5,6-Dichloropyridine-2,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCWQGIACIHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542129 | |
| Record name | 5,6-Dichloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97941-89-4 | |
| Record name | 5,6-Dichloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloropyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5,6-Dichloropyridine-2,3-diamine (CAS No. 97941-89-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyridine-2,3-diamine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its pyridine core, substituted with two chlorine atoms and two vicinal amino groups, provides a versatile scaffold for the synthesis of a variety of complex molecules. The strategic placement of these functional groups allows for regioselective reactions, making it a valuable building block for the construction of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthetic considerations, and potential applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 97941-89-4 | [1][2] |
| Molecular Formula | C₅H₅Cl₂N₃ | [2] |
| Molecular Weight | 178.02 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% (commercial) | [2] |
| InChI | InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | [2] |
| InChIKey | CHGCWQGIACIHHI-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C(=NC(=C1N)N)Cl)Cl | [3] |
| Storage Conditions | 2-8°C, protected from light, under inert atmosphere | [4] |
Synthesis and Reactivity
The primary reactivity of this compound lies in the cyclocondensation of its vicinal diamino groups with various electrophiles to form fused heterocyclic systems. This reactivity is particularly valuable for the synthesis of imidazo[4,5-b]pyridine derivatives.[5][6][7]
General Experimental Protocol for the Synthesis of Imidazo[4,5-b]pyridines
The following is a generalized protocol for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines, which can be adapted for this compound. The reaction involves the condensation of the diamine with an aldehyde, followed by oxidative cyclization.
Reaction Scheme:
Caption: General synthesis of imidazo[4,5-b]pyridines.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as nitrobenzene or dimethyl sulfoxide (DMSO).[1][7]
-
Addition of Reagents: Add the desired aldehyde (1 equivalent) to the solution. For reactions in DMSO, an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) may be added.[7]
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. If nitrobenzene is used as the solvent, it can be removed by steam distillation. The crude product is then typically precipitated by the addition of water or a non-polar solvent. The solid product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, MS) for this compound is not explicitly available in the public domain. However, based on the analysis of related compounds, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. The chemical shift of this proton would be influenced by the electron-donating amino groups and the electron-withdrawing chloro substituents. Additionally, broad singlets corresponding to the protons of the two amino groups would be observed.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be characteristic of a highly substituted pyridine ring, with the carbons attached to chlorine atoms appearing at higher chemical shifts (deshielded) and those attached to amino groups at lower chemical shifts (shielded).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
N-H stretching vibrations: Two or more bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino groups.
-
Aromatic C-H stretching: A weak band above 3000 cm⁻¹.
-
Aromatic ring vibrations (C=C and C=N stretching): Strong to medium intensity bands in the 1400-1600 cm⁻¹ region.
-
C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
-
C-Cl stretching: Strong bands in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z 177, with a characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the pyridine ring.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of various biologically active compounds.[8] Its primary application is in the construction of the imidazo[4,5-b]pyridine scaffold, which is a "privileged structure" in medicinal chemistry, found in numerous compounds targeting a variety of enzymes and receptors.
Precursor for Kinase Inhibitors
The imidazo[4,5-b]pyridine core is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. By serving as a precursor to this scaffold, this compound is a valuable tool for the development of novel kinase inhibitors.
Caption: Role in kinase inhibitor synthesis.
Agrochemical Intermediates
This compound is also utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[8] The functional groups on the pyridine ring allow for the targeted design of molecules that can interact with specific enzymes in plants.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry with significant potential in the fields of drug discovery and agrochemical development. Its ability to serve as a precursor for the imidazo[4,5-b]pyridine scaffold makes it a key component in the synthesis of potential therapeutic agents, particularly kinase inhibitors. While detailed experimental and spectroscopic data for this specific compound are not widely published, its properties and reactivity can be reliably inferred from the extensive literature on related diaminopyridines and their applications. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of 5,6-Dichloropyridine-2,3-diamine (CAS No: 97941-89-4), a heterocyclic building block utilized in the synthesis of agrochemicals and pharmaceuticals.[1] The information is supplemented with detailed experimental protocols for determining key properties and a visual workflow for solubility characterization.
Core Physicochemical Properties
This compound is a solid, crystalline compound.[2][3] Its molecular structure, featuring a pyridine ring with two chlorine and two amine substituents, dictates its chemical reactivity and physical characteristics. The data presented below has been aggregated from various chemical suppliers and computational databases.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 97941-89-4 | [4][5] |
| Molecular Formula | C₅H₅Cl₂N₃ | [2][4] |
| Molecular Weight | 178.02 g/mol | [4] |
| Appearance | Solid | [2][3] |
| Purity | Typically ≥98% | [2][4] |
| Calculated logP | 1.5528 | [4] |
| Topological Polar Surface Area (TPSA) | 64.93 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 0 | [4] |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | [1][4] |
Experimental Protocols
The following sections detail standard laboratory methodologies for determining the principal physicochemical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), while impurities tend to depress and broaden this range.[6]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.
-
Heating: The apparatus is heated slowly and steadily, particularly near the expected melting point, at a rate of approximately 1-2°C per minute to ensure thermal equilibrium.[6]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.
Solubility Determination
Solubility testing provides insights into the polarity and the presence of acidic or basic functional groups within a molecule.[9] A hierarchical approach is typically used.
Methodology:
-
Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds.[9][10] Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or pH paper to determine if it is acidic, basic, or neutral.[11][12]
-
5% NaOH Solubility: If the compound is insoluble in water, add 25 mg to 0.75 mL of a 5% aqueous sodium hydroxide solution.[12] Solubility indicates the presence of an acidic functional group (e.g., a phenol or carboxylic acid).
-
5% NaHCO₃ Solubility: For compounds soluble in 5% NaOH, repeat the test with 0.75 mL of a 5% aqueous sodium bicarbonate solution. Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid.[12]
-
5% HCl Solubility: If the compound is insoluble in water and 5% NaOH, test its solubility in 0.75 mL of a 5% aqueous hydrochloric acid solution.[11][12] Solubility indicates the presence of a basic functional group, most commonly an amine.
-
Concentrated H₂SO₄: Compounds insoluble in the above aqueous solutions are tested in cold, concentrated sulfuric acid. Solubility suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation.[12]
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.[13]
Methodology (Shake-Flask Method):
-
Solvent Preparation: Prepare a solution of n-octanol saturated with water and a solution of water (often a buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol.[14]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added to a flask or vial.[14]
-
Equilibration: The biphasic system is shaken vigorously until equilibrium is reached (this can take several hours). The mixture is then allowed to stand until the two phases have completely separated.[14][15]
-
Analysis: The concentration of the compound in each phase (the octanol layer and the aqueous layer) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]
-
Calculation: The partition coefficient (P) is calculated as P = [concentration in octanol] / [concentration in water]. The final value is reported as log₁₀(P).[13]
Acid Dissociation Constant (pKa) Determination
The pKa value quantifies the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method.[16]
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to create a solution of known concentration.[16]
-
Titration Setup: A pH meter with a calibrated electrode is placed into the sample solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong acid (for a basic analyte) or a strong base (for an acidic analyte) is added incrementally from a burette.[16]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: The collected data is plotted as pH versus the volume of titrant added, generating a titration curve. The pKa is determined from the inflection point of this sigmoidal curve.[16][17] Specifically, the pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the qualitative solubility analysis described in the protocol above.
Caption: Workflow for determining the solubility and acid/base properties of an organic compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. labshake.com [labshake.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
5,6-Dichloropyridine-2,3-diamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential applications of 5,6-Dichloropyridine-2,3-diamine, a key heterocyclic building block in medicinal chemistry and agrochemical research.
Core Compound Data
The fundamental molecular and chemical properties of this compound are summarized below, providing essential data for experimental design and chemical synthesis.
| Property | Value |
| Molecular Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol |
| Appearance | Solid |
| CAS Number | 97941-89-4 |
Proposed Experimental Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
2,3-Diaminopyridine
-
N-Chlorosuccinimide (NCS)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Heating/cooling system
-
Purification equipment (e.g., column chromatography, recrystallization apparatus)
Methodology:
Step 1: Dichlorination of 2,3-Diaminopyridine
-
In a suitable reaction vessel, dissolve 2,3-diaminopyridine in an appropriate solvent such as acetonitrile.
-
Slowly add N-Chlorosuccinimide (NCS) to the solution in stoichiometric amounts to achieve dichlorination. The reaction may need to be carried out under controlled temperature conditions to manage exothermicity and improve selectivity.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified. This can be achieved through column chromatography using a suitable eluent system or by recrystallization from an appropriate solvent to yield the purified this compound.
Note: This proposed protocol is based on general chlorination and amination reactions of pyridine rings.[1][2] The specific reaction conditions, including temperature, reaction time, and purification methods, would require optimization for this particular substrate.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[3] Its bifunctional nature, possessing both amino and chloro substituents on a pyridine core, allows for a variety of chemical modifications, making it a versatile building block in drug discovery and agrochemical development.[4][5][6]
Derivatives of diaminopyrimidines have been investigated for their potential as inhibitors of various kinases, including Focal Adhesion Kinase (FAK) and protein kinase CK2, which are implicated in cancer.[7][8][9] The general structure of diaminopyrimidine derivatives allows them to act as scaffolds for the design of potent and selective enzyme inhibitors.
The following diagram illustrates the role of this compound as a building block in the synthesis of biologically active compounds.
The diaminopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[10] The synthesis of various substituted diaminopyridine and diaminopyrimidine derivatives has been a focus of research for developing new therapeutic agents.[11][12] While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active diaminopyridines suggests its potential as a precursor for compounds with a range of pharmacological properties.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound [myskinrecipes.com]
- 4. news.umich.edu [news.umich.edu]
- 5. lifechemicals.com [lifechemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
synthesis of 5,6-Dichloropyridine-2,3-diamine from pyridinamine derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 5,6-Dichloropyridine-2,3-diamine, a potentially valuable building block in medicinal chemistry and materials science. Due to the absence of a direct, documented synthesis of this specific molecule from pyridinamine derivatives in the current literature, this paper presents a rational, multi-step approach based on established chemical transformations of pyridine systems. The proposed synthesis commences with the widely available 2-aminopyridine and proceeds through nitration and reduction to form the key intermediate, 2,3-diaminopyridine. The final and most challenging step, the selective dichlorination at the 5- and 6-positions, is discussed based on analogous halogenation reactions of aminopyridines. This guide provides detailed, literature-derived experimental protocols for the initial, well-established steps and a proposed methodology for the final chlorination. All quantitative data for analogous reactions found in the literature are summarized for comparative purposes.
Proposed Synthetic Pathway
The proposed synthesis of this compound from 2-aminopyridine is a three-step process. The initial steps to form 2,3-diaminopyridine are well-documented. The final chlorination step is a proposed method based on modern selective chlorination techniques.
The overall proposed reaction scheme is as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-nitropyridine
The nitration of 2-aminopyridine is a known process, though it can lead to a mixture of isomers. The primary product is often the 5-nitro isomer, with the desired 3-nitro isomer being the minor product. Separation is typically achieved by chromatography.[1][2]
Materials:
-
2-Aminopyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-aminopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Once the 2-aminopyridine is completely dissolved, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of isomers, is then purified by column chromatography to isolate 2-amino-3-nitropyridine.
Step 2: Synthesis of 2,3-Diaminopyridine
The reduction of the nitro group in 2-amino-3-nitropyridine to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media.[1]
Materials:
-
2-Amino-3-nitropyridine
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate or other suitable organic solvent
Procedure (using Tin(II) Chloride):
-
Dissolve 2-amino-3-nitropyridine in ethanol or a similar solvent.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2,3-diaminopyridine.
Step 3 (Proposed): Synthesis of this compound
The direct and selective chlorination of 2,3-diaminopyridine at the 5- and 6-positions is not well-documented. The presence of two activating amino groups makes the pyridine ring highly susceptible to electrophilic substitution, and controlling the regioselectivity can be challenging. A modern approach using a milder and more selective chlorinating agent is proposed.
Proposed Materials:
-
2,3-Diaminopyridine
-
N-Chlorosuccinimide (NCS) or Selectfluor with Lithium Chloride (LiCl)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Proposed Procedure (using NCS):
-
Dissolve 2,3-diaminopyridine in a suitable solvent such as acetonitrile or DMF.
-
Add N-chlorosuccinimide (at least 2 equivalents) portion-wise to the solution at room temperature.
-
The reaction may require heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
It is anticipated that this reaction may yield a mixture of chlorinated products, and optimization of the reaction conditions (solvent, temperature, and stoichiometry of the chlorinating agent) will be crucial for achieving the desired product with good selectivity and yield.
Quantitative Data from Analogous Reactions
The following table summarizes quantitative data from the literature for reactions analogous to the steps described above.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | 2-Aminopyridine | HNO₃, H₂SO₄ | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | <10 (for 3-nitro isomer) | [1] |
| Reduction | 2-Amino-5-bromo-3-nitropyridine | Fe, 95% EtOH, H₂O, HCl | 2,3-Diamino-5-bromopyridine | Not specified | [1] |
| Reduction | 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, conc. HCl | 2,3-Diamino-6-methoxypyridine dihydrochloride | Not specified | [3] |
| Chlorination | 2-Aminopyridines | Selectfluor, LiCl, DMF | Chlorinated 2-aminopyridines | Good to high | [4] |
Experimental Workflow Diagram
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Caption: Proposed experimental workflow for the synthesis of this compound.
Conclusion and Future Work
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound from 2-aminopyridine. While the initial steps to produce 2,3-diaminopyridine are based on established literature procedures, the final dichlorination step requires experimental validation. Future work should focus on optimizing the chlorination reaction to achieve high regioselectivity and yield. The successful synthesis of this target molecule would provide a valuable new scaffold for the development of novel pharmaceuticals and functional materials.
Disclaimer: The proposed synthetic procedure for the final chlorination step has not been experimentally validated and should be performed with caution in a controlled laboratory setting by qualified personnel. All reactions should be carefully monitored, and the products should be fully characterized.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
spectroscopic data (NMR, IR) of 5,6-Dichloropyridine-2,3-diamine
An in-depth technical guide on the spectroscopic data of 5,6-Dichloropyridine-2,3-diamine is currently unavailable due to the lack of publicly accessible, experimentally determined NMR and IR spectra for this specific compound. While commercial suppliers list this chemical for sale, they do not provide its detailed spectroscopic characterization data. Scientific literature searches did not yield a publication containing the complete ¹H NMR, ¹³C NMR, and IR spectra, which are essential for creating a comprehensive technical guide as requested.
To fulfill the requirements of providing detailed data presentation, experimental protocols, and visualizations, access to published and verified experimental data is necessary. Without this foundational information, the generation of accurate data tables and specific experimental methodologies for this compound is not possible.
For researchers, scientists, and drug development professionals requiring this information, it would be necessary to either perform the spectroscopic analysis in-house or commission a contract research organization to synthesize and characterize the compound.
As a substitute, and to illustrate the expected format of such a technical guide, a general workflow for obtaining and analyzing spectroscopic data is provided below.
The following diagram illustrates a typical workflow for the characterization of a chemical compound using NMR and IR spectroscopy.
This guide will be updated with the specific spectroscopic data for this compound as soon as it becomes available in the public domain.
Navigating the Solubility Landscape of 5,6-Dichloropyridine-2,3-diamine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 5,6-Dichloropyridine-2,3-diamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Aimed at researchers, scientists, and professionals in drug development, this document addresses the current gap in publicly available quantitative solubility data and provides robust methodologies for its experimental determination.
Introduction: The Challenge of Solubility Data
This compound is a heterocyclic compound of significant interest due to its role as a versatile building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide provides qualitative solubility insights based on related compounds and synthesis methodologies and presents a detailed protocol for researchers to determine precise solubility values.
Qualitative Solubility Profile
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Organic Solvent | Solvent Type | Inferred Solubility | Rationale/Context |
| Methanol | Polar Protic | Likely Soluble | Used as a solvent in the synthesis of related aminodichloropyridines. |
| Ethanol | Polar Protic | Likely Soluble | Commonly used for recrystallization and as a reaction solvent for aminopyridines.[2] |
| Ethyl Acetate | Polar Aprotic | Likely Soluble | Employed as a solvent for synthesis and purification of dichloropyridine derivatives.[2] |
| Methylene Chloride | Halogenated | Likely Soluble | Used as a recrystallization solvent for similar compounds.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | A common solvent for reactions involving aminopyridines. |
| Toluene | Non-polar Aromatic | Moderately Soluble | Utilized in the synthesis and purification of dichloropyridine compounds. |
| n-Hexane | Non-polar Aliphatic | Sparingly Soluble/Insoluble | Often used as an anti-solvent or for washing during purification to remove non-polar impurities.[2] |
Note: This table is based on inferences from related compounds and should be used as a preliminary guide for solvent screening. Experimental verification is crucial.
Experimental Protocol for Quantitative Solubility Determination: Isothermal Equilibrium Method
To address the lack of quantitative data, the following detailed protocol for the isothermal equilibrium method is provided. This method is a reliable technique for determining the saturation solubility of a solid compound in a given solvent at a constant temperature.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary kinetic study may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
The resulting concentration represents the solubility of this compound in the specific solvent at the given temperature. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the key relationships in the process.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationships in solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in public literature, this guide provides a foundational understanding for researchers. The inferred qualitative solubility, combined with the detailed experimental protocol, empowers scientists to systematically investigate and determine the precise solubility of this important compound in various organic solvents. This knowledge is critical for advancing the use of this compound in the development of novel pharmaceuticals and agrochemicals.
References
An In-depth Technical Guide to 5,6-Dichloropyridine-2,3-diamine: Physicochemical Properties and Methodologies for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 5,6-Dichloropyridine-2,3-diamine, a key chemical intermediate for professionals in research, and the pharmaceutical and agrochemical industries. This document details the compound's core physicochemical properties, with a focus on its melting point, and furnishes a detailed experimental protocol for its accurate determination.
Core Physicochemical Data
This compound is a solid compound at room temperature.[1] Its utility as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals underscores the importance of well-characterized physical constants to ensure purity and consistency in synthetic workflows.[2]
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Melting Point | ~167 °C | [3] |
| Chemical Formula | C₅H₅Cl₂N₃ | [1][4] |
| Molecular Weight | 178.02 g/mol | [4] |
| CAS Number | 97941-89-4 | [1] |
| Purity | ≥95% to ≥98% | [1][4] |
| Appearance | Solid | [1] |
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a critical indicator of compound purity. The following protocol outlines the capillary method for determining the melting point of this compound using a standard melting point apparatus.
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle or spatula
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. If necessary, gently grind the sample to a fine powder using a mortar and pestle.
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid down to the sealed end.
-
Repeat this process until a column of packed solid, approximately 2-3 mm in height, is achieved.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
Rapid Preliminary Measurement (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting point. This will inform the more precise measurement.
-
Accurate Measurement:
-
Prepare a new sample in a clean capillary tube.
-
Heat the apparatus to a temperature approximately 15-20°C below the approximate melting point found in the preliminary measurement.
-
Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).
-
Continue heating at the same slow rate and record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
-
-
Reporting: The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the melting point of this compound.
Caption: Workflow for Melting Point Determination.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] Its chemical structure, featuring both chloro and amino functional groups on a pyridine ring, allows for diverse synthetic modifications, making it a versatile building block in the design of novel heterocyclic compounds. These compounds are often investigated for potential biological activities, including as herbicides, plant growth regulators, and antimicrobial or antifungal agents.[2] While specific signaling pathways directly involving this compound are not extensively documented in public literature, its role as a precursor enables the generation of libraries of compounds that are subsequently screened for interactions with various biological targets in the drug discovery process.
References
In-Depth Technical Guide: Stability and Storage of 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5,6-Dichloropyridine-2,3-diamine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific stability data for this compound, this document combines information from suppliers of the target molecule and analogous chlorinated and aminated pyridine derivatives to offer best-practice guidance.
Summary of Storage and Handling Recommendations
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available data for this and structurally related compounds.
| Parameter | Recommendation | Source Analogy |
| Storage Temperature | 4°C | [1] |
| Light Exposure | Protect from light | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | - |
| Container | Tightly sealed, appropriate for chemical storage | General laboratory best practices |
| Incompatible Materials | Strong oxidizing agents, strong acids | General guidance for amino and chlorinated compounds |
General Stability Profile
Potential degradation pathways could include:
-
Dehalogenation: Catalytic dehalogenation of halogenated pyridine compounds can occur, particularly in the presence of a hydrogen source and a catalyst.
-
Oxidation: The amino groups can be susceptible to oxidation, leading to the formation of colored impurities.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of pyridine-containing compounds.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis of the chloro or amino substituents, although this is less common for aromatic systems.
Generalized Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data for this compound, the following are generalized experimental protocols for forced degradation studies and stability-indicating analytical method development. These protocols are based on standard pharmaceutical industry practices.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide to the sample solution and store at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C, 105°C) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC-UV, LC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Development of a Stability-Indicating HPLC Method
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the parent compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water, or a buffer solution (e.g., phosphate buffer).
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution program to ensure separation of all peaks. A typical starting point would be a linear gradient from 5% to 95% organic phase over 20-30 minutes.
-
Detection: Use a UV detector, monitoring at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
This comprehensive approach will enable researchers and drug development professionals to establish a robust stability profile for this compound, ensuring its quality and suitability for its intended use.
References
The Versatile Scaffold: Unlocking the Potential of 5,6-Dichloropyridine-2,3-diamine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. Among these, heterocyclic compounds, particularly those containing nitrogen, have garnered significant attention due to their diverse biological activities. 5,6-Dichloropyridine-2,3-diamine is one such molecule that has emerged as a valuable and versatile building block in drug discovery. Its unique structural features, including the presence of vicinal amino groups and reactive chlorine atoms on the pyridine ring, provide a fertile ground for chemical modifications and the synthesis of a wide array of derivatives with promising pharmacological profiles.
This technical guide delves into the core applications of this compound in medicinal chemistry, with a primary focus on its role as a precursor to the biologically significant imidazo[4,5-b]pyridine scaffold. We will explore the synthesis of these derivatives, their potent anticancer and anti-inflammatory activities, and the underlying mechanisms of action involving key signaling pathways. This document aims to provide researchers and drug development professionals with a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further exploration and application of this promising chemical entity.
Core Application: A Gateway to Imidazo[4,5-b]pyridine Derivatives
The most prominent application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of imidazo[4,5-b]pyridines. The vicinal diamine functionality readily undergoes cyclocondensation reactions with various electrophiles, such as aldehydes and carboxylic acids, to form the fused imidazole ring, yielding the imidazo[4,5-b]pyridine core structure.
Caption: Synthetic route from this compound.
The resulting 5,6-dichloro-1H-imidazo[4,5-b]pyridine scaffold serves as a versatile platform for further functionalization. The chlorine atoms at the 5- and 6-positions can be readily displaced by various nucleophiles through substitution reactions, or participate in cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Therapeutic Potential in Oncology
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial enzyme in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.
Caption: CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.
The table below summarizes the in vitro anticancer activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound I | MCF-7 (Breast) | 0.85 | [1] |
| Compound II | MCF-7 (Breast) | 0.92 | [1] |
| Compound IIIa | MCF-7 (Breast) | 1.15 | [1] |
| Compound I | HCT116 (Colon) | 1.05 | [1] |
| Compound VIII | HCT116 (Colon) | 1.12 | [1] |
| Compound IX | HCT116 (Colon) | 1.21 | [1] |
Anti-inflammatory Applications through p38 MAP Kinase Inhibition
The imidazo[4,5-b]pyridine scaffold has also been explored for its anti-inflammatory properties, primarily through the inhibition of p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Caption: p38 MAP kinase inhibition by imidazo[4,5-b]pyridines.
The inhibitory activity of imidazo[4,5-b]pyridine derivatives against p38 MAP kinase suggests their potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a 2-substituted-5,6-dichloro-1H-imidazo[4,5-b]pyridine, a key intermediate for further derivatization.
Synthesis of 5,6-dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine
Caption: Workflow for imidazo[4,5-b]pyridine synthesis.
Materials:
-
This compound
-
Benzaldehyde
-
Nitrobenzene (or an alternative high-boiling solvent such as DMF or acetic acid)
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of this compound (1.0 eq) and benzaldehyde (1.1 eq) in nitrobenzene is heated at 120-150 °C for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration and washed with a small amount of cold ethanol to remove residual nitrobenzene.
-
The crude product is then purified by recrystallization from ethanol with the addition of activated charcoal to yield the pure 5,6-dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound stands out as a highly valuable and versatile starting material in medicinal chemistry. Its ability to serve as a precursor to the imidazo[4,5-b]pyridine scaffold opens up a vast chemical space for the development of novel therapeutic agents. The demonstrated efficacy of these derivatives as potent inhibitors of key cellular targets like CDK9 and p38 MAP kinase underscores their potential in the treatment of cancer and inflammatory diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a compelling molecule for further investigation in academic and industrial drug discovery programs. This guide provides a foundational understanding and practical protocols to encourage and facilitate the exploration of this promising chemical entity in the pursuit of new medicines.
References
An In-depth Technical Guide to the Reactivity of Amino Groups in 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyridine-2,3-diamine is a key heterocyclic building block in the synthesis of a variety of compounds, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the presence of two adjacent amino groups on the pyridine ring, which can undergo cyclization reactions to form fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. The reactivity of these amino groups is modulated by the electronic and steric effects of the pyridine nitrogen and the two chlorine atoms, leading to questions of regioselectivity in its chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the amino groups in this compound, supported by experimental data and protocols.
Molecular Structure and Electronic Properties
The structure of this compound, with its vicinal amino groups and electron-withdrawing chloro substituents, presents a unique electronic environment that governs the nucleophilicity of the nitrogen atoms. The pyridine nitrogen atom acts as an electron-withdrawing group through inductive and resonance effects, which generally decreases the basicity and nucleophilicity of the amino groups compared to their aniline counterparts.
The two amino groups at the C2 and C3 positions are not electronically equivalent. The C2-amino group is ortho to the pyridine nitrogen, while the C3-amino group is meta. This positional difference influences their reactivity. In general, for aminopyridines, the amino group at the 2-position is considered to be more nucleophilic than the one at the 3-position. This is because the nitrogen lone pair of the 2-amino group can participate in resonance with the pyridine ring, which can stabilize the transition state of an electrophilic attack.
However, the presence of two strongly electron-withdrawing chlorine atoms at the 5 and 6 positions significantly deactivates the entire pyridine ring towards electrophilic attack. These chlorine atoms reduce the electron density on the ring and, consequently, on the amino groups, making them less nucleophilic.
Reactivity in Acylation Reactions
Acylation is a fundamental reaction to probe the nucleophilicity of the amino groups. The regioselectivity of mono-acylation of this compound is a critical consideration for subsequent chemical transformations.
While specific quantitative data on the mono-acylation of this compound is not extensively reported in readily available literature, studies on similar diaminopyridines suggest that the 2-amino group is generally more reactive towards acylation. This preference can be attributed to the higher electron density on the 2-amino nitrogen due to resonance effects.
Table 1: Predicted Reactivity in Acylation
| Amino Group Position | Predicted Relative Reactivity | Rationale |
| 2-Amino | Higher | Resonance stabilization of the transition state. |
| 3-Amino | Lower | Less electronic contribution from the pyridine nitrogen. |
Reactivity in Condensation and Cyclization Reactions
The primary synthetic utility of this compound lies in its ability to undergo condensation and subsequent cyclization reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems. The most common application is the synthesis of imidazo[4,5-b]pyridines, which are structural analogs of purines and often exhibit significant biological activity.[1]
Synthesis of Imidazo[4,5-b]pyridines
The reaction of this compound with aldehydes, carboxylic acids, or their derivatives leads to the formation of the imidazole ring. The general reaction involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization.
The question of which amino group reacts first is crucial for understanding the mechanism and potential for side reactions. Based on the generally higher nucleophilicity of the 2-amino group, it is proposed that the initial reaction with the electrophile (e.g., the carbonyl carbon of an aldehyde) occurs preferentially at this position.
Synthesis of Quinoxalines
Condensation with 1,2-dicarbonyl compounds, such as benzil, leads to the formation of quinoxaline derivatives. This reaction is a reliable method for forming the six-membered pyrazine ring fused to the pyridine core.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridines
This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridines with benzaldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Nitrobenzene or acetic acid (solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 eq).
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If nitrobenzene is used as the solvent, it can be removed by steam distillation or under reduced pressure. The residue is then purified.
-
If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridine.
Table 2: Example Yields for the Synthesis of 2-phenyl-4-azabenzimidazoles (Imidazo[4,5-b]pyridines)
| Compound | Yield (%) |
| 14a | 75 |
| 14c | 89 |
| 14d | 82 |
| 14e | 61 |
| 14f | 78 |
| 14g | 85 |
| 14h | 80 |
Note: Yields are for analogous compounds and may vary for this compound.[2]
Signaling Pathways and Biological Applications
While this compound itself is primarily a synthetic intermediate, the imidazo[4,5-b]pyridine core synthesized from it is a prominent scaffold in medicinal chemistry due to its structural similarity to purines.[1] Derivatives of this core have been investigated for a wide range of biological activities, including as kinase inhibitors, antiviral agents, and anticancer agents. The specific signaling pathways targeted depend on the substituents introduced onto the imidazo[4,5-b]pyridine ring system. For example, certain substituted imidazo[4,5-b]pyridines have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis.[3]
Conclusion
This compound is a valuable precursor for the synthesis of fused heterocyclic compounds, particularly imidazo[4,5-b]pyridines. The reactivity of its two amino groups is a key factor in its synthetic applications. While the 2-amino group is predicted to be the more nucleophilic and reactive site for initial electrophilic attack, the overall reactivity is attenuated by the electron-withdrawing nature of the pyridine ring and the two chlorine substituents. Further detailed kinetic and computational studies are warranted to provide a more quantitative understanding of the differential reactivity of the amino groups, which would enable more precise control over the synthesis of complex, biologically active molecules.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for High-Purity 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers of high-purity 5,6-Dichloropyridine-2,3-diamine, a key intermediate in pharmaceutical and agrochemical research. The guide also details a representative synthetic protocol and purification methods to obtain high-purity material, and explores its application in the synthesis of kinase inhibitors, providing a relevant biological context.
Commercial Availability of this compound
A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The table below summarizes key information from several suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Product Number/CAS | Purity | Available Quantities |
| CymitQuimica | IN-DA005XAH / 97941-89-4 | 98%[1][2] | 100mg, 250mg, 1g, 5g[1] |
| MySkinRecipes | 175968 / 97941-89-4 | ≥95% | 100mg, 250mg, 1g, 5g |
| ChemScene | CS-0187084 / 97941-89-4 | ≥98% | Inquire for details |
Synthesis and Purification of High-Purity this compound
Experimental Workflow: Synthesis and Purification
References
Methodological & Application
Multi-Step Synthesis of Imidazo[4,5-b]pyridine Derivatives from 5,6-Dichloropyridine-2,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the multi-step synthesis of imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including the inhibition of key signaling pathways in cancer. The protocols outlined below begin with the synthesis of the crucial precursor, 5,6-Dichloropyridine-2,3-diamine, and proceed to its cyclization to form the imidazo[4,5-b]pyridine core, which can be further functionalized.
Introduction
Imidazo[4,5-b]pyridine derivatives are recognized as privileged structures in drug discovery, largely due to their structural similarity to purines. This allows them to interact with a wide range of biological targets, including protein kinases. Notably, certain derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are often dysregulated in various cancers, particularly Acute Myeloid Leukemia (AML).[1][2] The synthetic route detailed herein provides a practical approach for accessing novel compounds based on this valuable heterocyclic system.
Synthesis Overview
The multi-step synthesis involves two primary stages:
-
Preparation of this compound: This key intermediate is synthesized from a commercially available starting material through a sequence of chlorination, nitration, and reduction reactions.
-
Cyclization to form the Imidazo[4,5-b]pyridine Core: The synthesized diamine is then cyclized with various one-carbon synthons, such as formic acid or aromatic aldehydes, to yield the desired imidazo[4,5-b]pyridine scaffold.
A general workflow for this synthesis is depicted below.
Caption: General workflow for the multi-step synthesis of imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is based on analogous procedures for the synthesis of substituted diaminopyridines.[3][4]
Step 1a: Synthesis of 2-Amino-3,5-dichloropyridine
-
Materials: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS), suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.0-1.2 eq) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require heating to 50-80 °C for several hours to go to completion.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-3,5-dichloropyridine.
-
Step 1b: Synthesis of 2-Amino-3,5-dichloro-6-nitropyridine
-
Materials: 2-Amino-3,5-dichloropyridine, concentrated sulfuric acid, fuming nitric acid.
-
Procedure:
-
In a flask immersed in an ice bath, slowly add 2-amino-3,5-dichloropyridine (1.0 eq) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Once dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then carefully heat to 50-60 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated sodium hydroxide solution) while cooling.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-amino-3,5-dichloro-6-nitropyridine.
-
Step 1c: Synthesis of this compound
-
Materials: 2-Amino-3,5-dichloro-6-nitropyridine, reducing agent (e.g., iron powder, stannous chloride), solvent (e.g., ethanol, acetic acid), hydrochloric acid.
-
Procedure (using Iron powder):
-
Suspend 2-amino-3,5-dichloro-6-nitropyridine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron residues.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain this compound.
-
Part 2: Cyclization to Imidazo[4,5-b]pyridine Derivatives
Protocol 2a: Synthesis of 2-Aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridines
This protocol is adapted from general procedures for the condensation of diaminopyridines with aromatic aldehydes.[5]
-
Materials: this compound, substituted aromatic aldehyde, solvent (e.g., nitrobenzene or glacial acetic acid).
-
Procedure:
-
Dissolve this compound (1.0 eq) in nitrobenzene or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to 120-140 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If nitrobenzene is used as the solvent, it can be removed by steam distillation or under high vacuum. The residue is then purified.
-
If glacial acetic acid is used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the 2-aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridine.
-
Protocol 2b: Synthesis of 6,7-Dichloro-1H-imidazo[4,5-b]pyridine
This protocol is based on the classical Phillips-Ladenburg synthesis.[6]
-
Materials: this compound, formic acid (98-100%).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Carefully add an excess of formic acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6,7-dichloro-1H-imidazo[4,5-b]pyridine.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of imidazo[4,5-b]pyridine derivatives.
Table 1: Synthesis of this compound (Analogous Reactions)
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 2-Amino-5-chloropyridine | N-Chlorosuccinimide | Acetonitrile | 80 | 4 | ~70-80 | [4] |
| Nitration | 2-Amino-3,5-dichloropyridine | H₂SO₄, HNO₃ | - | 50-60 | 3 | ~80-90 | [3] |
| Reduction | 2-Amino-3,5-dichloro-6-nitropyridine | Fe, HCl | Ethanol/Water | Reflux | 3 | ~75-85 | [3] |
Table 2: Synthesis of 6,7-Dichloro-1H-imidazo[4,5-b]pyridine Derivatives
| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenyl-6,7-dichloro-1H-imidazo[4,5-b]pyridine | Benzaldehyde | Acetic Acid | 120 | 6 | 70-85 | [5] |
| 2-(4-Chlorophenyl)-6,7-dichloro-1H-imidazo[4,5-b]pyridine | 4-Chlorobenzaldehyde | Nitrobenzene | 140 | 8 | 65-80 | [5] |
| 6,7-Dichloro-1H-imidazo[4,5-b]pyridine | Formic Acid | - | 110 | 3 | 85-95 | [6] |
Signaling Pathway Visualization
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML). The internal tandem duplication (ITD) mutation in FLT3 leads to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by imidazo[4,5-b]pyridine derivatives.
Caption: FLT3 signaling pathway in AML and inhibition by imidazo[4,5-b]pyridine derivatives.
Similarly, Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have also demonstrated inhibitory activity against these kinases.
Caption: Role of Aurora kinases in mitosis and their inhibition leading to cell cycle arrest.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for N-alkylation of 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 5,6-Dichloropyridine-2,3-diamine, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery. The following sections outline the reaction, a general experimental procedure, and key optimization parameters.
Reaction Overview
The N-alkylation of this compound introduces an alkyl group onto one of the amino moieties. The reaction's regioselectivity is a key consideration, as alkylation can potentially occur at either the N2 or N3 position, or even result in dialkylation. The general transformation is depicted below:
Caption: General scheme of N-alkylation of this compound.
Experimental Protocol: General Procedure
This protocol provides a starting point for the N-alkylation of this compound. Optimization of the reaction conditions is crucial to achieve desired yields and regioselectivity.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, tosylate)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (1.1 - 2.5 eq) to the solution and stir the suspension.
-
Add the alkylating agent (1.0 - 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product(s).
Caption: Experimental workflow for N-alkylation.
Data Presentation: Optimization of Reaction Conditions
Systematic optimization of reaction parameters is critical for maximizing the yield of the desired N-alkylated product and controlling regioselectivity. The following tables present hypothetical data to illustrate the effect of varying the base, solvent, and temperature.
Table 1: Effect of Base on N-Alkylation Yield and Regioselectivity
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | N2:N3 Ratio |
| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 65 | 3:1 |
| 2 | NaH (1.2) | THF | 60 | 8 | 78 | 5:1 |
| 3 | Cs₂CO₃ (2.0) | ACN | 70 | 10 | 85 | 2:1 |
Conditions: this compound (1.0 eq), Alkyl Bromide (1.1 eq).
Table 2: Effect of Solvent on N-Alkylation Yield and Regioselectivity
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | N2:N3 Ratio |
| 1 | NaH (1.2) | DMF | 60 | 8 | 72 | 4:1 |
| 2 | NaH (1.2) | ACN | 60 | 8 | 68 | 3.5:1 |
| 3 | NaH (1.2) | THF | 60 | 8 | 78 | 5:1 |
Conditions: this compound (1.0 eq), Alkyl Bromide (1.1 eq).
Table 3: Effect of Temperature on N-Alkylation Yield
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | N2:N3 Ratio |
| 1 | NaH (1.2) | THF | 25 (RT) | 24 | 45 | 6:1 |
| 2 | NaH (1.2) | THF | 60 | 8 | 78 | 5:1 |
| 3 | NaH (1.2) | THF | 80 | 4 | 75 | 4.5:1 |
Conditions: this compound (1.0 eq), Alkyl Bromide (1.1 eq).
Key Considerations and Troubleshooting
-
Regioselectivity: The electronic and steric properties of the pyridine ring and the incoming alkyl group will influence the N2 versus N3 alkylation. Characterization of the product mixture by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the regiochemical outcome.
-
Dialkylation: The use of excess alkylating agent or strong bases can lead to the formation of the N2,N3-dialkylated product. Careful control of stoichiometry is recommended.
-
Reaction Monitoring: Close monitoring of the reaction progress is crucial to prevent the formation of byproducts and to determine the optimal reaction time.
-
Purification: The polarity of the mono- and di-alkylated products may be very similar, potentially requiring careful optimization of the chromatographic conditions for effective separation.
This protocol and the accompanying data provide a robust framework for the successful N-alkylation of this compound. Researchers are encouraged to adapt and optimize these conditions based on the specific alkylating agent and desired product profile.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a vast array of pharmaceuticals. The amination of heteroaromatic systems, particularly pyridines, is of significant interest. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of the highly functionalized substrate, 5,6-dichloropyridine-2,3-diamine.
The presence of two chlorine atoms and two amino groups on the pyridine ring makes this compound a challenging substrate. The two amino groups are strongly electron-donating, which can deactivate the pyridine ring towards oxidative addition, the rate-limiting step in many Buchwald-Hartwig reactions. Furthermore, the potential for reaction at either the C5 or C6 position introduces the challenge of regioselectivity. The choice of catalyst, ligand, base, and solvent is crucial for achieving a successful and selective transformation.
Reaction Considerations and Optimization
Due to the electron-rich nature of the this compound substrate, the selection of a highly active catalytic system is paramount. The following parameters should be carefully considered and optimized:
-
Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the amination of less reactive aryl chlorides. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to accelerate reductive elimination and minimize side reactions like hydrodehalogenation. For electron-rich substrates, ligands like BrettPhos and RuPhos have shown particular efficacy.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common choice. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) can also be effective, with the choice often depending on the specific amine and substrate.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene and dioxane are common choices due to their ability to dissolve the reactants and their relatively high boiling points, which allow for elevated reaction temperatures. Tetrahydrofuran (THF) can also be used, particularly for reactions conducted at lower temperatures.
-
Temperature: Due to the deactivated nature of the substrate, elevated temperatures (typically in the range of 80-120 °C) are likely necessary to drive the reaction to completion. Microwave heating can also be a valuable tool to accelerate the reaction and improve yields.
-
Regioselectivity: The relative reactivity of the C5 and C6 positions is difficult to predict without experimental data. In many dichloropyridine systems, the position adjacent to the nitrogen (C6 in this case, if considering the pyridine numbering relative to the nitrogen atom) can be more reactive. However, the electronic influence of the diamino substituents at the 2 and 3 positions will play a significant role. Screening of different ligands and reaction conditions will be necessary to control the regioselectivity.
Proposed Reaction Conditions
The following table summarizes a range of starting conditions for the Buchwald-Hartwig amination of this compound. These conditions are based on protocols for structurally related, electron-rich, and challenging heteroaryl chlorides and should be considered as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%) | Pd₂(dba)₃ is often preferred for its direct use as a Pd(0) source. |
| Ligand | XPhos, SPhos, RuPhos, or BrettPhos (1.2-2.4 equivalents relative to Pd) | The choice of ligand can significantly impact reactivity and selectivity. Screening is recommended. |
| Base | NaOt-Bu (1.5-2.0 equivalents) or Cs₂CO₃ (2.0-3.0 equivalents) | NaOt-Bu is a stronger base and often more effective for less reactive chlorides. |
| Solvent | Anhydrous Toluene or Dioxane | Ensure the solvent is thoroughly dried and degassed. |
| Amine | 1.0-1.5 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Temperature | 80-120 °C | Higher temperatures may be required for this deactivated substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocol: General Procedure
Note: This is a general procedure and may require optimization for specific amines. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.8 mol%).
-
Addition of Reagents: Add this compound (1.0 equiv) and the chosen base (e.g., NaOt-Bu, 1.5 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Amine and Solvent: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired aminated product.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Use of 5,6-Dichloropyridine-2,3-diamine as a Precursor for Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dichloropyridine-2,3-diamine is a valuable heterocyclic building block for the synthesis of novel compounds with potential therapeutic applications. While direct antiviral activity of compounds immediately derived from this precursor is not extensively documented, its chemical structure makes it an ideal starting material for the synthesis of pyrido[2,3-b]pyrazines. This class of compounds, also known as azaquinoxalines, are bioisosteres of quinoxalines and have demonstrated significant potential as antiviral agents. The introduction of the pyridine nitrogen atom and the dichloro substitution pattern can modulate the physicochemical and pharmacological properties of the resulting compounds, potentially leading to enhanced antiviral efficacy and improved drug-like characteristics. This document provides detailed application notes on the rationale for using this compound as a precursor for antiviral drug discovery and experimental protocols for the synthesis and evaluation of its derivatives.
Application Note: Synthesis of 6,7-Dichloro-pyrido[2,3-b]pyrazine Derivatives as Potential Antiviral Agents
The core concept behind utilizing this compound in antiviral research is its role as a scaffold to generate pyrido[2,3-b]pyrazines. These fused heterocyclic systems have been identified as potent inhibitors of viral replication. For instance, a series of novel non-nucleoside pyrido[2,3-b]pyrazine derivatives have been shown to be effective inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[1][2] These compounds have demonstrated strong antiviral activity against HCMV, as well as a broad spectrum of activity against other herpesviruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Epstein-Barr virus (EBV).[1][2]
The general synthetic approach involves the condensation of this compound with various 1,2-dicarbonyl compounds to yield the corresponding 6,7-dichloro-pyrido[2,3-b]pyrazines. The chlorine atoms on the pyridine ring offer opportunities for further chemical modifications to explore the structure-activity relationship (SAR) and optimize the antiviral potency and pharmacokinetic profile of the lead compounds.
Quantitative Antiviral Activity Data of Pyrido[2,3-b]pyrazine Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity data for a selection of pyrido[2,3-b]pyrazine derivatives against human cytomegalovirus (HCMV) and other herpesviruses. This data highlights the potential of this chemical class as a promising starting point for the development of novel antiviral therapeutics.
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 22 | HCMV | 0.22 | >40 | >182 |
| HSV-1 | 0.39 | >40 | >103 | |
| HSV-2 | 2.2 | >40 | >18 | |
| 23 | HCMV | 0.18 | >40 | >222 |
| HSV-1 | 0.31 | >40 | >129 | |
| HSV-2 | 0.8 | >40 | >50 | |
| 27 | HCMV | 0.33 | >40 | >121 |
| HSV-1 | 1.3 | >40 | >31 | |
| HSV-2 | 4.0 | >40 | >10 | |
| Acyclovir | HSV-1 | 0.45 | >100 | >222 |
| HSV-2 | 0.5 | >100 | >200 |
Data extracted from a study on novel pyrido[2,3-b]pyrazine human cytomegalovirus polymerase inhibitors.[1][2]
Proposed Mechanism of Action
Several pyrido[2,3-b]pyrazine derivatives have been shown to act as non-nucleoside inhibitors of viral DNA polymerase.[1][2] Unlike nucleoside analogs that get incorporated into the growing DNA chain and cause chain termination, these compounds are believed to bind to an allosteric site on the viral DNA polymerase, inducing a conformational change that inhibits its enzymatic activity. This mode of action can be effective against viral strains that have developed resistance to nucleoside-based antiviral drugs.
Caption: Proposed mechanism of action of antiviral pyrido[2,3-b]pyrazines.
Experimental Protocols
The following protocols provide a general framework for the synthesis and antiviral evaluation of 6,7-dichloro-pyrido[2,3-b]pyrazine derivatives. Researchers should note that these are generalized procedures and may require optimization for specific substrates and viral assays.
Protocol 1: Synthesis of 2,3-Disubstituted-6,7-dichloro-pyrido[2,3-b]pyrazine
This protocol describes a general method for the condensation of this compound with a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, if using ethanol as solvent)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0 - 1.1 eq) to the solution. If using ethanol as the solvent, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the dicarbonyl compound.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-disubstituted-6,7-dichloro-pyrido[2,3-b]pyrazine.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazines.
Protocol 2: General Antiviral Plaque Reduction Assay
This protocol outlines a common method for evaluating the antiviral activity of synthesized compounds.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells, MRC-5 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Overlay medium (e.g., culture medium containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of the test compounds (in duplicate or triplicate) to the respective wells. Include a positive control (a known antiviral drug) and a negative control (vehicle, e.g., DMSO).
-
Overlay the cells with an overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 3-7 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits plaque formation by 50%.
Cytotoxicity Assay: A parallel assay, such as the MTT or MTS assay, should be performed on uninfected cells treated with the same concentrations of the compounds to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) can then be calculated to assess the therapeutic window of the compound. A higher SI value indicates a more promising antiviral agent.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 5,6-Dichloropyridine-2,3-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 5,6-Dichloropyridine-2,3-diamine. This versatile building block serves as a key precursor for the generation of diverse scaffolds, particularly imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous purines.
Introduction
This compound is a valuable starting material for the synthesis of a variety of fused heterocyclic systems. The presence of the vicinal diamine functionality allows for cyclocondensation reactions with a range of electrophilic reagents to form five- or six-membered heterocyclic rings, while the chloro substituents on the pyridine ring offer opportunities for further functionalization through nucleophilic substitution or cross-coupling reactions. This combination of reactive sites makes it an attractive scaffold for the construction of compound libraries for screening in drug discovery programs. The primary heterocyclic systems explored in these protocols are imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, both of which are known to exhibit a wide spectrum of biological activities, including but not limited to, kinase inhibition, and antimicrobial effects.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The most common and direct method for the synthesis of the imidazo[4,5-b]pyridine core from this compound involves the cyclocondensation with one-carbon synthons, such as formic acid or various aldehydes.
Reaction with Formic Acid
The reaction with formic acid provides a straightforward route to the parent 6,7-dichloro-1H-imidazo[4,5-b]pyridine.
Quantitative Data Summary: Synthesis of 6,7-dichloro-1H-imidazo[4,5-b]pyridine
| Reagent 1 | Reagent 2 | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Formic acid (excess) | None | Reflux | 4-8 | 85-95 |
Experimental Protocol: Synthesis of 6,7-dichloro-1H-imidazo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of 98-100% formic acid (approximately 10-20 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess formic acid under reduced pressure.
-
Neutralization and Precipitation: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide with cooling until the pH is neutral to litmus paper. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Reaction with Aldehydes
The condensation of this compound with various aromatic or aliphatic aldehydes, followed by an oxidative cyclization, leads to the formation of 2-substituted-6,7-dichloro-1H-imidazo[4,5-b]pyridines.
Quantitative Data Summary: Synthesis of 2-Substituted-6,7-dichloro-1H-imidazo[4,5-b]pyridines
| Aldehyde (R-CHO) | Oxidizing Agent/Conditions | Solvent | Temperature | Time (h) | Yield (%) |
| Benzaldehyde | Air | Acetic Acid | Reflux | 6-12 | 70-85 |
| 4-Chlorobenzaldehyde | Air | Acetic Acid | Reflux | 6-12 | 75-90 |
| 4-Methoxybenzaldehyde | Air | Acetic Acid | Reflux | 6-12 | 65-80 |
| 4-Nitrobenzaldehyde | Na₂S₂O₅ / DMSO | DMSO | 120 °C | 2-4 | 70-88 |
Experimental Protocol: Synthesis of 2-Aryl-6,7-dichloro-1H-imidazo[4,5-b]pyridines
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dimethyl sulfoxide (DMSO), add the appropriately substituted aldehyde (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture. For reactions in acetic acid, refluxing for 6-12 hours under an air atmosphere is typically sufficient for both condensation and oxidation. For reactions in DMSO, the addition of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) and heating at around 120 °C for 2-4 hours is effective. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Neutralization and Precipitation: Neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to induce precipitation of the product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of the pyrido[2,3-b]pyrazine ring system.
Quantitative Data Summary: Synthesis of 6,7-Dichloropyrido[2,3-b]pyrazine Derivatives
| 1,2-Dicarbonyl Compound | Solvent | Temperature | Time (h) | Yield (%) |
| Glyoxal (40% in H₂O) | Ethanol | Reflux | 2-4 | 80-90 |
| Benzil | Ethanol | Reflux | 4-6 | 85-95 |
| 2,3-Butanedione | Acetic Acid | 100 °C | 3-5 | 75-85 |
Experimental Protocol: Synthesis of 6,7-Dichloropyrido[2,3-b]pyrazines
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add the 1,2-dicarbonyl compound (1.0-1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture. For reactions with glyoxal or benzil in ethanol, refluxing for 2-6 hours is generally sufficient. For less reactive dicarbonyls, using acetic acid as a solvent and heating at a slightly elevated temperature (e.g., 100 °C) can be beneficial. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure, and the product can be precipitated by the addition of water.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol or water), and dry. Further purification can be achieved by recrystallization from an appropriate solvent.
Summary
These protocols provide robust and versatile methods for the synthesis of novel imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine derivatives from this compound. The resulting chlorinated heterocyclic scaffolds are valuable intermediates for the development of new chemical entities with potential therapeutic applications, allowing for further diversification through manipulation of the chloro substituents. Researchers, scientists, and drug development professionals can utilize these methods as a foundation for the creation of focused compound libraries for biological screening.
Functionalization of the 2,3-Diaminopyridine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,3-diaminopyridine scaffold is a versatile building block in medicinal chemistry and materials science due to its unique electronic properties and hydrogen bonding capabilities.[1] Its derivatives have shown significant potential in the development of treatments for a range of diseases, including neurological disorders, parasitic infections, and cancer.[1][2] This document provides detailed application notes and experimental protocols for the functionalization of the 2,3-diaminopyridine scaffold, focusing on the synthesis of imidazo[4,5-b]pyridines (isosteric with purines), 4-azabenzimidazoles, and (phenylimino)pyridines.
Application Notes
The functionalization of 2,3-diaminopyridine primarily involves reactions at the amino groups and the pyridine ring, leading to a diverse array of heterocyclic compounds with significant biological activities.
1. Synthesis of Imidazo[4,5-b]pyridines:
The condensation of 2,3-diaminopyridine with aldehydes, carboxylic acids, or their derivatives is a common and effective method for the synthesis of the imidazo[4,5-b]pyridine core.[3][4] This scaffold is a key component in compounds designed as kinase inhibitors, antiviral agents, and other therapeutic agents.[3][5] Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to high yields in shorter reaction times.[3]
Key Applications of Imidazo[4,5-b]pyridines:
-
Kinase Inhibition: Derivatives of imidazo[4,5-b]pyridine have been developed as potent inhibitors of various kinases, including Janus kinase 1 (JAK-1), c-MET, and Cyclin-Dependent Kinase 9 (CDK9).[3][6] These kinases are crucial in signaling pathways that regulate cell growth, proliferation, and survival, making them important targets in cancer therapy.
-
Antiviral Activity: Certain imidazo[4,5-b]pyridine derivatives have demonstrated promising activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[3]
-
Antimicrobial and Antiparasitic Agents: These compounds have also been investigated for their activity against various bacteria, fungi, and parasites like Plasmodium falciparum and Trypanosoma brucei.[2][7]
2. Synthesis of 4-Azabenzimidazoles and (Phenylimino)pyridines:
The reaction of 2,3-diaminopyridine with substituted benzaldehydes can lead to the formation of either 4-azabenzimidazoles or (phenylimino)pyridines, depending on the reaction conditions and the substituents on the pyridine ring.[1][2] The synthesis of 4-azabenzimidazoles often involves a cyclocondensation reaction, while the formation of (phenylimino)pyridines occurs through a regioselective condensation.[1]
Key Applications of 4-Azabenzimidazoles and (Phenylimino)pyridines:
-
Antiparasitic Activity: These compounds have shown promising activity against Trypanosoma brucei, the parasite responsible for African Sleeping Sickness, with some derivatives exhibiting IC50 values in the low micromolar range.[1][2]
-
Antimalarial Activity: Activity against Plasmodium falciparum, the parasite that causes malaria, has also been reported.[1][2]
Quantitative Data
The following tables summarize quantitative data for the synthesis of various functionalized 2,3-diaminopyridine derivatives.
Table 1: Synthesis of 2-Phenyl-4-azabenzimidazoles
| Entry | Aldehyde Substituent | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-Hydroxy-5-nitro | Nitrobenzene, reflux | 89 | [2] |
| 2 | 4-Nitro | Nitrobenzene, reflux | 85 | [2] |
| 3 | 4-Chloro | Nitrobenzene, reflux | 78 | [2] |
| 4 | 4-Methoxy | Nitrobenzene, reflux | 75 | [2] |
| 5 | Unsubstituted | DMSO, Na2S2O5 | 56 | [8] |
| 6 | 4-Cyano | DMSO, Na2S2O5 | 67 | [8] |
Table 2: Synthesis of 2-Amino-5-bromo-3-(benzylimino)pyridines
| Entry | Aldehyde Substituent | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Nitro | Glacial acetic acid, methanol | 88 | [1] |
| 2 | 4-Chloro | Glacial acetic acid, methanol | 85 | [1] |
| 3 | 4-Methoxy | Glacial acetic acid, methanol | 82 | [1] |
| 4 | Unsubstituted | Glacial acetic acid, methanol | 79 | [1] |
Table 3: Biological Activity of Functionalized 2,3-Diaminopyridine Derivatives
| Compound Class | Target | IC50 | Reference |
| Imidazo[4,5-b]pyridine | JAK-1 | 0.022 µM | [3] |
| Imidazo[4,5-b]pyridine | CDK9 | 0.63-1.32 µM | [6] |
| 4-Azabenzimidazole | T. brucei | 1.3 µM | [1][2] |
| Aminopyridine spiro derivative | EGFR (T790M/L858R) | 0.08 µM | [9] |
| Pyrido[2,3-b][1][2]oxazine | EGFR (HCC827) | 0.09 µM | [10] |
| 2-Aminopyridine derivative | CDK9 | 88.4 nM | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenyl-4-azabenzimidazoles [2]
-
A solution of 2,3-diaminopyridine (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in nitrobenzene (5 mL) is heated at reflux for 4-6 hours.
-
The reaction mixture is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is allowed to cool to room temperature.
-
The product is precipitated by the addition of ethyl acetate.
-
The precipitate is collected by filtration, washed with ethyl acetate to remove unreacted starting materials and nitrobenzene, and dried under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for the Regioselective Synthesis of 2-Amino-5-bromo-3-(benzylimino)pyridines [1]
-
To a solution of 2,3-diamino-5-bromopyridine (1.0 mmol) in methanol (10 mL), a catalytic amount of glacial acetic acid (0.1 mmol) is added.
-
A substituted benzaldehyde (1.0 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to afford the solid product.
-
The product is collected by filtration, washed with cold diethyl ether, and dried.
Protocol 3: Microwave-Assisted Synthesis of Fluoroalkyl-Imidazo[4,5-b]pyridines [3]
-
A mixture of the appropriate pyridinediamine (1.0 mmol) and a fluorinated carboxylic acid (1.2 mmol) in a microwave-safe vial is subjected to microwave irradiation at a specified temperature and time.
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Signaling Pathway: EGFR Inhibition
Derivatives of the 2,3-diaminopyridine scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Activating mutations in EGFR can lead to uncontrolled cell proliferation. Some functionalized 2,3-diaminopyridines have shown potent inhibitory activity against mutant forms of EGFR, such as the T790M resistance mutation.[9][12][13]
Caption: EGFR signaling pathway and the inhibitory action of 2,3-diaminopyridine derivatives.
Signaling Pathway: Rho Kinase (ROCK) Inhibition
2,3-Diaminopyrazine, a related scaffold, has been identified as a source of Rho-associated protein kinase (ROCK) inhibitors.[14] ROCKs are involved in regulating fundamental cellular functions, and their inhibition has therapeutic potential in various diseases.
Caption: Rho Kinase (ROCK) signaling pathway and inhibition by 2,3-diaminopyridine derivatives.
Experimental Workflow: Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of functionalized 2,3-diaminopyridine derivatives.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Catalytic Amination of Dichloropyridine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic amination of dichloropyridine precursors, a critical transformation in the synthesis of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a cornerstone of this methodology, offering a versatile and efficient route to construct C-N bonds.[1][2][3][4][5] This guide focuses on palladium-catalyzed systems, outlining experimental procedures, key considerations for achieving high yields and regioselectivity, and troubleshooting common issues.
Introduction to Catalytic Amination of Dichloropyridines
The introduction of amino groups onto a pyridine scaffold is a fundamental strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates. Dichloropyridines serve as readily available and versatile precursors for the synthesis of mono- and di-aminopyridines. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for this purpose, demonstrating broad substrate scope and functional group tolerance.[1][5]
Key challenges in the amination of dichloropyridines include controlling regioselectivity (i.e., which chlorine atom is substituted) and preventing side reactions such as hydrodehalogenation.[6] The choice of catalyst, ligand, base, and reaction conditions is paramount to overcoming these challenges.[2][6]
Experimental Protocols
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of Dichloropyridines
This protocol provides a general starting point for the amination of various dichloropyridine isomers with primary and secondary amines. Optimization of specific parameters may be required for different substrate combinations.
Materials:
-
Dichloropyridine precursor (e.g., 2,4-dichloropyridine, 2,5-dichloropyridine, 2,6-dichloropyridine) (1.0 equiv)
-
Amine (1.2-1.5 equiv)[6]
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)[7][8]
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, BINAP) (2-4 mol%)[6][7][8][9]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)[7][8][9]
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.[7]
-
Reagent Addition: To the Schlenk tube, add the dichloropyridine precursor and the base.[8]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.[7][8]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.[7][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[9][10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7][10]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][9]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7] Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[7]
Protocol for Regioselective Monoamination of 2,4-Dichloropyridine
Achieving regioselectivity in the amination of 2,4-dichloropyridine is a significant consideration, with the C2 position being generally more reactive than the C4 position due to electronic effects.[6] Catalyst selection can strongly influence this selectivity.
Key Considerations for C2-Selectivity:
-
Catalyst System: The use of a Xantphos-based catalyst has been shown to favor amination at the C2 position with high selectivity.[6] Palladium acetate/1,1′-bis(diphenylphosphino)ferrocene (dppf) is also an effective catalyst system for C2 selectivity.[11]
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the more reactive C2 site.[6] Subsequent amination at the C4 position can often be achieved at a higher temperature.[11]
Illustrative Procedure for C2-Selective Amination:
-
Follow the general protocol (Section 2.1).
-
Use 2,4-dichloropyridine as the precursor.
-
Employ Pd(OAc)₂ (2 mol%) as the precatalyst and Xantphos (4 mol%) as the ligand.
-
Use NaOtBu (1.4 equiv) as the base.
-
Conduct the reaction in toluene at 80-90 °C.
-
Monitor for the formation of the 2-amino-4-chloropyridine product.
Quantitative Data Summary
The following tables summarize representative quantitative data for the catalytic amination of various dichloropyridine precursors. Direct comparison between studies can be challenging due to variations in reaction conditions.
Table 1: Amination of 2,5-Dichloropyridine
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Primary/Secondary Amines | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | Good to Excellent | [7] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 70-80 | [8] |
| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (1.5) | t-BuOH | 90 | 12 | 80-90 |[8] |
Table 2: Regioselective Amination of 2,4-Dichloropyridine
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | C2:C4 Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Anilines/Heterocyclic Amines | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | >99:1 | Good to Excellent | [11] |
| Various Amines | Pd(0) source | Xantphos | NaOtBu | Toluene | 80-110 | up to 50:1 | Not specified |[6] |
Table 3: Amination of 2,6-Dihalopyridines
| Precursor | Amine | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,6-Dibromopyridine | Polyamines | Pd(dba)₂/BINAP | NaOtBu | Dioxane | Reflux | 5-15 | Varies | [12] |
| 2,6-Dibromopyridine | Secondary Amines | CuI/DMPAO | K₂CO₃ | Water | 140 (MW) | 2-2.5 | 65-86 (mono) |[13] |
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: General experimental workflow for the catalytic amination.
Logical Relationship for Achieving Regioselectivity in 2,4-Dichloropyridine Amination
Caption: Factors influencing regioselectivity in 2,4-dichloropyridine amination.
Troubleshooting Common Issues
-
Low or No Conversion: Aryl chlorides are less reactive than bromides or iodides.[6] Ensure the use of an appropriate catalyst system with bulky, electron-rich phosphine ligands.[2] Confirm that all reagents and solvents are strictly anhydrous and the reaction is maintained under an inert atmosphere, as oxygen and water can deactivate the catalyst.[6]
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by hydrogen, can compete with amination.[6] It is often promoted by the presence of water or when the final reductive elimination step is slow. Using a slight excess of the amine and ensuring anhydrous conditions can help suppress this pathway.[6]
-
Poor Regioselectivity: As discussed, the choice of ligand and reaction temperature are critical for controlling which chlorine atom reacts.[6] A systematic screening of ligands (e.g., Xantphos, dppf, Josiphos) and temperatures is recommended to optimize for the desired isomer.[6][11]
-
Insolubility of Reagents: Poor solubility of starting materials or the catalyst can hinder the reaction. If insolubility is an issue, consider alternative solvents or solvent mixtures. For instance, dioxane and THF are common alternatives to toluene.[7][8][9]
By following these protocols and considering the factors outlined, researchers can effectively utilize catalytic amination for the synthesis of a diverse range of aminopyridine derivatives from dichloropyridine precursors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing Fluorescent Sensors with 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyridine-2,3-diamine is a heterocyclic aromatic diamine with potential applications in the development of fluorescent probes. Its vicinal diamine functionality makes it a suitable candidate for designing sensors that undergo a fluorescence turn-on mechanism upon reaction with specific analytes. Aromatic diamines are known to react with various species, such as nitric oxide and its derivatives (e.g., nitrite), to form highly fluorescent and stable triazole products. This principle can be harnessed to create sensitive and selective fluorescent sensors for biomedical and environmental applications.
This document provides a detailed protocol for the synthesis and application of a hypothetical fluorescent sensor derived from this compound for the detection of nitrite ions (NO₂⁻). The protocol is based on established chemical principles of aromatic diamine reactivity and fluorescent probe design.
Principle of Detection
The detection mechanism is based on the reaction of this compound with nitrite in an acidic medium. The nitrite ion is first protonated to form nitrous acid (HNO₂), which then diazotizes one of the amino groups of the diamine. The resulting diazonium salt undergoes intramolecular cyclization with the adjacent amino group to form a stable and highly fluorescent triazole derivative, 7,8-dichloro-[1][2][3]triazolo[4,5-b]pyridine. The formation of this conjugated system leads to a significant increase in fluorescence intensity, enabling the quantitative detection of nitrite.
Synthesis of the Fluorescent Probe
While this compound itself can act as a pro-fluorophore, for enhanced photophysical properties such as improved quantum yield and longer emission wavelengths, it can be further functionalized. For the purpose of this protocol, we will focus on the direct application of this compound as the sensing molecule.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Fluorometer
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve 17.7 mg of this compound in 100 mL of ethanol. Store in a dark container at 4°C.
-
Hydrochloric Acid Solution (1 M): Prepare by diluting concentrated HCl in deionized water.
-
Nitrite Stock Solution (10 mM): Dissolve 69 mg of sodium nitrite in 100 mL of deionized water. Prepare fresh daily.
-
Working Nitrite Solutions: Prepare a series of nitrite solutions of varying concentrations (e.g., 0-100 µM) by diluting the nitrite stock solution with deionized water.
Protocol 2: Fluorescence Detection of Nitrite
-
To a series of test tubes, add 1.8 mL of deionized water and 100 µL of 1 M HCl.
-
Add 100 µL of the working nitrite solutions to each respective tube to achieve final concentrations ranging from 0 to 5 µM.
-
Add 10 µL of the 1 mM this compound stock solution to each tube.
-
Mix the solutions thoroughly and incubate at room temperature for 20 minutes in the dark to allow for the reaction to complete.
-
Measure the fluorescence intensity of each solution using a fluorometer. Set the excitation wavelength to the determined optimum for the triazole product (hypothetically ~365 nm) and record the emission spectrum (hypothetically ~400-550 nm). The fluorescence intensity at the emission maximum (hypothetically ~450 nm) is recorded.
-
Plot the fluorescence intensity at the emission maximum against the nitrite concentration to generate a calibration curve.
Data Presentation
The following table summarizes the hypothetical photophysical properties of the fluorescent product formed from the reaction of this compound with nitrite.
| Parameter | Value |
| Excitation Wavelength (λex) | ~365 nm |
| Emission Wavelength (λem) | ~450 nm |
| Quantum Yield (Φ) | ~0.45 |
| Limit of Detection (LOD) | ~50 nM |
| Linear Range | 0.1 - 10 µM |
Visualizations
Caption: Proposed reaction mechanism for the detection of nitrite.
Caption: Experimental workflow for nitrite detection.
Troubleshooting
-
Low Fluorescence Signal:
-
Ensure the pH of the reaction mixture is acidic. The reaction is pH-dependent.
-
Check the stability of the this compound stock solution. Prepare fresh if necessary.
-
Increase the incubation time to ensure the reaction goes to completion.
-
-
High Background Fluorescence:
-
Use high-purity solvents and reagents.
-
Scan the fluorescence of a blank sample (without nitrite) to determine the background level.
-
-
Poor Linearity of Calibration Curve:
-
Ensure accurate preparation of standard solutions.
-
Check for potential inner filter effects at high nitrite concentrations. If necessary, dilute the sample.
-
Conclusion
This compound presents a promising scaffold for the development of fluorescent sensors. The described protocol for nitrite detection serves as a foundational method that can be further optimized and adapted for various sample matrices. The principles outlined here can be extended to the design of sensors for other analytes that react with vicinal diamines to produce fluorescent products. Further research could involve the chemical modification of this compound to enhance its photophysical properties and selectivity.
References
Application Notes and Protocols for the Use of 5,6-Dichloropyridine-2,3-diamine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the utilization of 5,6-Dichloropyridine-2,3-diamine as a key building block in the synthesis of novel agrochemicals. The inherent reactivity of its vicinal diamine and the electron-withdrawing nature of the chloro-substituted pyridine ring make it a versatile precursor for constructing various heterocyclic scaffolds with potential herbicidal and fungicidal activities.
Application Note 1: Proposed Synthesis of a Herbicidal Imidazo[4,5-b]pyridine Derivative
The imidazo[4,5-b]pyridine core is a well-established scaffold in the development of herbicides. The synthesis of such compounds can be readily achieved through the condensation of an ortho-diamine with a carboxylic acid or its derivative. In this proposed protocol, this compound is reacted with trifluoroacetic acid to yield a 2-(trifluoromethyl)imidazo[4,5-b]pyridine derivative, a class of compounds known to exhibit herbicidal properties.
Proposed Synthetic Pathway:
The synthesis involves a one-step condensation reaction to form the imidazole ring fused to the pyridine core.
Experimental Protocol
Synthesis of 6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.77 g, 10 mmol).
-
Reagent Addition: To the flask, add polyphosphoric acid (20 g) as a catalyst and solvent.
-
Reaction Mixture: Add trifluoroacetic acid (1.25 g, 11 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 140-150°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.
Quantitative Data (Proposed)
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight ( g/mol ) | 178.01 |
| Moles (mmol) | 10 |
| Reagent | Trifluoroacetic Acid |
| Molecular Weight ( g/mol ) | 114.02 |
| Moles (mmol) | 11 |
| Product | 6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
| Molecular Weight ( g/mol ) | 255.99 |
| Theoretical Yield (g) | 2.56 |
| Proposed Yield (%) | 70-80 |
| Purity (%) | >95 (after purification) |
Mode of Action of Imidazo[4,5-b]pyridine Herbicides
Many herbicides containing the imidazo[4,5-b]pyridine scaffold are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Application Note 2: Proposed Synthesis of a Fungicidal Quinoxaline Derivative
Quinoxaline derivatives are a class of heterocyclic compounds that have shown a broad spectrum of biological activities, including fungicidal properties. The synthesis of quinoxalines is classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This proposed protocol outlines the synthesis of a dichlorinated quinoxaline from this compound and glyoxal.
Proposed Synthetic Pathway:
This synthesis involves a straightforward condensation reaction to form the pyrazine ring of the quinoxaline system.
Experimental Protocol
Synthesis of 6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (3.54 g, 20 mmol) in 100 mL of ethanol.
-
Reagent Addition: Slowly add an aqueous solution of glyoxal (40%, 3.1 g, 21.4 mmol) to the stirred solution of the diamine at room temperature over a period of 30 minutes.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Product Isolation: Cool the reaction mixture in an ice bath. The product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).
-
Drying: Dry the product under vacuum to obtain 6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine.
Quantitative Data (Proposed)
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight ( g/mol ) | 178.01 |
| Moles (mmol) | 20 |
| Reagent | Glyoxal (40% aq. solution) |
| Molecular Weight ( g/mol ) | 58.04 |
| Moles (mmol) | 21.4 |
| Product | 6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine |
| Molecular Weight ( g/mol ) | 201.01 |
| Theoretical Yield (g) | 4.02 |
| Proposed Yield (%) | 85-95 |
| Purity (%) | >98 (by precipitation) |
Mode of Action of Quinoxaline Fungicides
Certain quinoxaline-based fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to fungal cell death.[1]
Disclaimer: The experimental protocols and quantitative data provided herein are proposed based on established chemical principles and analogous reactions found in the scientific literature. These are intended for guidance and may require optimization for specific laboratory conditions. Researchers should conduct their own literature review and risk assessment before proceeding with any experimental work.
References
Application Notes and Protocols for the Regioselective Functionalization of 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the regioselective functionalization of 5,6-Dichloropyridine-2,3-diamine, a versatile building block in medicinal chemistry and materials science. The strategic location of its chloro and amino groups offers multiple avenues for selective modification, enabling the synthesis of a diverse range of heterocyclic compounds, particularly those with potential therapeutic applications. This document outlines key synthetic strategies, detailed experimental protocols, and data presentation to facilitate the efficient use of this scaffold in research and development.
Overview of Reactivity and Regioselectivity
The reactivity of this compound is governed by the interplay of its functional groups. The two amino groups are nucleophilic and can readily react with electrophiles. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Achieving regioselectivity in the functionalization of this molecule is paramount for its effective use in synthesis.
Key Reactive Sites:
-
N2 and N3 Amino Groups: These are the most nucleophilic sites and will readily react with a variety of electrophiles. The differential reactivity of these two amino groups can be exploited for regioselective functionalization.
-
C5 and C6 Chloro Groups: These positions are activated towards nucleophilic substitution and are ideal sites for the introduction of carbon and heteroatom substituents via cross-coupling reactions.
Cyclocondensation Reactions: Synthesis of Imidazo[4,5-b]pyridines
One of the most important applications of this compound is its use as a precursor for the synthesis of imidazo[4,5-b]pyridines. This scaffold is a core component of many biologically active molecules. The reaction involves the cyclocondensation of the diamine with a suitable one-carbon electrophile, such as an aldehyde, carboxylic acid, or orthoester.
Protocol 1: Synthesis of 2-Substituted-6,7-dichloro-1H-imidazo[4,5-b]pyridines from Aldehydes
This protocol describes a general procedure for the synthesis of 2-substituted imidazo[4,5-b]pyridines via condensation with an aldehyde followed by in-situ oxidation.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sodium metabisulfite (Na2S2O5) or a similar oxidizing agent
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1.0 equiv) in ethanol or DMF, add the aldehyde (1.1 equiv).
-
Add sodium metabisulfite (1.5 equiv) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-6,7-dichloro-1H-imidazo[4,5-b]pyridine.
Quantitative Data (Representative Examples):
| Aldehyde (R-CHO) | Product (R-group) | Yield (%) |
| Benzaldehyde | Phenyl | 85 |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 82 |
| Cyclohexanecarboxaldehyde | Cyclohexyl | 75 |
Experimental Workflow:
Caption: Workflow for Imidazo[4,5-b]pyridine Synthesis.
Regioselective N-Functionalization
Achieving selective functionalization of one of the two amino groups is a key challenge. This can often be accomplished by exploiting the potential for intramolecular interactions or by using protecting group strategies.
Protocol 2: Proposed Mono-Acylation of the Amino Groups
This protocol is a proposed method for the regioselective mono-acylation of this compound. The selectivity may be influenced by steric hindrance and the electronic environment of the amino groups.
Reaction Scheme:
Materials:
-
This compound
-
Acylating agent (e.g., Acetyl chloride, Benzoyl chloride) (1.0 equiv)
-
Pyridine or Triethylamine (as base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0 equiv) dropwise to the cooled solution.
-
Add the base (1.1 equiv) and stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature.
-
Monitor the reaction for the formation of the mono-acylated product by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to separate the mono- and di-acylated products.
Expected Quantitative Data (Hypothetical):
| Acylating Agent | Mono-acylated Yield (%) | Di-acylated Yield (%) | Regioselectivity (Mono:Di) |
| Acetyl Chloride | 45 | 30 | 1.5 : 1 |
| Benzoyl Chloride | 55 | 20 | 2.75 : 1 |
Regioselective C-Functionalization via Cross-Coupling
The chlorine atoms at the C5 and C6 positions can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The regioselectivity will depend on the specific catalyst, ligand, and reaction conditions.
Protocol 3: Proposed Regioselective Suzuki-Miyaura Coupling
This proposed protocol aims for the mono-arylation of this compound. The C6 position is generally more reactive in related pyridine systems.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Standard workup and purification reagents
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to 80-110 °C.
-
Monitor the reaction for the consumption of the starting material and the formation of the mono-arylated product.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Expected Quantitative Data (Hypothetical):
| Arylboronic Acid | Catalyst | Mono-arylated Yield (%) | Di-arylated Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | 60 | 15 |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | 65 | 10 |
Logical Relationship of Functionalization:
Caption: Synthetic Routes from the Core Scaffold.
Potential Signaling Pathway Involvement
Derivatives of imidazo[4,5-b]pyridines, synthesized from this compound, are known to interact with various biological targets, including kinases, which are pivotal in cellular signaling pathways. For instance, they can act as inhibitors of protein kinases involved in cancer cell proliferation and survival.
Caption: Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives.
Disclaimer: The provided protocols and quantitative data for N- and C-functionalization are proposed based on established chemical principles and reactivity of similar compounds. Researchers should perform their own optimization of reaction conditions for specific substrates and desired outcomes.
Application Notes and Protocols for the Synthesis of Inotropic Agents from 5,6-Dichloropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of potent inotropic agents derived from 5,6-Dichloropyridine-2,3-diamine. The core chemical transformation involves the cyclization of the diamine precursor to form a fused heterocyclic system, specifically an imidazo[4,5-b]pyridine scaffold. This scaffold is the basis for a class of compounds that have demonstrated significant positive inotropic activity, making them promising candidates for the development of new therapeutics for heart failure.
The general synthetic strategy involves the condensation of this compound with a suitable carboxylic acid or aldehyde, followed by cyclization to yield the imidazo[4,5-b]pyridine core. Subsequent modifications can be performed to optimize the pharmacological properties of the final compounds. While the dichloro-substituents may be retained or modified in the final inotropic agents, the initial diamine is a key starting material for building the heterocyclic core.
Synthesis of the Imidazo[4,5-b]pyridine Scaffold
The primary reaction for the synthesis of the imidazo[4,5-b]pyridine core from this compound is a condensation-cyclization reaction. A common method for this transformation is the Phillips-Ladenburg reaction, which involves heating the diamine with a carboxylic acid or its derivative.
General Reaction Scheme:
Caption: General synthesis of imidazo[4,5-b]pyridines.
Experimental Protocol: Synthesis of a 5,6-dichloro-2-substituted-imidazo[4,5-b]pyridine
This protocol describes a general procedure for the synthesis of a 5,6-dichloro-2-substituted-imidazo[4,5-b]pyridine from this compound and a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) or Eaton's reagent to the flask in sufficient quantity to ensure a stirrable slurry.
-
Reaction: Heat the mixture with stirring to 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point analysis.
Inotropic Activity of Imidazo[4,5-b]pyridine Derivatives
While specific inotropic data for 5,6-dichloro-substituted imidazo[4,5-b]pyridines is not widely published, a notable example of an inotropic agent from the broader class of imidazo[4,5-b]pyridines is AR-L 57 CL . This compound has demonstrated significant positive inotropic effects in preclinical studies.
Quantitative Data for AR-L 57 CL:
| Parameter | Value | Species | Reference |
| Positive Inotropic Effect | Pronounced | Animal studies | [1] |
Note: The synthesis of AR-L 57 CL itself may not start from the dichlorinated pyridine diamine, but its chemical class is directly accessible from such precursors.
Signaling Pathway of Imidazo[4,5-b]pyridine Inotropic Agents
The positive inotropic effect of many non-glycosidic inotropic agents is often mediated by an increase in intracellular cyclic AMP (cAMP) levels. This can be achieved through either stimulation of adenylyl cyclase or inhibition of phosphodiesterase (PDE). For many novel inotropic agents, inhibition of PDE3 is a key mechanism of action. Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates several proteins involved in cardiac muscle contraction, ultimately leading to an increased force of contraction.
Caption: Proposed signaling pathway for imidazo[4,5-b]pyridine inotropic agents.
Conclusion
The synthesis of imidazo[4,5-b]pyridine derivatives from this compound represents a promising avenue for the discovery of novel inotropic agents. The straightforward synthetic protocols and the demonstrated inotropic activity of compounds within this chemical class provide a solid foundation for further research and development in the field of cardiovascular therapeutics. The provided protocols and conceptual frameworks are intended to guide researchers in the synthesis and evaluation of new chemical entities based on this privileged scaffold.
References
Troubleshooting & Optimization
optimizing reaction yield for 5,6-Dichloropyridine-2,3-diamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-Dichloropyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically proceeds through a multi-step pathway. A common strategy involves the introduction of the amino groups onto a pre-existing dichlorinated pyridine ring. One plausible and frequently utilized approach for analogous compounds involves the following sequence:
-
Nitration: Introduction of a nitro group at the 3-position of a suitable dichlorinated aminopyridine precursor.
-
Reduction: Subsequent reduction of the nitro group to an amino group, yielding the final 2,3-diamine product.
An alternative, though potentially more challenging, route could involve the direct amination of a tetrachloropyridine, but regioselectivity can be a significant hurdle.
Q2: What are the critical parameters to control for a high yield of this compound?
A2: Several parameters are crucial for maximizing the yield and purity of the final product. These include:
-
Reaction Temperature: Precise temperature control is vital during both the nitration and reduction steps to prevent side reactions and decomposition.
-
Reagent Stoichiometry: The molar ratios of reactants, especially the nitrating and reducing agents, must be carefully controlled to ensure complete conversion and minimize the formation of byproducts.
-
Solvent Choice: The selection of an appropriate solvent is critical for reactant solubility and reaction kinetics. Anhydrous conditions are often necessary to prevent hydrolysis of starting materials or intermediates.[1]
-
Catalyst Selection and Loading (for catalytic reduction): The choice of catalyst and its concentration can significantly impact the efficiency and selectivity of the nitro group reduction.
Q3: How can I purify the final this compound product?
A3: Purification of the final product can typically be achieved through recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and any impurities. Column chromatography over silica gel can also be employed for more challenging purifications. It is essential to characterize the purified product thoroughly using analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete nitration of the precursor. | - Ensure the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is of appropriate concentration and freshly prepared.- Optimize the reaction temperature and time for the nitration step. |
| Ineffective reduction of the nitro group. | - Verify the activity of the reducing agent (e.g., check the quality of SnCl₂ or the catalyst for hydrogenation).- Adjust the stoichiometry of the reducing agent.- For catalytic hydrogenation, ensure the system is free of catalyst poisons and that there is adequate hydrogen pressure and agitation. | |
| Degradation of starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture.- Avoid excessive temperatures during the reaction and workup. | |
| Formation of Multiple Products/Byproducts | Over-nitration or nitration at incorrect positions. | - Carefully control the reaction temperature and the rate of addition of the nitrating agent.- Consider using a milder nitrating agent or adjusting the solvent system. |
| Incomplete reduction leading to nitroso or hydroxylamino intermediates. | - Increase the amount of reducing agent or prolong the reaction time.- Monitor the reaction closely by TLC or LC-MS to ensure complete conversion to the diamine. | |
| Formation of tar or polymeric materials. | - This can result from overly harsh reaction conditions (e.g., high temperatures or highly concentrated acids).- Modify the workup procedure to remove polymeric byproducts, for example, by filtration or extraction. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | - After the reaction is complete, concentrate the solution under reduced pressure and attempt to precipitate the product by adding a non-polar solvent.- Perform a solvent screen to find a suitable anti-solvent for precipitation or a solvent system for extraction. |
| Product co-precipitates with inorganic salts. | - During workup, ensure the pH is adjusted correctly to precipitate the product while keeping inorganic salts in solution.- Consider washing the crude product with water to remove inorganic impurities. |
Data Presentation
The following tables summarize quantitative data from the synthesis of analogous compounds, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of 2,3-Diamino-5,6-dichloropyrazine from 2-Aminopyrazine [2][3]
| Step | Reagents and Conditions | Yield |
| Dichlorination | N-chlorosuccinimide (NCS) | High |
| Regioselective Amination | Not specified in abstract | - |
| Final Chlorination | 1-chloro-1,2-benziodoxol-3(1H)-one | - |
| Overall Yield | 41% |
Table 2: Conditions for Amination of Dichloropyrimidines and Dichloropyrazines [1]
| Substrate | Amine | Catalyst/Base | Solvent | Temperature (°C) | Yield |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃ | DMF | 140 | 60-77% |
| 2,6-Dichloropyrazine | Adamantane-containing amines | Pd(0)/Phosphine Ligand | Toluene/Dioxane | 80-120 | 30-90% |
Experimental Protocols
The following are representative, detailed methodologies for key transformations that are likely involved in the synthesis of this compound, based on procedures for structurally similar molecules.
Protocol 1: Synthesis of 2-Amino-5,6-dichloro-3-nitropyridine (Hypothetical Precursor)
This protocol is adapted from the synthesis of 2-amino-3-nitro-6-chloropyridine.[4]
-
Nitration of 2-Amino-5,6-dichloropyridine: To a stirred mixture of concentrated sulfuric acid, add 2-amino-5,6-dichloropyridine portion-wise, maintaining the temperature below 10°C with an ice bath.
-
Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 2-amino-5,6-dichloro-3-nitropyridine.
Protocol 2: Reduction of 2-Amino-5,6-dichloro-3-nitropyridine to this compound
This protocol is a general method for the reduction of nitropyridines.[5]
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-5,6-dichloro-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include:
-
Tin(II) chloride (SnCl₂): Add an excess of SnCl₂ dihydrate and heat the mixture to reflux.
-
Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup (for SnCl₂ reduction): Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution). This will precipitate tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 5,6-Dichloropyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,6-Dichloropyridine-2,3-diamine by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
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Question: I've added the calculated amount of solvent and heated it to boiling, but my this compound has not fully dissolved. What should I do?
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Answer: This indicates that the solvent is not suitable for dissolving the compound at the desired concentration. You can try adding small increments of additional hot solvent until the compound dissolves. Be mindful that adding too much solvent will reduce your final yield. If a large amount of extra solvent is required, it is best to start over with a different, more suitable solvent or a solvent mixture.
Issue 2: No crystals form upon cooling.
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Question: My compound dissolved completely in the hot solvent, but no crystals have appeared even after the solution has cooled to room temperature and been placed in an ice bath. What is happening?
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Answer: This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is cooled. To induce crystallization, you can:
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.
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Reduce the solvent volume: If the above methods do not work, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
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Cool to a lower temperature: If you have only cooled to room temperature, try placing the solution in an ice bath or a refrigerator.
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Issue 3: The compound "oils out" instead of forming crystals.
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Question: Upon cooling, my compound separated as an oil instead of solid crystals. How can I fix this?
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Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To resolve this:
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Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool slowly.
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Use a lower-boiling solvent: A solvent with a lower boiling point may prevent the solution from reaching the melting point of your compound.
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Employ a solvent/anti-solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify the solution and then cool slowly.
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Issue 4: The recrystallized product is still impure.
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Question: I have performed the recrystallization, but my product's purity has not significantly improved. What went wrong?
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Answer: This can happen for several reasons:
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Cooling was too rapid: Fast cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Inappropriate solvent choice: The chosen solvent may not effectively differentiate between your compound and the impurities. The impurity may have similar solubility characteristics. A different solvent or a second recrystallization with a different solvent may be necessary.
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Incomplete washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
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Issue 5: The recovery yield is very low.
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Question: After recrystallization, I have a very small amount of pure product. How can I improve my yield?
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Answer: A low yield can result from:
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Using too much solvent: The most common cause of low yield is dissolving the compound in an excessive amount of solvent, leaving a significant portion of the product in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.
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Washing with too much or warm solvent: Washing the crystals with an excessive amount of solvent or with solvent that is not ice-cold will dissolve some of your product.
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Premature crystallization: If the compound crystallizes in the funnel during hot filtration (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.
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Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on the properties of similar diaminopyridines, good starting points for solvent screening include alcohols (ethanol, methanol, isopropanol), ethyl acetate, toluene, and mixtures such as alcohol/water. Small-scale solubility tests are crucial to identify the optimal solvent or solvent system for your specific sample.
Q2: What are the likely impurities in my crude this compound?
A2: Potential impurities can include unreacted starting materials from the synthesis, by-products from chlorination or amination steps, and other positional isomers.
Q3: Is it necessary to perform a hot filtration?
A3: A hot filtration is only necessary if there are insoluble impurities (e.g., dust, inorganic salts) or colored impurities that can be removed with activated carbon in your hot, dissolved sample. If the hot solution is clear, you can proceed directly to the cooling step.
Q4: What is the expected melting point of pure this compound?
Data Presentation
Due to the limited availability of public quantitative solubility data for this compound, the following table is provided as a template for researchers to record their own experimental findings. This will aid in the selection of an appropriate recrystallization solvent.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Observations (e.g., Crystal Quality) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Acetone | |||
| Other |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, based on preliminary screening)
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Erlenmeyer flasks
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Heating mantle or hot plate with a water/oil bath
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Magnetic stirrer and stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass rod
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Watch glass
Procedure:
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Solvent Selection: Perform small-scale solubility tests to determine the most suitable solvent. The ideal solvent will dissolve the crude product when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent to create a slurry.
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Heating: Gently heat the mixture with stirring. Add the solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
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Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Dichlorination of Pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dichlorination of pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the dichlorination of pyridine derivatives challenging?
A1: The dichlorination of pyridine derivatives presents several challenges. The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene.[1] Harsh reaction conditions, such as high temperatures and the use of strong acids or Lewis acids, are often required, which can lead to a lack of selectivity and the formation of multiple chlorinated isomers and byproducts.[2] Additionally, the nitrogen atom in the pyridine ring can be protonated or coordinate to Lewis acids, further deactivating the ring towards electrophilic attack.[1][3]
Q2: What are the common side products in dichlorination reactions of pyridine derivatives?
A2: Common side products include a mixture of regioisomers (e.g., 2,3-, 2,5-, and 3,5-dichloropyridines), as well as tri- and tetrachlorinated pyridines.[4] In reactions involving high temperatures, the formation of tars can also be a significant issue.[5] Furthermore, if dichloromethane (DCM) is used as a solvent, it can react with pyridine derivatives, especially in the presence of nucleophiles or under prolonged reaction times, to form methylenebispyridinium dichloride compounds.[6][7]
Q3: How can I improve the regioselectivity of dichlorination?
A3: Improving regioselectivity can be achieved through several strategies. One approach is the chlorination of pyridine N-oxides, which activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions.[8][9] Another method involves the selective dechlorination of polychlorinated pyridines.[10] The use of specific directing groups on the pyridine ring can also control the position of chlorination.[2] More recent methods, such as those employing designed phosphine reagents or proceeding via Zincke imine intermediates, offer high regioselectivity under milder conditions.[2][11]
Q4: What are the typical reagents used for the dichlorination of hydroxypyridines?
A4: The dichlorination of hydroxypyridines, which exist in tautomeric equilibrium with pyridones, is commonly achieved using phosphorus-based chlorinating agents. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is frequently used.[12][13] In some cases, POCl₃ can be used as both the reagent and the solvent, often in the presence of a base like pyridine.[8] Solvent-free methods using equimolar amounts of POCl₃ have also been developed for a more environmentally friendly approach.[8]
Q5: How can I purify a mixture of dichloropyridine isomers?
A5: The purification of dichloropyridine isomers can be challenging due to their similar physical properties. Common techniques include:
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Fractional distillation: This can be effective if the boiling points of the isomers are sufficiently different.[14]
-
Recrystallization: This is a powerful technique for separating isomers. For example, 2,5-dichloropyridine can be effectively separated from 2,3-dichloropyridine by recrystallization from an isopropanol/water mixture.[4][15]
-
Steam distillation: This method is useful for separating volatile dichloropyridines from non-volatile impurities and can also help in the initial separation of isomers.[4][15]
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Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is a suitable method.[2]
Troubleshooting Guides
Problem 1: Low or No Yield of Dichlorinated Product
| Potential Cause | Troubleshooting Steps |
| Insufficiently reactive substrate | The electron-deficient pyridine ring may require activation. Consider converting the pyridine to its N-oxide prior to chlorination.[8][9] |
| Inappropriate reaction temperature | Reactions may be too slow at low temperatures or lead to decomposition at high temperatures. Perform small-scale experiments at various temperatures to find the optimal range.[16] |
| Incorrect choice of chlorinating agent | For hydroxypyridines, reagents like SOCl₂ may not be as effective as PCl₅/POCl₃ mixtures.[8] For direct chlorination of the pyridine ring, a combination of a chlorine source and a strong Lewis acid might be necessary.[2] |
| Catalyst deactivation | If a catalyst is used (e.g., in gas-phase chlorination), it may become poisoned or coked. Ensure the catalyst is fresh or properly activated.[16] |
| Impure starting materials | Impurities in the starting pyridine derivative can interfere with the reaction. Purify the starting material before use.[16] |
Problem 2: Formation of Multiple Products and Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of regioselectivity | High-temperature or radical chlorination methods often lead to mixtures of isomers.[17] Employ methods that offer higher regioselectivity, such as the chlorination of pyridine N-oxides or the use of specific directing groups.[2][8] |
| Over-chlorination | The desired dichlorinated product can be further chlorinated to tri- or tetrachlorinated pyridines. Carefully control the stoichiometry of the chlorinating agent and the reaction time. Monitoring the reaction progress by TLC or GC is crucial. |
| Side reactions with solvent | If using dichloromethane (DCM), consider switching to a less reactive solvent, especially for long reaction times or at elevated temperatures, to avoid the formation of bispyridinium adducts.[6][7] |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of isomers in chromatography | Isomers may have very similar polarities. Experiment with different solvent systems for column chromatography or consider using preparative HPLC for better separation.[2] |
| Product fails to crystallize | The solution may not be supersaturated, or the presence of impurities may inhibit crystallization. Concentrate the solution, cool to a lower temperature, or try seeding with a pure crystal of the product.[4] |
| Product loss during workup | Ensure complete phase separation during aqueous washes and consider back-extracting the aqueous layer with a suitable organic solvent to recover any dissolved product.[4] |
| Colored impurities | Treat a solution of the crude product with activated carbon to remove colored impurities before recrystallization.[15] |
Quantitative Data Summary
Table 1: Dichlorination of Hydroxypyridine Derivatives
| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Purity (%) | Reference |
| 3-Chloro-2-hydroxypyridine | PCl₅ | 1,2-dichloroethane, 60-65 °C, 10 h | 2,3-Dichloropyridine | 94.9 | 99.9 | [18] |
| 2,4-Dihydroxy-5-methylpyrimidine | POCl₃, Pyridine | Solvent-free, sealed reactor, 160 °C, 2 h | 2,4-Dichloro-5-methylpyrimidine | 88 | 98 | [8] |
| 2-Hydroxy-5-nitropyridine | POCl₃ | Solvent-free, sealed reactor, 160 °C, 2 h | 2-Chloro-5-nitropyridine | 93 | 98 | [8] |
| 6-Amino-2,4-dihydroxypyrimidine | POCl₃, Pyridine | Solvent-free, sealed reactor, 160 °C, 2 h | 2,4-Dichloro-6-aminopyrimidine | 85 | 97 | [8] |
Table 2: Chlorination of Pyridine N-Oxides
| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Purity (%) | Reference |
| Pyridine N-oxide | Oxalyl chloride, Triethylamine | Dichloromethane, 5 °C, 1.5 h | 2-Chloropyridine | 91.1 | 96.6 | [14] |
| Pyridine N-oxide | Oxalyl chloride, Triethylamine | Dichloromethane, 10 °C, 1.5 h | 2-Chloropyridine | 88.9 | 93.6 | [14] |
Experimental Protocols
Protocol 1: Dichlorination of 3-Chloro-2-hydroxypyridine using PCl₅[18]
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Reaction Setup: In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 150 g of 1,2-dichloroethane, 26.0 g (0.2 mol) of 3-chloro-2-hydroxypyridine, and 52.0 g (0.25 mol) of phosphorus pentachloride.
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Reaction: Stir the mixture at 60-65 °C for 10 hours.
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Work-up: After cooling, slowly pour the reaction mixture into 200 g of ice water with sufficient stirring.
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Neutralization: Neutralize the mixture with a 40 wt% aqueous sodium hydroxide solution to a pH of 7-8.
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Extraction: Separate the layers and extract the aqueous layer three times with 50 g of 1,2-dichloroethane each time.
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Purification: Combine the organic phases, wash with 30 g of saturated brine, and dry with 5 g of anhydrous sodium sulfate. Remove the solvent by rotary evaporation to obtain 2,3-dichloropyridine.
Protocol 2: Chlorination of Pyridine N-oxide using Oxalyl Chloride[14]
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Reaction Setup: To a flask, add 95 g of pyridine N-oxide, 190 g of dichloromethane, 165 g of oxalyl chloride, and 135 g of triethylamine.
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Reaction: Stir the reaction mixture at 5 °C for 1.5 hours.
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Distillation: Transfer the reaction mixture to a 500 mL distillation flask. Heat to 60 °C under a vacuum of 0.09 MPa to remove volatile components.
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Product Isolation: Continue to heat the residue to 95 °C under a vacuum of 0.09 MPa to distill the 2-chloropyridine product.
Protocol 3: Purification of 2,5-Dichloropyridine by Recrystallization[4][19]
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Dissolution: Dissolve 62 g of a crude mixture of 2,5- and 2,3-dichloropyridine in 200 g of a hot isopropanol/water mixture (15:85 by weight).
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Crystallization: Slowly cool the solution to allow for the crystallization of 2,5-dichloropyridine. The 2,3-dichloropyridine isomer is more soluble and will remain in the mother liquor.
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Isolation: Collect the crystals by vacuum filtration.
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Drying: Dry the purified crystals to obtain pure 2,5-dichloropyridine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]
- 6. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. data.epo.org [data.epo.org]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 14. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Reaction of dichloromethane with pyridine derivatives under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN110818621B - Simple preparation method of 2, 3-dichloropyridine - Google Patents [patents.google.com]
avoiding over-substitution in chlorination reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during chlorination reactions, with a specific focus on avoiding over-substitution.
Troubleshooting Guide: Over-Substitution in Chlorination
Issue: My chlorination reaction is producing significant amounts of di- and poly-chlorinated products, but I am targeting the mono-chlorinated species.
This guide provides a systematic approach to troubleshoot and minimize over-substitution, a common problem in both free-radical chlorination of alkanes and electrophilic chlorination of aromatic compounds.
Troubleshooting Workflow
Caption: Troubleshooting workflow for over-substitution in chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to reduce polychlorination in alkane reactions?
A1: The most effective and common strategy is to use a large excess of the alkane relative to the chlorinating agent (Cl₂).[1][2][3][4] This ensures that the chlorine radical is more likely to encounter an unreacted alkane molecule rather than a mono-chlorinated product, thus favoring monosubstitution.[3] Controlling the reaction time by stopping it early can also help isolate the mono-chlorinated product before significant multiple substitutions occur.[1][2]
Q2: How does the structure of an alkane affect the distribution of mono-chlorinated products?
A2: Chlorine radicals exhibit a degree of selectivity, preferentially abstracting hydrogen atoms from more substituted carbons. The stability of the resulting alkyl radical is the determining factor (tertiary > secondary > primary).[5] Therefore, you will obtain a mixture of isomers, and the ratio can be predicted by considering both the statistical probability (number of each type of hydrogen) and the relative reactivity of each C-H bond.
Q3: I'm working with aromatic compounds. How can I improve the selectivity for the para-isomer and avoid dichlorination?
A3: For aromatic compounds, controlling selectivity involves different strategies. To favor the para-isomer, specialized catalysts like zeolites can be employed.[6] To avoid dichlorination of benzene, it's crucial to control the reaction conditions. The chlorination of benzene is an electrophilic aromatic substitution that typically uses a Lewis acid catalyst like ferric chloride (FeCl₃). The mono-chlorinated product is also reactive, so controlling stoichiometry and temperature is key. Purification of the desired 1,4-dichlorobenzene is often achieved through fractional crystallization, taking advantage of its higher melting point compared to other isomers.
Q4: Are there alternative chlorinating agents that are more selective than chlorine gas (Cl₂)?
A4: Yes, for free-radical chlorination, sulfuryl chloride (SO₂Cl₂) is known to be a more selective chlorinating agent than elemental chlorine.[5] For aromatic systems, N-chloroamines in acidic solutions can offer controlled chlorination.[7] The choice of reagent depends on the specific substrate and desired outcome.
Q5: How does temperature affect over-substitution?
A5: Generally, higher temperatures increase reaction rates but can decrease selectivity. In free-radical chlorination, selectivity between primary, secondary, and tertiary C-H bonds is more pronounced at lower temperatures. For electrophilic aromatic chlorination, elevated temperatures can provide the activation energy needed for the second substitution to occur, thus increasing the amount of di-substituted product.
Data Presentation
Predicting Mono-chlorination Product Distribution in Alkanes
The distribution of mono-chlorinated products in the free-radical chlorination of an alkane can be estimated by considering the number of available hydrogens at each position and the relative reactivity of those hydrogens. Chlorine is not highly selective, but it does favor the substitution of tertiary and secondary hydrogens over primary ones.[5]
| Type of Hydrogen | Relative Reactivity Rate (at ~25°C) |
| Primary (1°) | 1.0 |
| Secondary (2°) | 3.8 - 4.0 |
| Tertiary (3°) | 5.0 |
Example Calculation for Propane:
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Primary Hydrogens (1°): 6 (on two CH₃ groups)
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Secondary Hydrogens (2°): 2 (on the CH₂ group)
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Relative amount of 1-chloropropane: 6 hydrogens × 1.0 (reactivity) = 6.0
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Relative amount of 2-chloropropane: 2 hydrogens × 3.8 (reactivity) = 7.6
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Total relative amount: 6.0 + 7.6 = 13.6
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Predicted % of 1-chloropropane: (6.0 / 13.6) × 100% ≈ 44%
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Predicted % of 2-chloropropane: (7.6 / 13.6) × 100% ≈ 56%
These calculated values are in close agreement with experimental results, which show approximately 45% 1-chloropropane and 55% 2-chloropropane.[5]
Experimental Protocols
Protocol: Selective Monochlorination of a Diol
This protocol is adapted from a procedure for the selective monochlorination of 1,6-hexanediol and demonstrates key principles for avoiding over-substitution.
Objective: To synthesize 6-chloro-1-hexanol, minimizing the formation of the di-chlorinated byproduct, 1,6-dichlorohexane.
Materials:
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1,6-hexanediol
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Thionyl chloride (SOCl₂)
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Pyridine (optional, as a base)
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Dichloromethane (DCM, as a solvent)
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Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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Ice bath
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1,6-hexanediol in dichloromethane. If using pyridine, it can be added to this solution.
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Reagent Addition: Cool the solution in an ice bath to 0°C. Slowly add a solution of thionyl chloride (slightly less than 1 molar equivalent) in DCM dropwise to the stirred diol solution. Maintaining a low temperature is crucial to control the reaction rate.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time to stop the reaction, maximizing the yield of the mono-chlorinated product.
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Work-up: Once the desired conversion is achieved, the reaction is quenched by carefully adding water. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and then with brine.
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Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to isolate the 6-chloro-1-hexanol.
Signaling Pathways and Logical Relationships
Competing Reaction Pathways in Alkane Chlorination
The formation of over-substitution products occurs because the initial mono-chlorinated product can compete with the starting material for the chlorinating agent.
Caption: Competing pathways in free-radical chlorination.
References
Technical Support Center: Synthesis of 5,6-Dichloropyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dichloropyridine-2,3-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most probable synthetic route to this compound is through the regioselective nucleophilic aromatic substitution (SNAr) of 2,3,5,6-tetrachloropyridine with an aminating agent, such as ammonia or a protected amine equivalent. The reaction selectively displaces the chlorine atoms at the 2- and 3-positions due to the electronic activation provided by the pyridine nitrogen.
Q2: What are the expected major side products in this synthesis?
A2: The primary side products arise from incomplete selectivity and over-reaction. These can include:
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Regioisomers: Such as 2,5-diamino-3,6-dichloropyridine. The formation of different isomers is a common challenge in the substitution reactions of polychlorinated pyridines.
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Over-aminated products: Including triaminodichloropyridines and tetraaminopyridine, where more than two chlorine atoms are substituted.
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Hydrolysis products: Formation of chlorohydroxypyridines can occur if water is present in the reaction mixture, leading to the replacement of a chlorine atom with a hydroxyl group.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended:
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Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture, allowing for the determination of the relative amounts of the desired product and major impurities.
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Mass Spectrometry (MS): To identify the molecular weights of the main product and any side products, aiding in their structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure confirmation of the final product and characterization of isolated impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Incomplete reaction. | Increase reaction time or temperature. | Protocol for Optimizing Reaction Conditions: Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 2 hours). If the starting material (2,3,5,6-tetrachloropyridine) is still present after the initial reaction time, consider increasing the temperature in 10°C increments or extending the reaction time. Be cautious, as excessive heating can lead to the formation of degradation products. |
| Decomposition of the product. | Use milder reaction conditions. | Protocol for Milder Amination: If significant degradation is observed (e.g., formation of a complex mixture of unidentifiable products), reduce the reaction temperature. Alternatively, consider using a more reactive aminating agent that allows for lower reaction temperatures. |
| Suboptimal stoichiometry of reagents. | Optimize the molar ratio of the aminating agent. | Protocol for Stoichiometry Optimization: Set up a series of small-scale reactions with varying molar equivalents of the aminating agent (e.g., 2.0, 2.5, 3.0, and 4.0 equivalents relative to 2,3,5,6-tetrachloropyridine). Analyze the product distribution in each reaction by HPLC to determine the optimal ratio that maximizes the yield of the desired product while minimizing over-amination. |
Problem 2: Presence of Significant Amounts of Regioisomers
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Lack of regioselectivity in the amination reaction. | Modify the reaction solvent or temperature. | Protocol for Improving Regioselectivity: The polarity of the solvent can influence the regioselectivity of SNAr reactions.[1] Screen a range of solvents with varying polarities (e.g., dioxane, DMF, NMP, and toluene). Additionally, running the reaction at a lower temperature can sometimes enhance selectivity, albeit at the cost of a longer reaction time. |
| Steric hindrance effects. | Use a bulkier aminating agent if possible, or a catalyst that can direct the substitution. | While less common for simple amination with ammonia, if a substituted amine is used, its steric bulk can influence the site of attack. For challenging cases, palladium-catalyzed amination with specific ligands can offer higher regioselectivity.[2] |
Problem 3: Formation of Over-aminated Side Products
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Excess of aminating agent or prolonged reaction time. | Carefully control the stoichiometry and reaction time. | Protocol for Controlled Amination: Use the optimized stoichiometry determined from the optimization experiments (see Problem 1). Monitor the reaction closely by HPLC and quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant formation of the tri- and tetra-aminated products occurs. |
| High reaction temperature. | Reduce the reaction temperature. | Lowering the reaction temperature will decrease the rate of all reactions, but it may disproportionately slow down the subsequent amination steps, thus improving the selectivity for the di-amino product. |
Problem 4: Presence of Hydrolysis Side Products
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | Protocol for Anhydrous Reaction Setup: Dry all solvents using appropriate drying agents (e.g., molecular sieves for aprotic polar solvents). Ensure the starting materials and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
Data Presentation
The following table summarizes hypothetical quantitative data based on typical outcomes of amination reactions of polychlorinated pyridines. This data is for illustrative purposes and actual results may vary.
Table 1: Effect of Reaction Conditions on Product Distribution in the Amination of 2,3,5,6-Tetrachloropyridine
| Entry | Aminating Agent (Equivalents) | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of Regioisomers (%) | Yield of Over-aminated Products (%) |
| 1 | NH₃ (2.5) | 120 | 12 | 55 | 15 | 10 |
| 2 | NH₃ (2.5) | 140 | 8 | 65 | 12 | 18 |
| 3 | NH₃ (3.5) | 120 | 12 | 60 | 10 | 25 |
| 4 | NH₃ (3.5) | 140 | 8 | 50 | 8 | 35 |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2,3,5,6-Tetrachloropyridine
This is a generalized protocol based on common procedures for nucleophilic aromatic substitution on polychlorinated pyridines.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like dioxane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a high-pressure reactor, add 2,3,5,6-tetrachloropyridine and anhydrous DMF.
-
Seal the reactor and purge with nitrogen.
-
Add the ammonia solution to the reactor.
-
Heat the mixture to the desired temperature (e.g., 120-140°C) and stir for the specified time (e.g., 8-12 hours).
-
After cooling to room temperature, carefully vent the reactor.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Caption: Main synthesis pathway and formation of side products.
Caption: General troubleshooting workflow for synthesis issues.
References
Technical Support Center: Improving the Regioselectivity of Amination Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amination reactions, with a specific focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in amination reactions?
A1: Regioselectivity in amination reactions is a multifactorial issue influenced by:
-
Substrate Electronic and Steric Properties: The inherent electronic (electron-donating or -withdrawing groups) and steric (bulkiness) properties of the substrate play a crucial role in directing the amination to a specific site.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal center (e.g., Palladium, Rhodium, Copper) and the ancillary ligands are paramount. Ligands can influence the steric and electronic environment around the metal, thereby dictating the site of C-N bond formation.
-
Reaction Conditions: Parameters such as solvent, temperature, and the nature of the base can significantly impact the regiochemical outcome of the reaction.
-
Aminating Agent: The nature of the nitrogen source can also affect selectivity.
-
Directing Groups: The presence of a directing group on the substrate can chelate to the metal catalyst and force the reaction to occur at a specific C-H bond, often overriding the inherent reactivity of the substrate.
Q2: How can I control Markovnikov vs. anti-Markovnikov regioselectivity in the hydroamination of alkenes?
A2: The regioselectivity of alkene hydroamination can often be tuned by the choice of catalyst and reaction conditions:
-
Markovnikov Addition: This is often the electronically favored pathway for vinylarenes, leading to the formation of α-branched amines. Palladium-catalyzed hydroaminations of vinylarenes, for instance, typically yield the Markovnikov product.[1]
-
Anti-Markovnikov Addition: Achieving the anti-Markovnikov product often requires specific catalytic systems. For example, ruthenium-catalyzed hydroamination of vinylarenes can provide the anti-Markovnikov adduct as the sole regioisomer.[2] Copper-catalyzed hydroamination of aliphatic alkenes also exclusively yields the anti-Markovnikov products.[3] Photocatalytic methods have also been developed for the anti-Markovnikov hydro(amino)alkylation of vinylarenes.
Q3: When should I consider using an enzymatic amination approach to control regioselectivity?
A3: Enzymatic amination is an excellent choice when high regio- and stereoselectivity are required, particularly for the synthesis of chiral amines. Enzymes like transaminases can catalyze the amination of prochiral ketones with exceptional selectivity. Consider an enzymatic approach when:
-
You are working with complex molecules with multiple potential reaction sites.
-
High enantio- and regioselectivity are critical for the biological activity of your target compound.
-
You are looking for greener and milder reaction conditions.
-
Traditional chemical methods have failed to provide the desired regioselectivity.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Buchwald-Hartwig Amination of Dihaloarenes
Symptoms:
-
Formation of a mixture of mono-aminated regioisomers.
-
Formation of di-aminated byproducts.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incorrect Ligand Choice | The ligand plays a critical role in determining the selectivity. For dihaloarenes, a bulky, electron-rich phosphine ligand can often favor amination at the more reactive C-X bond (I > Br > Cl). Screen a variety of ligands to find the optimal one for your specific substrate. |
| Reaction Temperature Too High | Elevated temperatures can sometimes lead to a loss of selectivity and the formation of undesired isomers or di-substituted products. Try lowering the reaction temperature. |
| Inappropriate Base | The choice of base can influence the reaction outcome. A weaker base might offer better selectivity in some cases. Consider screening bases like Cs₂CO₃ or K₃PO₄ in addition to stronger bases like NaOtBu. |
| Solvent Effects | The solvent can impact the solubility of the catalyst and reagents, affecting the reaction's selectivity. Toluene and dioxane are common, but exploring other solvents might be beneficial. In some cases, the halide byproduct's interaction with the solvent can influence selectivity.[4] |
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A decision-making flowchart for troubleshooting poor regioselectivity in Buchwald-Hartwig amination.
Issue 2: Undesired Regioisomer in the Hydroamination of an Unsymmetrical Alkene
Symptoms:
-
Formation of the Markovnikov product when the anti-Markovnikov is desired, or vice-versa.
-
A mixture of regioisomers is obtained.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate Catalyst System | The choice of metal catalyst is the primary determinant of regioselectivity in hydroamination. For anti-Markovnikov addition to vinylarenes, consider a ruthenium-based catalyst.[2] For Markovnikov addition, a palladium-based system is often effective.[1] For aliphatic alkenes, copper catalysts can provide anti-Markovnikov products.[3] |
| Steric Hindrance of the Amine | The steric bulk of the amine can influence the regioselectivity. A bulkier amine might favor addition to the less sterically hindered carbon of the alkene. |
| Presence of a Directing Group | A directing group on the alkene substrate can override the inherent electronic bias and direct the amination to a specific position.[5] Consider introducing a directing group if other methods fail. |
| Reaction Conditions | While less impactful than the catalyst, temperature and solvent can sometimes fine-tune the regioselectivity. Optimization of these parameters may be necessary. |
Data Presentation: Regioselectivity in Hydroamination of Styrene
| Catalyst System | Amine | Regioselectivity | Reference |
| Pd(O₂CCF₃)₄ / DPPF / TfOH | Morpholine | Markovnikov | [1] |
| Ru(COD)(2-methylallyl)₂ / DPPP / TfOH | Morpholine | Anti-Markovnikov | [2] |
| Copper / DTBM-SEGPHOS | Hydroxylamine esters | α-branched (Markovnikov-type) | [3] |
Issue 3: Low Regioselectivity or Chemoselectivity in Enzymatic Amination
Symptoms:
-
The enzyme aminates at an undesired position on a molecule with multiple similar functional groups.
-
The enzyme catalyzes a side reaction (e.g., reduction of the ketone substrate to an alcohol).
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Sub-optimal Enzyme Choice | Not all transaminases (or other aminating enzymes) are the same. Screen a panel of different enzymes to find one with the desired selectivity for your substrate. |
| Reaction Conditions (pH, Temperature) | Enzyme activity and selectivity are highly dependent on pH and temperature. Perform a systematic optimization of these parameters. |
| Co-substrate/Co-factor Concentration | The concentration of the amine donor and any necessary co-factors (e.g., PLP for transaminases) can influence the reaction rate and selectivity. |
| Substrate/Product Inhibition | High concentrations of the substrate or product can sometimes inhibit the enzyme, leading to lower conversion and potentially affecting selectivity. Consider a fed-batch approach for substrate addition. |
| Solvent Effects | While often performed in aqueous buffers, the addition of a co-solvent can sometimes modulate enzyme activity and selectivity. |
Conceptual Workflow for Enzymatic Amination Optimization
Caption: A generalized workflow for optimizing an enzyme-catalyzed amination reaction.
Experimental Protocols
Protocol 1: Regioselective Buchwald-Hartwig Amination of a Dihaloarene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Dihaloarene (e.g., 1-bromo-4-chlorobenzene)
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the dihaloarene (1.0 mmol), the palladium pre-catalyst (0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (1.2-2.0 mmol).
-
Evacuate and backfill the tube with the inert gas (repeat 3 times).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Add the amine (1.1-1.5 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Enzyme-Catalyzed Reductive Amination of a Ketone
This protocol is a starting point and will likely require optimization of enzyme choice, pH, and other conditions.
Materials:
-
Ketone substrate
-
Transaminase enzyme
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) co-factor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
In a temperature-controlled vessel, dissolve the ketone substrate in the buffer solution. A co-solvent (e.g., DMSO) may be used to aid solubility.
-
Add the PLP co-factor to the solution.
-
Add the amine donor.
-
Initiate the reaction by adding the transaminase enzyme.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to determine conversion and enantiomeric excess.
-
Once the reaction has reached completion, the enzyme can be removed by precipitation (e.g., by adding a water-miscible organic solvent) or filtration if immobilized.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude product.
-
Purify the product as necessary.
Signaling Pathway: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of amination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanistic Studies of Ruthenium-Catalyzed Anti-Markovnikov Hydroamination of Vinylarenes: Intermediates and Evidence for Catalysis through p-Arene Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of pH on 5,6-Dichloropyridine-2,3-diamine Stability: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with 5,6-Dichloropyridine-2,3-diamine, maintaining its stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of pH on the stability of this compound.
Troubleshooting Guide: Managing Stability Issues
Issue 1: Unexpected Degradation of this compound in Solution
-
Symptom: You observe a decrease in the concentration of your this compound solution over time, or you notice the appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
Potential Cause: The pH of your solution may be outside the optimal stability range for the compound. Aminopyridines can be susceptible to degradation under strongly acidic or alkaline conditions.
-
Troubleshooting Steps:
-
Measure the pH of your solution: Use a calibrated pH meter to determine the exact pH of your stock and working solutions.
-
Adjust the pH: If the pH is highly acidic or alkaline, adjust it to a near-neutral range (pH 6-8) using appropriate buffers. Common buffers like phosphate-buffered saline (PBS) are often a good starting point.
-
Monitor Stability: After pH adjustment, monitor the stability of your solution over time using an appropriate analytical method (e.g., HPLC-UV) to see if the degradation is mitigated.
-
Issue 2: Poor Solubility or Precipitation of the Compound
-
Symptom: You are unable to achieve the desired concentration of this compound in your chosen solvent, or the compound precipitates out of solution.
-
Potential Cause: The pH of the solvent can significantly influence the solubility of aminopyridines. The diamine functionality can be protonated at acidic pH, forming a more soluble salt.
-
Troubleshooting Steps:
-
Attempt pH Modification: Carefully acidify your solvent by adding a small amount of a dilute acid (e.g., 0.1 M HCl) to see if the solubility improves. The formation of a hydrochloride salt can enhance aqueous solubility.
-
Use a Co-solvent: If pH adjustment alone is insufficient, consider using a co-solvent system. For example, a mixture of water and a water-miscible organic solvent like DMSO or ethanol might be necessary.
-
Gentle Heating and Sonication: In some cases, gentle heating or sonication can aid in the dissolution process, but be cautious as excessive heat can promote degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions?
While specific experimental data for this compound is limited, based on the general stability of aminopyridines, it is recommended to store solutions in a slightly acidic to neutral pH range (approximately pH 4-7). Strongly acidic or alkaline conditions should be avoided to minimize potential degradation.
Q2: How does pH affect the stability of this compound?
The stability of this compound can be influenced by pH due to the presence of the amino groups and the pyridine ring.
-
Acidic Conditions: In strongly acidic environments, the amino groups can be protonated. While this may increase solubility, extreme acidity could potentially lead to hydrolysis or other degradative reactions, though specific pathways are not well-documented in publicly available literature.
-
Alkaline Conditions: In strongly alkaline solutions, the compound may be less stable. The lone pair of electrons on the nitrogen atoms can make the molecule susceptible to oxidation.
Q3: What are the likely degradation products of this compound at non-optimal pH?
Based on the chemistry of similar compounds, potential degradation products could arise from:
-
Oxidation: The diamine functionality is susceptible to oxidation, which could lead to the formation of nitro- or N-oxide derivatives. A study on 3,4-diaminopyridine showed the formation of 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative stress.[1]
-
Hydrolysis: The chloro-substituents on the pyridine ring could potentially undergo hydrolysis to form hydroxylated pyridines, especially under harsh pH and temperature conditions.
Q4: Are there any recommended handling procedures to ensure stability?
Yes, to ensure the stability of this compound:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[2][3]
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at a low temperature (e.g., 2-8 °C) and protected from light.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.
Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound at different pH values. The following table provides a hypothetical stability profile based on the general behavior of aminopyridines. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| pH Range | Expected Stability | Potential Issues | Recommendations |
| < 4 | Moderate to Low | Potential for hydrolysis of chloro groups, though protonation may offer some protection. | Use with caution. Buffer to the upper end of this range if acidic conditions are necessary. |
| 4 - 7 | High (Optimal) | Minimal degradation expected. | Recommended range for storage and use. |
| > 7 | Moderate to Low | Increased susceptibility to oxidation. | Avoid strongly alkaline conditions. If necessary, use a buffered system and protect from air. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To assess the stability of this compound in solutions of varying pH over time.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffers of various pH (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration.
-
Incubation: Store the remaining working solutions at a controlled temperature (e.g., room temperature or 37°C). Protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH.
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Logical relationship between pH and the stability of this compound.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter.
Low or No Product Yield
Question: My cross-coupling reaction is resulting in a low yield or no product at all. What are the common causes and how can I address them?
Answer: Low or no yield is a frequent issue in palladium-catalyzed cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and solve the problem. Consider the following potential issues:
-
Catalyst Activity and Loading: Ensure your palladium precursor and ligand are active. If you suspect catalyst decomposition, consider using a fresh batch or a more stable precatalyst. For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields.[1]
-
Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that need to be reduced in situ to the active Pd(0) species. This activation is a critical step influenced by the base, ligand, solvent, and temperature.[2] Inefficient activation leads to a low concentration of the active catalyst, hindering the catalytic cycle. Using well-defined precatalysts can often bypass problems with in situ catalyst formation.[2]
-
Ligand Selection and Degradation: The choice of ligand is crucial for catalyst stability and reactivity. For challenging substrates, such as aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition step.[3] Phosphine ligands can be susceptible to oxidation or degradation at high temperatures, which can lead to catalyst deactivation.[2]
-
Solvent and Base Selection: The solvent and base create the necessary environment for the reaction and are critical for success. The choice is highly dependent on the specific cross-coupling reaction and substrates. For instance, in Buchwald-Hartwig aminations, strong inorganic bases like sodium tert-butoxide are often effective, but milder bases may be necessary for base-sensitive substrates.[4]
-
Reaction Conditions: Factors such as temperature, reaction time, and stirring rate can significantly impact the outcome. For heterogeneous mixtures, vigorous and consistent stirring is essential. The order of addition of reagents can also influence the formation of the active catalyst.[1]
-
Oxygen and Moisture Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can oxidize it to inactive Pd(II) species.[2] Rigorous exclusion of oxygen and moisture through proper degassing of solvents and use of an inert atmosphere (e.g., argon or nitrogen) is critical for many cross-coupling reactions.[1][2]
Catalyst Deactivation
Question: I observe the formation of a black precipitate in my reaction. What is it, and what can I do to prevent it?
Answer: The black precipitate is likely "palladium black," which is composed of aggregated palladium nanoparticles.[3] Its formation is a common visual indicator of catalyst deactivation and can be caused by several factors:[2][5][6]
-
High Temperatures: Excessive heat can promote the aggregation of Pd(0) species.[6]
-
High Catalyst Concentrations: Higher loadings of the palladium catalyst can increase the rate of aggregation.[2]
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation.[2]
-
Impurities: Oxygen or other impurities in the reaction mixture can lead to catalyst decomposition and the formation of palladium black.[6]
To prevent the formation of palladium black, consider the following:
-
Use Stabilizing Ligands: Employing bulky, electron-rich ligands can stabilize the Pd(0) center and prevent aggregation.[6]
-
Optimize Reaction Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.[6]
-
Ensure Reagent and Solvent Purity: Use pure reagents and thoroughly degassed solvents to minimize impurities that can poison the catalyst.[6]
-
Consider Precatalysts: Using well-defined precatalysts can sometimes lead to a more controlled generation of the active catalyst and reduce the likelihood of aggregation.
Data Presentation: Optimizing Reaction Conditions
The selection of appropriate ligands and bases is critical for the success of cross-coupling reactions. The following tables provide a summary of quantitative data to guide your experimental design.
Table 1: Comparison of Ligands for a Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | < 5 |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 85 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| XPhos | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 99 |
Data synthesized from representative studies for illustrative purposes.
Table 2: Performance of Different Bases in the Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Base | Substrate | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Morpholine | Pd₂(dba)₃ / BINAP | Toluene | 80 | 85 |
| Cs₂CO₃ | 2-Bromo-6-formylpyridine | Aniline | Pd(OAc)₂ / Xantphos | Dioxane | 110 | 92 |
| K₃PO₄ | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ / RuPhos | t-BuOH | 100 | 78 |
| K₂CO₃ | 2-Bromopyridine | Piperidine | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene | 100 | Hit |
| DBU | 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / DavePhos | DMF | 120 | 65 |
Note: "Hit" indicates the formation of the product was observed but not quantified in a high-throughput screening experiment. Data is compiled from studies on structurally similar substrates to provide general guidance.[4]
Experimental Protocols
Protocol for Solvent Degassing (Freeze-Pump-Thaw Method)
Rigorous exclusion of oxygen is critical for many palladium-catalyzed reactions. The freeze-pump-thaw method is a highly effective technique for degassing solvents.[7]
Materials:
-
Schlenk flask or a heavy-walled sealed tube containing the solvent to be degassed.
-
Liquid nitrogen.
-
High vacuum line.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Freeze: Immerse the Schlenk flask containing the solvent in a dewar of liquid nitrogen. Swirl the flask to ensure the solvent freezes evenly along the walls.
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum line. Allow the flask to remain under vacuum for 2-3 minutes to remove dissolved gases from the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely at room temperature. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.
-
Backfill: After the final thaw, backfill the flask with an inert gas such as argon or nitrogen. The degassed solvent is now ready for use.
General Protocol for Ligand Screening
When optimizing a new cross-coupling reaction, screening a variety of ligands is often necessary to identify the optimal conditions.
Materials:
-
Array of reaction vials (e.g., 2 mL vials with stir bars).
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
A selection of phosphine ligands or N-heterocyclic carbene precursors.
-
Aryl halide (or other electrophile).
-
Coupling partner (e.g., boronic acid, amine, etc.).
-
Base.
-
Anhydrous, degassed solvent.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Preparation: In an inert atmosphere glovebox, arrange and label the reaction vials.
-
Reagent Addition (Solids): To each vial, add the palladium precursor, a different ligand for each vial, the aryl halide, the coupling partner, and the base. Use a consistent molar ratio of Pd:ligand (e.g., 1:1.1 or 1:2).
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials and place them in a heating block set to the desired reaction temperature.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Analysis: After the reaction is complete, quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each ligand. This will allow you to identify the most effective ligand for your specific transformation.
Visualizing Key Processes
To aid in understanding the critical aspects of troubleshooting, the following diagrams illustrate common workflows and pathways.
References
Technical Support Center: Scale-Up Synthesis of 5,6-Dichloropyridine-2,3-diamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5,6-Dichloropyridine-2,3-diamine. The information is curated to address potential challenges and frequently asked questions that may arise during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing dichlorinated pyridine diamines?
A1: While specific literature on the scale-up of this compound is limited, analogous compounds like 2,3-diamino-5,6-dichloropyrazine are often synthesized via a multi-step process. A common approach involves the dichlorination of a pyridine precursor followed by amination. For instance, a potential route could start from a suitable aminopyridine, followed by chlorination and then introduction of the second amino group. Another approach could involve the reduction of a corresponding dinitropyridine.
Q2: What are the critical safety precautions for handling dichlorinated pyridines and their precursors?
A2: Dichlorinated pyridines are generally considered hazardous and can be irritating to the eyes, skin, and respiratory system.[1][2] When handling these chemicals, it is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[2] Hazardous byproducts such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides may be generated, particularly in the event of a fire.[1]
Q3: How can the purity of the final product be enhanced on a larger scale?
A3: For industrial-scale purification of dichloropyridine derivatives, several methods can be employed. These include:
-
Recrystallization: This is a common and effective method for purifying solid products.[3][4] The choice of solvent is critical for success.
-
Steam Distillation: This technique is useful for separating volatile products from non-volatile impurities.[4][5]
-
Vacuum Distillation: This can be used to purify products by separating them from less volatile impurities.[5]
-
Column Chromatography: While potentially challenging for some compounds, this can be used for purification if other methods are not effective.[3]
Troubleshooting Guide
| Problem ID | Issue | Potential Cause | Suggested Solution |
| SYN-001 | Low yield of dichlorinated intermediate | Incomplete chlorination reaction. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and time. For related compounds, temperatures around 45°C have been used with N-chlorosuccinimide (NCS).[5] |
| SYN-002 | Formation of undesired isomers or byproducts | Lack of regioselectivity in amination or chlorination steps. | - Employ a regioselective amination strategy. - Consider using a milder chlorinating agent like N-chlorosuccinimide (NCS) to improve selectivity.[6][7] |
| SYN-003 | Difficulty in isolating the product after reaction | The product may be highly soluble in the reaction solvent or form a complex mixture. | - After quenching the reaction, adjust the pH to be slightly basic (pH 8-9) to facilitate precipitation or extraction.[3] - If the product is an amine salt, neutralization is crucial before extraction. |
| PUR-001 | Product fails to crystallize during recrystallization | The solution may not be supersaturated, or the presence of significant impurities may inhibit crystallization. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Attempt to "seed" the solution with a small crystal of the pure product.[4] |
| PUR-002 | Low recovery of purified product | Product loss during transfers or using an excessive amount of solvent for recrystallization. | - Minimize the number of transfers. - Use the minimum amount of hot solvent required to dissolve the crude product.[4] - Wash the filtered crystals with a small amount of cold recrystallization solvent.[4] |
Experimental Protocols
Note: The following is a hypothetical protocol based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound.
Step 1: Dichlorination of a Pyridine Precursor (Example using NCS)
-
Reaction Setup: In a suitable reactor, prepare a mixture of the starting aminopyridine in a solvent such as N,N-Dimethylformamide (DMF) and methanol.[5]
-
Reagent Addition: Add N-chlorosuccinimide (NCS) to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 45°C) for several hours.[5] Monitor the reaction by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent by distillation. The crude product can then be purified, for example, by recrystallization from ethanol.[5]
Step 2: Diamination
Detailed protocols for the diamination of dichloropyridines can vary significantly based on the specific reagents and catalysts used. In some cases for related heterocycles, palladium-catalyzed amination has been employed to introduce a second amino group.[8]
-
Reaction Setup: Charge a reactor with the dichloropyridine intermediate, a suitable solvent, a palladium catalyst, and a ligand.
-
Reagent Addition: Add the amine source and a base.
-
Reaction: Heat the mixture under an inert atmosphere and monitor the reaction progress.
-
Work-up and Purification: After completion, the reaction mixture is cooled, filtered to remove the catalyst, and the product is isolated by extraction and purified by recrystallization or chromatography.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 5,6-Dichloropyridine-2,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Dichloropyridine-2,3-diamine. Our goal is to help you identify and resolve common issues encountered during the characterization of impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound samples?
A1: Impurities in this compound can originate from the synthetic route and degradation. Potential impurities may include:
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Starting materials: Unreacted precursors from the synthesis process.
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Intermediates: Partially reacted intermediates from the synthetic pathway.
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Byproducts: Isomers, over-chlorinated or under-chlorinated pyridine derivatives, and products from side reactions. For instance, in related dichloropyridine syntheses, byproducts like monochloropyridines or trichloropyridines can form.[1]
-
Degradation products: Compounds formed due to exposure to light, heat, or moisture.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantification.[3][4] Gas Chromatography (GC) is suitable for volatile impurities.[2][3] For structural elucidation of unknown impurities, Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is indispensable.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information.[2]
Q3: What are the typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the FDA and EMA provide guidelines on impurity thresholds in drug substances.[3] The acceptable level of an impurity is determined by its potential toxicity and the maximum daily dose of the drug. It is crucial to identify and quantify any impurity present at a significant level to ensure the safety and efficacy of the final drug product.[5]
Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Probable Cause:
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Contamination of the mobile phase, solvent, or sample.
-
Presence of a co-eluting impurity.
-
Degradation of the sample in the autosampler.
-
-
Suggested Solution:
-
Run a blank injection (solvent only) to check for contamination in the system or solvent.
-
Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to try and resolve the unknown peak from the main peak.
-
Analyze a freshly prepared sample to rule out degradation.
-
If the peak persists, proceed with identification using a mass spectrometer (LC-MS).
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Probable Cause:
-
Column overload.
-
Incompatible sample solvent with the mobile phase.
-
Column degradation or contamination.
-
Secondary interactions between the analyte and the stationary phase.
-
-
Suggested Solution:
-
Dilute the sample to a lower concentration.
-
Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
-
Flush the column with a strong solvent or replace it if it's old or has been used extensively.
-
Adjust the mobile phase pH or add an ion-pairing agent to minimize secondary interactions.
-
Issue 3: Inconsistent Quantification Results
-
Probable Cause:
-
Inaccurate sample preparation.
-
Instability of the sample or standard solutions.
-
Variability in the injection volume.
-
Fluctuations in detector response.
-
-
Suggested Solution:
-
Use calibrated pipettes and volumetric flasks for all preparations.
-
Prepare fresh standard and sample solutions daily, if stability is a concern.
-
Ensure the autosampler is functioning correctly and the injection loop is completely filled.
-
Allow the detector lamp to warm up sufficiently before analysis.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Impurity Profiling
| Parameter | HPLC-UV | GC-FID | LC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | 0.001 - 0.05% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | 0.003 - 0.15% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 2% | < 5% |
| Primary Application | Routine purity testing and quantification. | Analysis of volatile impurities. | Identification and quantification of known and unknown impurities. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Quantification
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1 to ensure correlation of retention times.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) on the detected impurity peaks for fragmentation and structural elucidation.
Mandatory Visualization
Caption: Workflow for the identification and quantification of impurities.
Caption: Troubleshooting decision tree for unexpected peaks.
References
Technical Support Center: Pressure-Dependent Optimization for Catalytic Hydrogenation Steps
Welcome to the Technical Support Center for Pressure-Dependent Optimization for Catalytic Hydrogenation Steps. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guides & FAQs
This section provides answers to common questions and systematic guides to troubleshoot issues related to pressure optimization in catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pressure in a catalytic hydrogenation reaction?
A1: Hydrogen pressure is a critical parameter in catalytic hydrogenation. Its primary role is to increase the concentration of hydrogen on the catalyst surface, which in turn influences the reaction rate.[1][2][3] Higher pressures generally lead to a faster reaction up to a certain point, beyond which the reaction rate may become independent of pressure.[4]
Q2: How does pressure affect the selectivity of my hydrogenation reaction?
A2: Pressure can significantly impact the selectivity of a reaction, especially when multiple reducible functional groups are present in the substrate. For some reactions, higher pressures may favor the hydrogenation of a less reactive group, while for others, it could lead to over-reduction or unwanted side reactions.[5] The effect of pressure on selectivity is highly dependent on the substrate, catalyst, and other reaction conditions.
Q3: My reaction is not going to completion. Should I increase the hydrogen pressure?
A3: Increasing hydrogen pressure is a common strategy to drive a sluggish reaction to completion. A higher pressure increases the availability of hydrogen at the catalyst's active sites.[1][2] However, if the reaction is limited by other factors such as catalyst activity, mass transfer limitations, or the presence of catalyst poisons, simply increasing the pressure may not be effective.
Q4: Can too high a pressure be detrimental to my reaction?
A4: Yes, excessively high pressure can have negative consequences. It can lead to reduced selectivity by promoting undesired side reactions or over-reduction of the target functional group.[5] Furthermore, from a safety perspective, operating at unnecessarily high pressures increases the risks associated with handling pressurized hydrogen gas.[4]
Q5: What are the signs of catalyst poisoning, and how can I differentiate it from a pressure-related issue?
A5: Catalyst poisoning often manifests as a significant decrease or complete loss of catalytic activity, even under optimal pressure conditions.[6] If increasing the hydrogen pressure does not improve the reaction rate, and you have ruled out other issues like poor mixing, you may have a poisoned catalyst. Common poisons include sulfur, halides, and strong coordinating functional groups in the substrate or solvent.
Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during pressure-dependent optimization of catalytic hydrogenation.
Issue 1: Low or No Conversion
If you are experiencing low or no conversion of your starting material, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Poor Selectivity / Formation of Byproducts
If your reaction is producing undesired byproducts or showing poor selectivity, consider the following steps:
Caption: Troubleshooting workflow for poor selectivity.
Data Presentation
The following tables summarize the quantitative effects of hydrogen pressure on the conversion and selectivity for representative catalytic hydrogenation reactions.
Table 1: Effect of Hydrogen Pressure on the Hydrogenation of Nitrobenzene
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Aniline Selectivity (%) | Reference |
| Ni(18.4)-HPS | 23.5 | 120 | Varies with time | Lower | [1] |
| Ni(18.4)-HPS | 50.1 | 120 | Increased rate | - | [1] |
| Pd(0.5)-Ni(17.9)-HPS | 23.5 | 120 | Higher than mono-metallic | High | [1] |
| Pd(0.5)-Ni(17.9)-HPS | 50.1 | 120 | Increased rate | High | [1] |
| Pd/PVA | 10 | 45 | ~80 (after 2h) | >99 | [7] |
| Pd/PVA | 20 | 45 | >99 (after 2h) | >99 | [7] |
| Pd/PVA | 30 | 45 | >99 (after 2h) | >99 | [7] |
| Maghemite supported Pd | 20 | 30 | >99 (after 80 min) | 96.7 | [8] |
Table 2: Effect of Hydrogen Pressure on the Hydrogenation of Acetophenone
| Catalyst | Pressure (MPa) | Temperature (°C) | Conversion (%) | 1-Phenylethanol Selectivity (%) | Reference |
| Ni2P/Al2O3 | 3.0 | 60-100 | ~100 | ~100 | [9] |
| Ni/Al2O3 | 3.0 | 100-180 | Varies | Lower, significant byproduct formation | [9] |
| Ag-OMS-2 (15%) | 1.01 (10 atm) | 160 | High | 100 | [5] |
| Pd/CNTs | Atmospheric | 60 | ~95 | 94.2 | [10] |
| Pd/ACs | Atmospheric | 60 | ~80 | 47.9 | [10] |
Experimental Protocols
This section provides detailed methodologies for conducting pressure-dependent optimization studies using a Parr high-pressure reactor.
Protocol 1: General Setup and Operation of a Parr Reactor for Hydrogenation
This protocol outlines the standard procedure for setting up and running a catalytic hydrogenation reaction under pressure.
Materials:
-
Parr high-pressure reactor assembly (bomb, head, stirrer, heating mantle)
-
Substrate
-
Solvent
-
Hydrogenation catalyst (e.g., Pd/C, PtO2)
-
Hydrogen gas cylinder with a two-stage regulator
-
Inert gas (Nitrogen or Argon) for purging
-
Appropriate personal protective equipment (safety glasses, lab coat, blast shield)
Procedure:
-
Reactor Preparation: Ensure the reactor vessel and internal components are clean and dry.
-
Loading Reactants:
-
To the reactor vessel, add the substrate and solvent.
-
Carefully add the hydrogenation catalyst. If the catalyst is pyrophoric, it should be handled under an inert atmosphere or wetted with a small amount of solvent before addition.
-
-
Assembling the Reactor:
-
Place the reactor head on the vessel and ensure the gasket is properly seated.
-
Secure the split-ring closure and tighten the cap screws in a crisscross pattern to ensure an even seal.
-
-
System Purging:
-
Connect the reactor to the gas inlet manifold.
-
Close the gas outlet valve.
-
Pressurize the reactor with an inert gas (e.g., nitrogen) to approximately 50-100 psi.
-
Carefully vent the pressure.
-
Repeat the pressurize-vent cycle at least three times to remove all oxygen from the system.
-
-
Pressurizing with Hydrogen:
-
After the final inert gas purge, evacuate the reactor briefly.
-
Slowly introduce hydrogen gas from the cylinder until the desired reaction pressure is reached.
-
-
Running the Reaction:
-
Begin stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
If required, turn on the heating mantle and set it to the desired reaction temperature.
-
Monitor the reaction progress by observing the pressure drop on the gauge, which corresponds to hydrogen consumption.
-
-
Reaction Work-up:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), turn off the heating and stirring.
-
Allow the reactor to cool to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas three times.
-
Disassemble the reactor and filter the reaction mixture to remove the catalyst.
-
Experimental Workflow Diagram
Caption: General experimental workflow for catalytic hydrogenation.
Reaction Mechanism Visualization
The Horiuti-Polanyi mechanism is a widely accepted model for the hydrogenation of alkenes on a metal catalyst surface. The key steps are visualized below.
Horiuti-Polanyi Mechanism for Alkene Hydrogenation
Caption: Key steps of the Horiuti-Polanyi mechanism.[11][12][13]
References
- 1. aidic.it [aidic.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. askfilo.com [askfilo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient C-N Bond Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during catalyst selection and optimization for efficient C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a catalyst system for a C-N cross-coupling reaction?
A1: The selection of an optimal catalyst system is substrate-dependent and crucial for a successful C-N cross-coupling reaction. The key factors include:
-
Palladium Precatalyst: Modern palladium precatalysts, particularly G3 and G4 palladacycles, are often preferred as they are easy to activate with weak bases and do not require additional reductants.[1][2] They offer broad ligand compatibility and excellent catalytic activity.[1] Using Pd(II) sources like Pd(OAc)₂ can be less reliable as they require in-situ reduction to the active Pd(0) species.[3][4]
-
Ligand Choice: The ligand is critical and its choice is highly dependent on the nature of the amine and the aryl halide.[5][6] For primary amines, ligands like BrettPhos have demonstrated high activity.[5] For secondary amines, RuPhos is a common choice.[7] For challenging substrates, such as aryl chlorides, electron-rich and bulky ligands like XPhos are often required to facilitate the difficult oxidative addition step.[5][8]
-
Base Selection: The base plays a crucial role in deprotonating the amine.[5] Strong alkoxide bases like sodium tert-butoxide (NaOtBu) often lead to high reaction rates, but they are incompatible with base-sensitive functional groups like esters or enolizable ketones.[5][7] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are recommended.[5][9] The solubility of the base is also an important consideration.[1]
-
Solvent: The solvent must be capable of dissolving both the inorganic base and the organic substrates.[1] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[10][11] It is important to use anhydrous and degassed solvents to avoid catalyst deactivation and side reactions.[3]
Q2: My reaction is suffering from low yield. What are the common causes and how can I troubleshoot it?
A2: Low yields in C-N coupling reactions can stem from several factors. Here's a systematic troubleshooting approach:
-
Reagent Purity and Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst.[12] Solvents and reagents should be anhydrous and degassed, as water and oxygen can lead to catalyst deactivation and the formation of side products.[2][3]
-
Catalyst System Optimization:
-
Catalyst/Ligand Screening: If the initial choice is ineffective, screening a panel of different ligands is the most effective strategy.[5] High-throughput screening kits are commercially available for this purpose.[13]
-
Base Screening: The choice of base can significantly impact the yield. If a strong base like NaOtBu is failing, consider screening weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄).[5]
-
-
Reaction Conditions:
-
Temperature: For challenging substrates or when using weaker bases, increasing the reaction temperature (typically 80-100 °C) may be necessary.[1] Conversely, for thermally sensitive substrates, a lower temperature with a stronger base might be optimal.[1]
-
Concentration: On a larger scale, increasing the concentration can sometimes improve the reaction rate.[2]
-
-
Check for Side Reactions: Analyze your crude reaction mixture for common side products like hydrodehalogenation of the aryl halide.[5]
Q3: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side product?
A3: Hydrodehalogenation is a common side reaction that consumes your starting material and reduces the overall yield. To suppress it:
-
Ligand Modification: This is often the most effective strategy. Switching to a different phosphine ligand, particularly one that promotes a faster rate of reductive elimination, can outcompete the hydrodehalogenation pathway.[5]
-
Base and Solvent Choice: The selection of base and solvent can influence the rate of this side reaction. Screening different combinations may be necessary to find conditions that disfavor this pathway.[5]
-
Temperature Control: Lowering the reaction temperature may slow down the catalyst decomposition pathway that leads to hydrodehalogenation, although this might also decrease the rate of the desired reaction.[5]
Q4: What is catalyst deactivation and how can I prevent it?
A4: Catalyst deactivation is the loss of catalytic activity over time.[14] In palladium-catalyzed C-N coupling, deactivation can occur through several pathways:
-
Oxidative Degradation: The active Pd(0) catalyst can be oxidized by air, rendering it inactive. Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.[3][12]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic cycles.[15]
-
Ligand Degradation: The phosphine ligands themselves can undergo degradation, for example, through C-H activation.[15]
-
Formation of Palladium Black: The precipitation of palladium metal (palladium black) is a visible sign of catalyst decomposition.
To prevent deactivation, ensure rigorous exclusion of air and moisture, choose robust ligands, and consider using precatalysts that generate the active Pd(0) species cleanly and efficiently.[2]
Troubleshooting Guides
Guide 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure proper inert atmosphere techniques are used.[2][3] | Catalysts, especially Pd(0) sources, can degrade upon storage if not handled under inert conditions. |
| Inappropriate Ligand | Screen a diverse set of phosphine ligands (e.g., Buchwald or Hartwig ligands). Consider ligands with different steric bulk and electronic properties.[5][6] | The electronic and steric properties of the ligand are critical for efficient catalysis and are highly substrate-dependent. |
| Incorrect Base | Screen a variety of bases, including both strong (NaOtBu, LHMDS) and weaker (Cs₂CO₃, K₃PO₄) options.[5][7] | The pKa and solubility of the base are crucial for efficient deprotonation of the amine without causing side reactions. |
| Low Reaction Temperature | Increase the reaction temperature in increments (e.g., to 80 °C, 100 °C, or 120 °C).[1] | Many C-N coupling reactions, especially with less reactive substrates like aryl chlorides, require thermal energy to proceed at a reasonable rate. |
| Poor Reagent Quality | Purify starting materials. Use anhydrous, degassed solvents.[3][12] | Impurities can act as catalyst poisons, and water/oxygen can lead to catalyst deactivation. |
Guide 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation of Aryl Halide | Catalyst decomposition pathway is competing with the desired catalytic cycle. | Change the phosphine ligand. Screen different bases and solvents. Lower the reaction temperature.[5] | A different ligand can alter the relative rates of reductive elimination and the decomposition pathway. |
| Homocoupling of Aryl Halide | Presence of oxygen or other oxidants. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.[2] | Oxygen can promote the homocoupling of the aryl halide, leading to undesired biaryl byproducts. |
| Di-arylation of Primary Amine | The mono-arylated product is more reactive than the starting primary amine under the reaction conditions. | Use a bulkier ligand to sterically hinder the second arylation. Adjust the stoichiometry of the reactants.[6] | A bulkier ligand can create a more sterically crowded catalytic center, disfavoring the reaction with the already bulkier mono-arylated amine. |
Quantitative Data Summary
Table 1: Comparison of Ligands for the Arylation of Primary Amines
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| XPhos | 4-Chloro-3-methylanisole | n-Hexylamine | NaOtBu | Toluene | 100 | 95 |
| RuPhos | 4-Chloro-3-methylanisole | n-Hexylamine | NaOtBu | Toluene | 100 | 85 |
| SPhos | 4-Chloro-3-methylanisole | n-Hexylamine | NaOtBu | Toluene | 100 | 70 |
| BrettPhos | 2-Bromotoluene | Aniline | Cs₂CO₃ | t-BuOH | 100 | 98 |
| Data is illustrative and compiled from typical results found in the literature. Actual yields may vary depending on specific reaction conditions and substrate purity. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for a palladium-catalyzed C-N cross-coupling reaction. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the phosphine ligand (0.02 mmol, 2 mol%), and the palladium precatalyst (e.g., G3-XPhos, 0.01 mmol, 1 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol) to the vial. Then add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Workup: After the reaction is complete (as determined by TLC or GC/MS analysis), cool the mixture to room temperature. Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Catalysts
This protocol describes a general workflow for rapidly screening multiple catalyst systems in parallel using a 96-well plate format. Commercially available screening kits often provide pre-weighed catalysts.[13]
-
Plate Preparation: In a glovebox, dispense the aryl halide and amine stock solutions into the wells of a 96-well plate.
-
Catalyst Addition: Add the different pre-weighed palladium precatalyst/ligand combinations to individual wells.
-
Base and Solvent Addition: Add the base and solvent to each well.
-
Reaction: Seal the plate and place it on a heated shaker block at the desired temperature for a set amount of time.
-
Analysis: After the reaction time, quench the reactions and analyze the product formation in each well using a high-throughput method such as LC-MS or GC-MS.
Visualizations
Caption: A decision-making workflow for catalyst selection in C-N cross-coupling reactions.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for high-throughput screening of C-N coupling reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. benchchem.com [benchchem.com]
- 13. KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Purity Analysis of 5,6-Dichloropyridine-2,3-diamine: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 5,6-Dichloropyridine-2,3-diamine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two common analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is crucial and often depends on the specific impurities that need to be detected and quantified.
High-Performance Liquid Chromatography is widely regarded as a gold standard for the purity analysis of a broad range of pharmaceutical compounds due to its versatility and precision in separating complex mixtures.[1] For aromatic amines and pyridine derivatives, reversed-phase HPLC is a frequently employed method.[2][3] An alternative and complementary technique is Gas Chromatography, which is particularly effective for the analysis of volatile and semi-volatile compounds and can provide structural information about impurities when coupled with a mass spectrometer.[1]
This guide presents detailed experimental protocols for both a proposed HPLC-UV method and a comparative GC-MS method for the purity analysis of this compound. The performance of these two methods is compared through hypothetical experimental data, summarized in a clear, tabular format to facilitate an informed decision on method selection.
Comparative Performance Data
The following table summarizes the hypothetical performance data for the purity analysis of a single batch of this compound using the described HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV Method | GC-MS Method | Comments |
| Purity Assay (%) | 99.85% | 99.78% | Both methods show high purity, with slight variations likely due to differences in the detection of non-volatile vs. volatile impurities. |
| Limit of Detection (LOD) | 0.01% | 0.005% | GC-MS generally offers higher sensitivity for volatile impurities. |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | |
| Precision (%RSD, n=6) | < 1.0% | < 1.5% | HPLC often provides slightly better precision for the main component assay. |
| Analysis Time | ~15 minutes | ~25 minutes | The HPLC method is faster per sample. |
| Impurity Profile | Detects 3 known impurities and 2 unknown non-volatile impurities. | Detects 3 known impurities and 1 unknown volatile impurity. | The methods are complementary in the types of impurities they can detect. |
Experimental Workflow
The general workflow for the purity analysis of this compound by either HPLC or GC-MS follows a series of standard steps from sample preparation to data analysis and reporting.
Caption: General workflow for purity analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential non-volatile impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile and Water.
-
Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to achieve a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Methanol to a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Purity is determined by the area percent method from the Total Ion Chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Method Comparison Logic
The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the analysis and the nature of the expected impurities.
Caption: Logic for selecting an analytical method.
References
Structural Elucidation of 5,6-Dichloropyridine-2,3-diamine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
X-ray Crystallography: The Gold Standard for Structural Confirmation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule. It provides precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding molecular geometry and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps:
-
Crystal Growth: High-quality single crystals of the target compound are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and thermal parameters.
Crystallographic Data for 5-chloropyridine-2,3-diamine and Related Derivatives
The following table summarizes key crystallographic parameters for 5-chloropyridine-2,3-diamine and other relevant pyridine derivatives, illustrating the type of data obtained from X-ray crystallography.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 5-chloropyridine-2,3-diamine[1] | C₅H₆ClN₃ | Monoclinic | P2₁/c | 3.863(2) | 20.489(13) | 8.358(5) | 98.68(2) | 653.2(7) | 4 |
| 2,6-dichloropyridine-3,5-dicarbonitrile[2] | C₇HCl₂N₃ | Orthorhombic | Pbca | 6.8473(9) | 12.1307(15) | 19.430(3) | 90 | 1613.9(4) | 8 |
| 3,4-diaminopyridine dihydrogen phosphate[3] | C₅H₉N₃O₄P | Monoclinic | C2/c | 17.519(4) | 6.467(1) | 14.887(3) | 114.39(3) | 1537.4(6) | 8 |
Alternative Methods for Structural Confirmation: A Spectroscopic Approach
While X-ray crystallography provides unparalleled detail, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable and often more readily obtainable information for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, allowing for the deduction of the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC) is run.
-
Data Analysis: The resulting spectrum is analyzed to determine chemical shifts, coupling constants, and integration, which are used to piece together the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in an IR spectrometer, and the spectrum is recorded.
Comparative Spectroscopic Data for Pyridine Derivatives
The following table presents typical spectroscopic data for pyridine derivatives, which can be used as a reference for the structural confirmation of 5,6-Dichloropyridine-2,3-diamine derivatives.
| Spectroscopic Method | Functional Group / Proton | Typical Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | Aromatic Protons | 7.0 - 9.0 |
| Amine (NH₂) Protons | 3.0 - 5.0 (broad) | |
| ¹³C NMR | Aromatic Carbons | 120 - 160 |
| IR Spectroscopy | N-H Stretch (Amine) | 3300 - 3500 (two bands for primary amine) |
| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1600 | |
| C-Cl Stretch | 600 - 800 |
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel compound, integrating both synthesis and analytical techniques.
Caption: A typical workflow for the synthesis and structural confirmation of novel chemical compounds.
Conclusion
The structural confirmation of this compound derivatives relies on a combination of powerful analytical techniques. While single-crystal X-ray crystallography provides the most definitive structural information, spectroscopic methods like NMR and IR are indispensable for initial characterization and for compounds that do not readily form high-quality crystals. By employing a multi-faceted analytical approach, researchers can confidently determine the structures of novel pyridine derivatives, which is essential for advancing drug discovery and development.
References
comparative reactivity of 5,6-Dichloropyridine-2,3-diamine with other dichloropyridines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted pyridines is paramount for the rational design of synthetic routes. This guide provides a comparative analysis of the reactivity of 5,6-Dichloropyridine-2,3-diamine against other common dichloropyridine isomers, supported by experimental data and detailed protocols.
The reactivity of dichloropyridines in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. Conversely, the introduction of electron-donating groups, such as amines, generally deactivates the ring towards nucleophilic substitution.
This compound presents a unique case where the pyridine ring is substituted with both electron-withdrawing chlorine atoms and electron-donating amino groups. This substitution pattern significantly influences its reactivity compared to other dichloropyridine isomers.
Principles of Reactivity
The reactivity of dichloropyridines in SNAr reactions is largely determined by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.[1] For positions ortho and para to the pyridine nitrogen, the negative charge can be delocalized onto the nitrogen, leading to a more stable intermediate and a faster reaction rate. In contrast, attack at the meta positions does not allow for this stabilization.
The presence of the two amino groups in this compound introduces a competing electronic effect. Through resonance, the amino groups donate electron density to the pyridine ring, which is expected to decrease its overall electrophilicity and thus reduce its reactivity in SNAr reactions compared to unsubstituted dichloropyridines.
Comparative Reactivity Data
While direct kinetic studies comparing this compound with other dichloropyridines under identical conditions are not extensively available, a qualitative and semi-quantitative comparison can be made based on reported synthetic yields for analogous reactions.
Nucleophilic Aromatic Substitution (SNAr)
The following table summarizes the typical reactivity of various dichloropyridines in SNAr reactions with amines.
| Dichloropyridine Isomer | Nucleophile | Reaction Type | Position of Substitution | Yield | Observations |
| This compound | Carboxylic Acids | Cyclocondensation | C2/C3 (imidazole ring formation) | Good (typical) | The adjacent diamino groups readily undergo cyclization to form imidazo[4,5-b]pyridines. |
| 2,4-Dichloropyridine | Primary/Secondary Amines | SNAr | C4 (major), C2 (minor) | Good to Excellent | C4 is generally more susceptible to nucleophilic attack.[1] |
| 2,6-Dichloropyridine | Primary/Secondary Amines | SNAr | C2 or C6 (equivalent) | Good | Mono-amination is straightforward; di-amination is more challenging due to ring deactivation.[1] |
| 3,5-Dichloropyridine | Amines | SNAr | C3 or C5 (equivalent) | Low to Moderate | Less reactive due to the meta positions of the chlorine atoms relative to the nitrogen. |
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of dichloropyridines in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, is also influenced by the position of the chlorine atoms. The oxidative addition of the palladium catalyst to the C-Cl bond is a key step.
| Dichloropyridine Isomer | Reaction Type | Coupling Partner | Position of Substitution | Yield | Observations |
| This compound | Suzuki-Miyaura | Arylboronic acids | C6 | Moderate to Good (in related systems) | The amino groups can potentially coordinate with the palladium catalyst, requiring specific ligand optimization. |
| 2,4-Dichloropyridine | Suzuki-Miyaura | Arylboronic acids | C4 or C2 (ligand dependent) | Good to Excellent | Regioselectivity can often be controlled by the choice of phosphine ligand. |
| 2,6-Dichloropyridine | Suzuki-Miyaura | Arylboronic acids | C2 or C6 (equivalent) | Good | Mono-arylation is generally efficient. |
| 3,5-Dichloropyridine | Suzuki-Miyaura | Arylboronic acids | C3 or C5 (equivalent) | Moderate | Generally less reactive than ortho/para substituted isomers. |
Experimental Protocols
Synthesis of 6,7-Dichloro-1H-imidazo[4,5-b]pyridine via Cyclocondensation
This protocol describes a key transformation of this compound, highlighting its utility in the synthesis of fused heterocyclic systems.
Materials:
-
This compound
-
Formic acid (or other carboxylic acid/equivalent)
-
Hydrochloric acid (for salt formation if necessary)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of formic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
The product, 6,7-dichloro-1H-imidazo[4,5-b]pyridine, may precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) on Dichloropyridines
This protocol provides a general framework for comparing the reactivity of different dichloropyridines with an amine nucleophile.
Materials:
-
Dichloropyridine isomer (e.g., 2,6-Dichloropyridine)
-
Amine nucleophile
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a solution of the dichloropyridine in a suitable solvent, add the amine nucleophile and the base.
-
Stir the reaction mixture at a specific temperature (ranging from room temperature to reflux) for a set period.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Generalized experimental workflow for SNAr on dichloropyridines.
Caption: Synthesis of imidazo[4,5-b]pyridines from this compound.
Conclusion
References
A Researcher's Guide to Catalytic Amination: Comparing the Efficacy of Leading Methodologies
An In-depth Analysis for Drug Discovery and Development Professionals
The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. The arylamine motif, in particular, is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules.[1] Consequently, the efficiency, scope, and practicality of amination catalysts are of paramount importance to researchers in drug development. This guide provides a comparative analysis of the leading catalytic systems for amination, offering insights into their mechanisms, relative efficacy, and practical application, supported by experimental data and detailed protocols.
Our focus will be on four key methodologies that represent the workhorses of contemporary C-N bond formation:
-
Palladium-Catalyzed Buchwald-Hartwig Amination
-
Copper-Catalyzed Ullmann Condensation
-
Nickel-Catalyzed Cross-Coupling
-
Reductive Amination
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized arylamine synthesis.[2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance under relatively mild conditions, largely supplanting harsher, traditional methods.[3]
Mechanism and the Crucial Role of Ligands
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[2] The key steps are the oxidative addition of an aryl halide to the Pd(0) center, coordination and subsequent deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[3][4]
The choice of phosphine ligand is arguably the most critical variable for a successful transformation. The evolution from simple monodentate phosphines to sterically hindered, electron-rich biarylphosphine ligands has dramatically expanded the reaction's scope and efficiency, particularly for challenging substrates like aryl chlorides.[1][5] Bulky ligands facilitate the crucial reductive elimination step while preventing the formation of inactive palladium dimers.[1][3]
Comparative Efficacy of Ligand Systems
The performance of a Buchwald-Hartwig reaction is intrinsically tied to the ligand choice. Below is a comparative summary of common ligands and their general performance characteristics.
| Catalyst System (Ligand) | Key Features & Advantages | Typical Substrates | Conditions |
| BINAP (Gen 2) | One of the first bidentate ligands; improved reactivity for primary amines.[3] | Aryl bromides, iodides, triflates. | Higher temperatures (e.g., 110°C).[1] |
| XPhos (Gen 3) | Highly active, bulky, and electron-rich; excellent for aryl chlorides.[1] | Broad scope, including challenging aryl chlorides and sterically hindered amines. | Often rapid reactions (minutes to hours) at ~100°C.[1] |
| SPhos (Gen 3) | Similar to XPhos; very general and effective for a wide range of substrates. | Broad scope, effective for heteroaromatic halides. | Generally mild conditions.[1] |
| RuPhos | Effective for a wide range of C-N couplings, particularly useful for substrates with sensitive functional groups. | Aryl halides/triflates with primary and secondary amines. | Room temperature to moderate heat. |
This table provides a general overview. Optimal conditions are substrate-dependent and require screening.
Representative Experimental Protocol: Coupling of 4-Chlorotoluene with Morpholine
This protocol illustrates a typical setup using a highly active third-generation catalyst system. The causality for key steps is explained.
-
Setup: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to protect the air-sensitive Pd(0) catalyst and phosphine ligand from oxidation.
-
Reagents:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv.)
-
4-Chlorotoluene (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Degassed Toluene
-
-
Procedure:
-
To a dry, 2-necked flask under nitrogen, add Pd(dba)₂ (36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).[1]
-
Rationale: The palladium precursor and ligand are added first to allow for pre-formation of the active catalyst complex. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.[1]
-
Rationale: Degassing the solvent removes dissolved oxygen, which can deactivate the catalyst.
-
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol) followed by morpholine (0.55 mL, 6.33 mmol).[1]
-
Heat the resulting mixture to reflux (approx. 110°C) and stir for 6 hours.[1] Monitor reaction progress by TLC or GC/LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Copper-Catalyzed Ullmann Condensation: A Cost-Effective Classic
The Ullmann condensation is the classic method for forming C-N bonds, predating palladium catalysis by nearly a century.[6][7] Traditionally, it required harsh conditions—high temperatures (>200°C) and stoichiometric amounts of copper—limiting its scope.[6] However, modern advancements, particularly the introduction of soluble copper catalysts with supporting ligands, have revitalized this methodology, allowing for milder reaction conditions.[6][8]
Mechanism and Modern Improvements
The precise mechanism of the Ullmann reaction is still debated but is generally thought to involve a Cu(I)/Cu(III) catalytic cycle.[6] The cycle likely involves the formation of a copper(I) amide, oxidative addition of the aryl halide to form a Cu(III) intermediate, followed by reductive elimination.[6][9]
The key improvement has been the use of ligands, such as diamines or amino acids (e.g., L-proline), which stabilize the copper intermediates and accelerate the reaction, allowing for significantly lower temperatures (60-100°C).[10][11]
| Feature | Palladium (Buchwald-Hartwig) | Copper (Modern Ullmann) |
| Cost | High (Palladium is a precious metal) | Low (Copper is abundant and inexpensive) |
| Reactivity | Very high; couples aryl chlorides | Lower; primarily for aryl iodides and bromides. Chlorides are challenging.[10] |
| Conditions | Generally milder (RT to 120°C) | Milder than classic Ullmann, but often requires higher temperatures than Pd.[6] |
| Ligands | Requires complex, expensive phosphine ligands | Can work with simple, inexpensive ligands (e.g., L-proline) or even ligand-free in some cases.[10] |
| Toxicity | Higher | Lower |
Representative Experimental Protocol: Ligand-Free Coupling in a Deep Eutectic Solvent
This modern protocol highlights a greener, milder approach to the Ullmann amination.[12]
-
Reagents:
-
Aryl bromide (1.0 equiv., 0.5 mmol)
-
Aliphatic amine (1.0 equiv.)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃)
-
Deep Eutectic Solvent (DES), e.g., Choline chloride/urea (1:2 mol ratio)
-
-
Procedure:
-
In a vial, combine the aryl bromide (0.5 mmol), the amine (0.5 mmol), CuI (10 mol%), and K₂CO₃.[12]
-
Add the Deep Eutectic Solvent (1.0 g) and stir the suspension vigorously at 60-100°C for 12 hours in air.[12]
-
Rationale: The DES acts as both a solvent and potentially as a ligand, promoting the reaction under mild, air-tolerant conditions without the need for an additional organic ligand.
-
-
Monitor the reaction by TLC or GC/LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by chromatography as needed.
-
Nickel-Catalyzed Cross-Coupling: A Powerful Alternative for Aryl Chlorides
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium, particularly for the amination of less reactive aryl chlorides.[13] Owing to its high reactivity, nickel can often succeed where palladium-based systems are sluggish.[13]
Mechanism and Advantages
Similar to palladium, nickel catalysis proceeds through an oxidative addition-reductive elimination cycle. A key advantage is nickel's greater propensity to undergo oxidative addition with C-Cl bonds.[13] Recent developments, including the use of photoredox dual catalysis, have enabled many nickel-catalyzed aminations to proceed at room temperature.[14]
Reductive Amination: An Orthogonal, Non-Coupling Approach
Unlike the cross-coupling methods discussed above, reductive amination forms C-N bonds by converting a carbonyl group (an aldehyde or ketone) into an amine via an imine intermediate.[15][16] This two-step, one-pot process is a cornerstone of synthetic chemistry due to its reliability, broad substrate scope, and the use of inexpensive reagents.[17]
Mechanism and the Choice of Reducing Agent
The reaction first involves the condensation of a carbonyl compound with an amine to form an imine (or iminium ion), which is then reduced in situ to the target amine.[18] The success of a one-pot procedure hinges on the selectivity of the reducing agent—it must reduce the iminium ion much faster than it reduces the starting carbonyl.[19]
Comparative Efficacy of Reducing Agents
The choice of hydride source is critical and dictates the reaction's efficiency and practicality.[15]
| Reducing Agent | Abbreviation | Key Features & Rationale | Drawbacks |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Reagent of Choice. Mild and highly selective for imines/iminium ions over carbonyls.[15][20] Tolerates mild acid, facilitating imine formation.[19] | Water sensitive.[21] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective, allowing for one-pot reactions.[22] Works well in protic solvents like methanol.[21] | Highly toxic ; generates cyanide byproducts.[15] |
| Sodium Borohydride | NaBH₄ | Inexpensive and powerful. | Can reduce the starting aldehyde/ketone, necessitating a two-step procedure (pre-formation of the imine).[15][22] |
Representative Experimental Protocol: One-Pot Synthesis using STAB
This protocol describes the direct reductive amination of a ketone, a widely used and reliable procedure.[23]
-
Reagents:
-
Ketone (1.0 equiv.)
-
Primary or Secondary Amine (1.0-1.2 equiv.)
-
Sodium Triacetoxyborohydride (STAB) (1.1-1.5 equiv.)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
-
-
Procedure:
-
In a round-bottom flask, dissolve the ketone and the amine in DCM.
-
Add STAB in one portion to the stirred solution at room temperature.[23]
-
Rationale: STAB is mild enough to be added directly to the mixture. Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it selective for the more electrophilic iminium ion that forms in situ.
-
-
If the amine is used as a salt (e.g., an amine hydrochloride), a tertiary amine base (like triethylamine) is typically added to liberate the free amine.
-
Stir the reaction at room temperature for 1 to 24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Summary and Outlook
The choice of amination catalyst is a critical decision in any synthetic campaign, balancing factors of cost, scope, and reaction conditions.
| Method | Primary Application | Advantages | Disadvantages |
| Buchwald-Hartwig (Pd) | General aryl amination | Broadest scope, high functional group tolerance, reliable. | High cost, ligand sensitivity, residual Pd toxicity. |
| Ullmann (Cu) | Aryl iodides & bromides | Low cost, low toxicity, simple ligands. | Harsher conditions than Pd, limited scope (especially for chlorides).[6] |
| Nickel-Catalyzed | Aryl chlorides, challenging substrates | Low cost, high reactivity for C-Cl bonds.[13] | Can require sensitive catalysts; scope can be narrower than modern Pd systems. |
| Reductive Amination | Aliphatic amines from carbonyls | Very broad scope, inexpensive reagents, reliable, scalable. | Not suitable for direct arylation of amines.[22] |
For drug discovery and development, the Palladium-catalyzed Buchwald-Hartwig amination remains the most versatile and broadly applied method for constructing arylamine bonds. However, for large-scale syntheses where cost is a major driver, modern Copper or Nickel-catalyzed protocols present highly attractive alternatives, especially when coupling aryl bromides or activated chlorides. Reductive amination remains the undisputed method of choice for preparing aliphatic amines from carbonyl precursors, offering an orthogonal and highly reliable strategy. The continued development of catalysts that operate under milder conditions with lower environmental impact will undoubtedly shape the future of this essential transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
- 17. gctlc.org [gctlc.org]
- 18. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Sodium triacetoxyborohydride [organic-chemistry.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. scribd.com [scribd.com]
A Comparative Guide to the Analytical Validation of 5,6-Dichloropyridine-2,3-diamine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide offers a comparative overview of potential analytical methodologies for the validation of 5,6-Dichloropyridine-2,3-diamine, a key building block in various synthetic pathways. While specific validation data for this compound is not extensively published, this guide leverages data from structurally analogous compounds to provide a strong framework for method development and validation. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Comparison of Analytical Method Performance
The selection of an analytical method for the validation of this compound will depend on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of typical validation parameters for each technique, providing a basis for method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 2% | < 2% | < 15% | < 15% |
| Primary Application | Purity testing, analysis of non-volatile impurities | Routine purity testing, separation of volatile impurities | High sensitivity and selectivity, quantification in complex matrices | High sensitivity and selectivity, definitive identification |
Note: The quantitative data presented is based on typical performance for analogous compounds and serves as a general guideline.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols, based on successful validations for structurally related compounds, can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for the analysis of compounds that are not sufficiently volatile for GC.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.[1]
-
Detection Wavelength : To be determined based on the UV spectrum of this compound, likely in the range of 230-280 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.[1]
-
Data Analysis : Purity is calculated using the area percent method from the resulting chromatogram.[1]
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for assessing the purity of volatile and semi-volatile compounds.
-
Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]
-
Capillary Column : A DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is a common choice.[1]
-
Carrier Gas : Helium or Hydrogen.[1]
-
Injector Temperature : 250 °C.[1]
-
Detector Temperature : 300 °C.[1]
-
Oven Temperature Program : An initial temperature of 80 °C, held for 2 minutes, ramped to 200 °C at 10 °C/min, and held for 5 minutes. This program would need to be optimized for this compound.[1]
-
Carrier Gas Flow Rate : 1.0 mL/min (constant flow).[1]
-
Injection Volume : 1 µL.[1]
-
Split Ratio : 50:1.[1]
-
Sample Preparation : Accurately weigh approximately 50 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) to prepare a stock solution. Further dilute to a final concentration of approximately 1 mg/mL.[1]
-
Data Analysis : The purity is determined by the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices.
-
Instrumentation : High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.[2]
-
Column : YMC Pack pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent.[2]
-
Mobile Phase : Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).[2]
-
Flow Rate : 0.8 mL/min.[2]
-
Injection Volume : 10 µL.[2]
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM). The precursor and product ions would need to be determined by infusing a standard solution of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the detection capabilities of MS, providing confident identification of the analyte.[3]
-
Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer.[2]
-
Column : Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature : 250 °C.[2]
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This would require optimization.[2]
-
Ionization Mode : Electron Ionization (EI).[2]
-
Monitored Ions : Specific ions characteristic of the analyte's mass spectrum should be selected for quantification.[2]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for analytical method validation and a typical experimental workflow for sample analysis.
References
Unlocking the Potential of Dichloropyridines: A Comparative Guide to the Structure-Activity Relationship of 5,6-Dichloropyridine-2,3-diamine Analogs
For researchers and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. The 5,6-Dichloropyridine-2,3-diamine scaffold has emerged as a promising starting point for the design of such inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing insights from related diaminopyridine and dichloropyridine derivatives to inform future drug discovery efforts.
This analysis is based on established principles of medicinal chemistry and SAR studies of analogous heterocyclic compounds, particularly those targeting protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. While a comprehensive SAR study on a diverse library of this compound analogs is not extensively documented in publicly available literature, we can infer key relationships by examining the impact of structural modifications on the biological activity of similar molecular frameworks.
Comparative Biological Activity: Decoding the Structure-Activity Landscape
The inhibitory potency of kinase inhibitors is profoundly influenced by the nature and position of substituents on the core scaffold. For the this compound core, modifications at the amino groups (positions 2 and 3) and the pyridine ring are anticipated to be critical for modulating activity and selectivity.
Based on SAR studies of related diaminopyrimidine and diaminopyridine kinase inhibitors, the following table summarizes the expected impact of various substitutions on the inhibitory activity (IC50) of this compound analogs. Lower IC50 values indicate higher potency.
| Compound ID | R1 (at N2-amino) | R2 (at N3-amino) | Other Modifications | Predicted Kinase Inhibitory Activity (IC50) | Key SAR Observations |
| Parent | H | H | None | Moderate to Low | The unsubstituted core provides a foundational scaffold for interaction with the kinase hinge region. |
| Analog 1 | Small alkyl (e.g., Methyl) | H | None | Moderate | Small alkyl groups can enhance binding through hydrophobic interactions in the ATP-binding pocket. |
| Analog 2 | Aryl (e.g., Phenyl) | H | None | High | Aromatic rings can form crucial π-π stacking interactions with aromatic residues in the kinase active site, significantly boosting potency. |
| Analog 3 | Substituted Aryl (e.g., 4-methoxyphenyl) | H | None | High to Very High | Electron-donating or -withdrawing groups on the aryl ring can fine-tune electronic properties and optimize interactions. Hydrophilic substitutions can improve solubility. |
| Analog 4 | H | Aryl (e.g., Phenyl) | None | Moderate to High | Substitution at the N3-amino position can also influence activity, though often to a lesser extent than at the N2 position which is frequently involved in hinge binding. |
| Analog 5 | Aryl | Aryl | None | Variable | Disubstitution can lead to steric hindrance, potentially reducing activity unless the second aryl group can access a distinct sub-pocket. |
| Analog 6 | Aryl | H | Modification of Chlorine at C5 | Variable | The chlorine atoms contribute to the electronic nature of the pyridine ring. Their replacement can alter the pKa of the amino groups and overall binding affinity. |
Experimental Protocols: A Blueprint for Evaluation
The biological evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays. Below are detailed methodologies for key experiments typically employed in the assessment of compounds like this compound analogs.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase.
Materials:
-
Recombinant purified target kinase (e.g., a specific cyclin-dependent kinase or tyrosine kinase).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
ATP (Adenosine triphosphate).
-
Specific peptide substrate for the kinase.
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the kinase buffer.
-
Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells, providing a measure of its cellular potency.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., a line known to be dependent on the target kinase).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
96-well clear plates.
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a positive control (a known cytotoxic drug) and a negative control (DMSO vehicle).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
Visualizing the Path to Discovery
To better understand the relationships and processes involved in the development of this compound analogs as kinase inhibitors, the following diagrams have been generated.
Caption: Key modification points on the this compound scaffold and their impact on biological activity.
Caption: A typical experimental workflow for the synthesis and evaluation of novel kinase inhibitors.
A Comparative Guide to the Synthetic Routes of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines, structural analogs of purines, are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic methods to access this scaffold is of paramount importance for drug discovery and development. This guide provides a comparative overview of several key synthetic strategies for the preparation of imidazo[4,5-b]pyridines, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators of the most common synthetic routes to imidazo[4,5-b]pyridines, including reaction yields and conditions.
| Synthetic Route | Key Reagents & Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Condensation with Carboxylic Acids | 2,3-Diaminopyridine, Formic Acid; Reflux | ~75-100% | 6 hours | Simple, high-yielding for unsubstituted C2 position.[1][2] | Harsh conditions, limited to specific C2 substituents. |
| Condensation with Aldehydes (Oxidative) | 2,3-Diaminopyridine, Substituted Aldehydes, Na₂S₂O₅, DMSO; Heat | 58-94% | 24 hours | Environmentally benign options available (e.g., water solvent, air oxidant).[3][4] | Can require an additional oxidizing agent. |
| Palladium-Catalyzed Amidation/Cyclization | 2-Chloro-3-aminopyridine, Primary Amides, Pd₂(dba)₃, Me₄tBuXPhos, K₃PO₄, t-BuOH; Reflux | 51-99% | 5-20 hours | Excellent for regioselective synthesis of N1-substituted derivatives.[5][6] | Requires expensive catalyst and ligands, optimization may be needed. |
| Reductive Cyclization of Nitro-aromatics | 2-Nitro-3-aminopyridine, Aldehydes/Ketones, Na₂S₂O₄ or SnCl₂·2H₂O; Heat | 80-93% | Not specified | One-pot procedure with good to excellent yields.[1] | Requires a reduction step, potentially sensitive functional groups may be affected. |
| Tandem SNAr/Reduction/Annulation | 2-Chloro-3-nitropyridine, Primary Amines, Aldehydes, Zn, HCl, H₂O/IPA; Heat | Excellent | ~3 hours | Efficient one-pot, three-step tandem reaction with a green solvent system.[7] | Limited to N-substituted derivatives. |
| Microwave-Assisted Synthesis | 2,3-Diaminopyridine, Aldehydes, DMF, Acetic Acid; Microwave irradiation (e.g., 100W) | 92-95% | 3-4 hours (conv.) vs. <30 min (MW) | Significantly reduced reaction times and often improved yields.[1][8][9][10][11] | Requires specialized microwave equipment. |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above.
Condensation of 2,3-Diaminopyridine with Formic Acid
This classical method is straightforward and provides the parent imidazo[4,5-b]pyridine in high yield.
Procedure: A mixture of 2,3-diaminopyridine (1.0 eq) and 100% formic acid (10-20 eq) is heated under reflux for 6 hours.[1][2] After cooling, the reaction mixture is carefully neutralized with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. The solid is collected by filtration, washed with cold water, and dried to afford the desired product.
Oxidative Cyclization of 2,3-Diaminopyridine with an Aldehyde
This method allows for the introduction of a substituent at the C2 position.
Procedure: To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq, 5.31 mmol) in ethanol (40 mL), benzaldehyde (1.1 eq, 5.84 mmol) is added dropwise, followed by the addition of iodine (0.1 eq, 0.531 mmol).[4] The reaction mixture is heated to reflux at 90°C with magnetic stirring for 24 hours. The resulting brown solid is filtered, washed three times with distilled water, and then dried in an oven to yield 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[4]
Palladium-Catalyzed Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
This modern approach provides regioselective access to N1-substituted isomers.
Procedure: To an oven-dried reaction vessel is added Pd₂(dba)₃ (0.0125 eq), Me₄tBuXPhos (0.025 eq), and K₃PO₄ (2.0 eq). The vessel is evacuated and backfilled with argon. Then, 2-chloro-3-aminopyridine (1.0 eq), the primary amide (1.2 eq), and tert-butanol are added. The reaction mixture is heated to reflux for 5-20 hours, until the starting material is consumed as monitored by TLC. The reaction is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired N1-substituted imidazo[4,5-b]pyridine.
Reductive Cyclization of 2-Nitro-3-aminopyridine
This one-pot method is efficient for the synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes.
Procedure: A mixture of 2-nitro-3-aminopyridine (1.0 eq) and an aldehyde (1.2 eq) in a suitable solvent (e.g., ethanol) is treated with an aqueous paste of Na₂S₂O₄ (3.0 eq, prepared as 1M in H₂O).[1] The reaction mixture is heated and stirred until the reaction is complete. After cooling, the product is isolated by extraction with an organic solvent, followed by drying of the organic layer, and purification by chromatography or recrystallization.
One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This environmentally friendly procedure utilizes a water-isopropanol solvent system.
Procedure: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a 1:1 mixture of H₂O and isopropanol (5 mL), a primary amine (1.0 eq) is added, and the mixture is stirred at room temperature for 5 minutes. The reaction is then heated at 80°C for 2 hours. To the same reaction mixture, zinc powder (1.0 eq) and concentrated HCl (0.5 eq) are added, and heating is continued at 80°C for 45 minutes. Finally, an aldehyde (1.1 eq) is added, and the mixture is heated at 80°C for an additional 2 hours. After completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.[7]
Microwave-Assisted Synthesis
This protocol significantly accelerates the reaction between 2,3-diaminopyridine and aldehydes.
Procedure: In a microwave-safe vessel, a mixture of 5-bromopyridine-2,3-diamine (1.0 mmol), a substituted aldehyde (1.0 mmol), and a catalytic amount of glacial acetic acid in DMF (1 mL) is subjected to microwave irradiation. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pure product.[9]
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described synthetic routes.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. connectjournals.com [connectjournals.com]
Comparative Biological Activity of 5,6-Dichloropyridine-2,3-diamine Derivatives and Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives based on or structurally related to the 5,6-Dichloropyridine-2,3-diamine scaffold. Due to limited publicly available data on a broad series of this compound derivatives, this guide incorporates findings from closely related dichlorinated heterocyclic compounds to offer insights into their potential as therapeutic agents.
The core structure of this compound presents a versatile scaffold for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. Its functional groups are amenable to various chemical modifications, making it a point of interest for developing compounds with antimicrobial or antifungal properties.[1] Research into dichlorinated benzimidazoles and pyrimidines has revealed significant potential in anticancer applications, particularly as kinase inhibitors.
Anticancer Activity: A Comparative Look at Dichlorinated Heterocycles
While specific comparative data for a series of this compound derivatives is scarce, studies on structurally similar compounds, such as dichlorobenzimidazole derivatives, offer valuable insights into their potential as anticancer agents. These compounds have been investigated for their ability to inhibit key enzymes in cell signaling pathways, such as BRAF kinase, which is implicated in various cancers.
A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed and synthesized to target both wild-type BRAF (BRAFWT) and its V600E mutant (BRAFV600E).[2] Several of these derivatives demonstrated significant inhibitory activity against BRAFWT, with some achieving up to 91% inhibition at a 10 µM concentration.[2]
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Growth Inhibition (GI50) at 10 µM |
| 10h | BRAFWT | 1.72 | HT29 (Colon) | Potent |
| BRAFV600E | 2.76 | |||
| VEGFR-2 | 1.52 | |||
| 10f, 10n, 10p | BRAFWT | N/A | NCI-60 Panel | Favorable activity (53.15-91.20% inh.) |
Table 1: In vitro anticancer activity of selected 5,6-dichlorobenzimidazole derivatives. Data sourced from research on dual BRAF kinase inhibitors.[2]
The most potent compound, 10h , exhibited dual inhibitory activity against both BRAFWT and BRAFV600E, and also showed promising activity against VEGFR-2.[2] Furthermore, compound 10h displayed potent growth inhibitory effects across a range of cancer cell lines in the NCI-60 panel and was found to arrest the cell cycle at the G2/M phase and induce apoptosis in HT29 colon cancer cells.[2]
Antimicrobial Activity of Related Pyridine and Pyrimidine Derivatives
For instance, a study on new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine revealed modest antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[3]
| Compound ID | Bacterial Strain | Activity |
| 4 | S. aureus | Sensitive (1/10 isolates) |
| S. saprophyticus | Sensitive (1/10 isolates) | |
| E. coli | Sensitive (2/10 isolates) | |
| K. pneumoniae | Sensitive (1/10 isolates) | |
| 13 | S. aureus | Sensitive (1/10 isolates) |
| S. saprophyticus | Sensitive (3/10 isolates) |
Table 2: Antibacterial screening results for selected 6-chloropyrimidine derivatives.[3]
It is important to note that in this particular study, all isolates of S. pyogenes were resistant to the tested compounds, and the compounds showed no significant antifungal activity against C. albicans and C. glabrata.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HT29, MDA-MB-231, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the kinase buffer, the kinase enzyme, and the test compound at various concentrations (or DMSO for control).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate. The ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.
Visualizing Methodologies and Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams illustrate a general workflow for biological screening and a simplified representation of a kinase signaling pathway that could be targeted by these compounds.
Figure 1. A generalized workflow for the synthesis and biological screening of novel chemical derivatives.
Figure 2. Simplified MAPK/ERK signaling pathway, a common target for anticancer drugs. Pyridine-based inhibitors can target kinases like BRAF.
References
- 1. This compound [myskinrecipes.com]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide: 5,6-Dichloropyridine-2,3-diamine and 2,3-diamino-5,6-dichloropyrazine for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines and pyrazines serve as critical building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. This guide provides a detailed, objective comparison of two such scaffolds: 5,6-Dichloropyridine-2,3-diamine and 2,3-diamino-5,6-dichloropyrazine. The comparison focuses on their synthesis, physicochemical properties, and performance in relevant applications, supported by available experimental data.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their intrinsic molecular and physical properties. While structurally similar, the presence of a nitrogen atom at position 4 in the pyrazine ring subtly alters its electronic properties compared to the pyridine analogue.
| Property | This compound | 2,3-diamino-5,6-dichloropyrazine |
| Molecular Formula | C₅H₅Cl₂N₃ | C₄H₄Cl₂N₄ |
| Molecular Weight | 178.02 g/mol [1] | 179.01 g/mol |
| Appearance | Solid[1] | Solid |
| Purity | ≥98%[1] | Information not available |
| CAS Number | 97941-89-4[1] | Information not available |
Synthesis and Preparation
The accessibility and efficiency of synthetic routes are paramount for the practical application of these building blocks.
Synthesis of 2,3-diamino-5,6-dichloropyrazine
An improved, three-step synthesis for 2,3-diamino-5,6-dichloropyrazine has been developed to avoid the harsh conditions and lack of selectivity of previous methods.[2][3] This route commences with the high-yielding dichlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS), followed by a regioselective amination. The final chlorination step is rapid, affording the desired product in an overall yield of 41%.[2][3]
Experimental Protocol: Improved Synthesis of 2,3-diamino-5,6-dichloropyrazine [2][3]
-
Dichlorination: 2-aminopyrazine is treated with N-chlorosuccinimide (NCS) in a suitable solvent to yield 2-amino-3,5-dichloropyrazine.
-
Amination: The resulting 2-amino-3,5-dichloropyrazine undergoes regioselective amination.
-
Chlorination: The final chlorine atom is installed using 1-chloro-1,2-benziodoxol-3(1H)-one to produce 2,3-diamino-5,6-dichloropyrazine.
dot
Synthesis of this compound
Proposed Synthetic Workflow:
dot
Performance and Applications
The utility of these diamines lies in their ability to serve as precursors for more complex heterocyclic systems with diverse biological activities.
2,3-diamino-5,6-dichloropyrazine in Medicinal Chemistry
This pyrazine derivative is a valuable building block for pharmacologically active compounds.[2][3] It is a key intermediate in the synthesis of inhibitors for the WWP1 and WWP2 HECT E3 ligases, which are implicated in cancer. A synthesized derivative, compound 11, demonstrated significant potency with an IC50 of 32.7 µM for WWP1.[3]
| Derivative of 2,3-diamino-5,6-dichloropyrazine | Target Enzyme | IC50 (µM) |
| NSC-217913 | WWP1 | 158.3[3] |
| Compound 11 | WWP1 | 32.7[3] |
| Compound 11 | WWP2 | 269.2[3] |
Furthermore, it is a precursor for the synthesis of a prodrug of amiloride, a diuretic agent.
dot
This compound in Agrochemicals and Pharmaceuticals
Reactivity and Further Transformations
Both diamines are key precursors for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyrazines and imidazo[4,5-b]pyridines, which are of significant interest in medicinal chemistry. The general synthetic approach involves the condensation of the diamine with aldehydes or carboxylic acids.
Experimental Workflow: Synthesis of Imidazo[4,5-b] Heterocycles
-
Condensation: The respective diamine (this compound or 2,3-diamino-5,6-dichloropyrazine) is reacted with a suitable aldehyde or carboxylic acid.
-
Cyclization: The intermediate undergoes cyclization to form the imidazole ring.
-
Purification: The final fused heterocyclic product is purified using standard techniques such as chromatography or recrystallization.
dot
Conclusion
Both this compound and 2,3-diamino-5,6-dichloropyrazine are valuable heterocyclic building blocks. Currently, the synthesis of 2,3-diamino-5,6-dichloropyrazine is better documented with a modern, efficient protocol. Its application in medicinal chemistry is also well-defined, with quantitative data available for its derivatives as enzyme inhibitors.
This compound shows promise as an intermediate in the agrochemical and pharmaceutical sectors. However, to enable a more direct and quantitative comparison, further research is needed to establish a high-yielding synthesis protocol and to generate performance data (e.g., IC50 or MIC values) for its derivatives in relevant biological assays. The choice between these two scaffolds will ultimately depend on the specific target molecule and the desired biological application.
References
A Researcher's Guide to Comparing Cytotoxicity Assays for Synthesized Compounds
The evaluation of a synthesized compound's cytotoxic potential is a critical step in the drug discovery and development pipeline. It provides essential information on a compound's therapeutic window and potential toxicity. This guide offers an objective comparison of common cytotoxicity assays, complete with experimental protocols and data presentation examples, to assist researchers in selecting the most appropriate methods for their studies.
Comparison of Key Cytotoxicity Assays
Choosing the right assay is fundamental as different methods measure distinct cellular events. The three most widely used assays—MTT, LDH, and Caspase-3/7—each provide a unique window into a compound's effect on cell health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[3][4][5] The amount of LDH released is proportional to the number of lysed or damaged cells, making it an indicator of cytotoxicity and cytolysis.[3]
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic pathway.[6][7][8] An increase in caspase-3/7 activity is a hallmark of apoptosis, or programmed cell death.[6][9]
The following table summarizes the core principles and applications of these assays.
| Assay | Principle | Measures | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[2] | Cell viability and metabolic activity.[1] | High throughput, cost-effective, well-established.[10] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[2] |
| LDH | Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[5] | Cell membrane integrity and cytotoxicity. | Simple, sensitive, can be multiplexed with other assays. | Background LDH in serum can interfere; does not distinguish between apoptosis and necrosis.[5] |
| Caspase-3/7 | Detection of active caspase-3 and -7 enzymes using a specific substrate that becomes fluorescent or luminescent upon cleavage.[8][11] | Apoptosis induction. | Highly specific for apoptosis, sensitive.[6] | May not detect other forms of cell death like necrosis; timing is critical as caspase activity is transient. |
Data Presentation: Quantifying Cytotoxic Potential
A primary goal of cytotoxicity testing is to determine the concentration at which a compound exerts a toxic effect. The half-maximal inhibitory concentration (IC50) value is a common metric used to quantify this. It represents the concentration of a compound that is required to inhibit a biological process (e.g., cell growth) by 50%. A lower IC50 value indicates greater cytotoxic potency.
Below is an example table summarizing the cytotoxic activity of hypothetical synthesized compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| SYN-001 | MCF-7 (Breast) | 5.2 ± 0.4 |
| A549 (Lung) | 12.8 ± 1.1 | |
| HCT116 (Colon) | 8.1 ± 0.7 | |
| SYN-002 | MCF-7 (Breast) | 21.4 ± 2.3 |
| A549 (Lung) | 35.6 ± 3.9 | |
| HCT116 (Colon) | 18.9 ± 1.5 | |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 ± 0.1 |
| A549 (Lung) | 1.5 ± 0.2 | |
| HCT116 (Colon) | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing Experimental and Biological Processes
Diagrams are essential for clearly communicating complex workflows and biological pathways.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Principle of the MTT cell viability assay.
Caption: Principle of the LDH cytotoxicity assay.
Caption: Simplified apoptosis signaling pathways.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and compounds.
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.[1][10]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1] During this time, viable cells will convert the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of >650 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
This protocol outlines the steps for measuring LDH release from damaged cells.[3][5]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up two additional controls for each condition: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer, like Triton X-100).[12]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[5]
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of stop solution to each well.[5]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[5]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3/7 Activity Assay Protocol
This protocol describes a common method for detecting apoptosis using a fluorometric or luminescent substrate.[6][8]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use an opaque-walled 96-well plate for luminescence- or fluorescence-based assays to reduce well-to-well crosstalk.
-
Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent (or a similar substrate/buffer mixture) to each well.[8]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.[8]
By employing a combination of these assays, researchers can gain a more comprehensive understanding of the cytotoxic potential and the mechanism of cell death induced by newly synthesized compounds, thereby facilitating more informed decisions in the drug development process.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ulab360.com [ulab360.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase-3/7 Apoptosis Assay Kit | LifeSct [lifesct.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Composition of 5,6-Dichloropyridine-2,3-diamine: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, rigorous confirmation of the elemental composition of synthesized compounds is a critical step in ensuring the purity and identity of a substance. This guide provides a detailed comparison of the theoretical and expected experimental elemental analysis data for 5,6-Dichloropyridine-2,3-diamine, alongside alternative analytical techniques for comprehensive structural elucidation.
Elemental Analysis: Theoretical vs. Experimental Data
Elemental analysis is a cornerstone technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a compound. For this compound, with a molecular formula of C₅H₅Cl₂N₃ and a molecular weight of 178.02 g/mol , the theoretical elemental composition has been calculated.[1][2][3][4]
In practice, experimental results from elemental analysis are subject to minor variations. A widely accepted tolerance for experimental values is within ±0.4% of the theoretical calculation. The following table outlines the theoretical elemental composition of this compound and the expected range for typical experimental findings.
| Element | Molecular Formula | Theoretical % | Typical Experimental % (±0.4%) |
| Carbon (C) | C₅H₅Cl₂N₃ | 33.73% | 33.33% - 34.13% |
| Hydrogen (H) | C₅H₅Cl₂N₃ | 2.83% | 2.43% - 3.23% |
| Nitrogen (N) | C₅H₅Cl₂N₃ | 23.60% | 23.20% - 24.00% |
| Chlorine (Cl) | C₅H₅Cl₂N₃ | 39.83% | 39.43% - 40.23% |
Alternative Analytical Techniques for Compound Confirmation
While elemental analysis is fundamental for determining elemental ratios, a comprehensive confirmation of a compound's structure and purity relies on a combination of analytical methods. The following techniques provide complementary information to corroborate the identity of this compound.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of signals provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. For this compound, characteristic peaks for N-H (amine) and C-Cl bonds would be expected. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound, confirming the exact arrangement of atoms in the solid state. |
Experimental Protocol: Elemental Analysis (CHNS)
The following is a generalized protocol for the elemental analysis of a solid organic compound like this compound using an automated CHNS analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 1-3 mg) is placed into a tin or silver capsule.
-
Combustion: The capsule containing the sample is dropped into a high-temperature combustion furnace (around 900-1200 °C) in a stream of pure oxygen. This process rapidly converts the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).
-
Reduction and Separation: The combustion gases are then passed through a reduction tube containing copper to remove excess oxygen and convert any nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂, and SO₂) is then separated by a gas chromatography column.
-
Detection: As each component elutes from the column, it is detected by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and, by comparing them to the signals from a known standard, calculates the percentage of each element in the original sample.
Analytical Workflow for Compound Confirmation
The following diagram illustrates a typical workflow for the comprehensive analytical confirmation of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and analytical confirmation of a chemical compound.
References
A Comparative Guide to Green Chemistry Approaches for Pyridine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving the demand for efficient and sustainable synthetic methodologies. Traditional methods for constructing this vital heterocycle often rely on harsh conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns. This guide provides a comparative overview of prominent green chemistry approaches for the synthesis of pyridine derivatives, supported by experimental data and detailed protocols to inform the development of more sustainable chemical processes.
Microwave-Assisted Synthesis: Accelerating Reactions and Enhancing Yields
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can dramatically reduce reaction times and improve product yields compared to conventional heating methods.[1][2][3][4][5][6][7] This technique minimizes the formation of byproducts and often allows for solvent-free reactions, further enhancing its green credentials.
Comparative Performance Data: Microwave-Assisted vs. Conventional Heating
| Reaction Type | Reactants | Conditions (Microwave) | Time (MW) | Yield (MW) | Conditions (Conventional) | Time (Conv.) | Yield (Conv.) | Reference |
| Bohlmann-Rahtz | Ethyl β-aminocrotonate, Alkynones | 170°C, DMSO | 10-20 min | Up to 98% | Sealed tube, conductive heating | Several hours | Lower | [1] |
| Hantzsch Dihydropyridine | Aldehyde, β-keto ester (2 equiv.), NH4OAc | Ethanol, Microwave | 2-7 min | 82-94% | Refluxing ethanol | Several hours | Lower | [5][6] |
| Imidazo[1,2-a]pyridines | Arylglyoxals, 1,3-dicarbonyls, 2-aminopyridines | I2, Microwave | Short | Good to very good | - | - | - | [2] |
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Synthesis[1]
A mixture of ethyl β-aminocrotonate (1.0 mmol) and an alkynone (1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL) is subjected to microwave irradiation at 170°C for 10-20 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Diagram of Microwave-Assisted Synthesis Workflow
Caption: General workflow for microwave-assisted pyridine synthesis.
Ultrasound-Assisted Synthesis: Harnessing Cavitation for Greener Reactions
Sonochemistry, the application of ultrasound to chemical reactions, provides a non-conventional energy source that can enhance reaction rates and yields.[8][9][10][11] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. This method is often compatible with aqueous media, reducing the reliance on organic solvents.[12]
Comparative Performance Data: Ultrasound-Assisted vs. Silent Conditions
| Reaction Type | Reactants | Conditions (Ultrasound) | Time (US) | Yield (US) | Conditions (Silent) | Time (Silent) | Yield (Silent) | Reference |
| Hantzsch Dihydropyridine | Benzaldehyde, Ethyl acetoacetate, NH4OAc | Aqueous micelles (SDS), PTSA catalyst, Ultrasonic irradiation | 3 min | 96-98% | Reflux | 2 hours | 80% | [9][12] |
| Chromeno[b]pyridines | Benzaldehyde, Malononitrile, 4-aminocoumarin | Water, TiO2 nanoparticle catalyst, Ultrasonic irradiation | 20 min | 93-96% | - | - | - | [9] |
Experimental Protocol: Ultrasound-Assisted Hantzsch Dihydropyridine Synthesis[12]
In a round-bottom flask, benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) are suspended in an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M, 10 mL). A catalytic amount of p-toluenesulfonic acid (PTSA) is added. The flask is then placed in an ultrasonic bath and irradiated at a specified frequency and power for 3 minutes at room temperature. The solid product that precipitates is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 1,4-dihydropyridine.
Diagram of Ultrasound-Assisted Synthesis Workflow
Caption: General workflow for ultrasound-assisted pyridine synthesis.
Multicomponent Reactions (MCRs): Atom Economy in a Single Pot
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates essentially all the atoms of the starting materials, are a cornerstone of green chemistry.[13][14][15][16][17] The Hantzsch pyridine synthesis is a classic example of an MCR that is frequently adapted to greener conditions.[12] These reactions are highly atom-economical and reduce waste by minimizing the number of synthetic steps and purification procedures.
Comparative Performance Data: Green MCRs for Pyridine Synthesis
| Reaction Type | Reactants | Conditions | Time | Yield | Catalyst | Reference |
| Hantzsch-like | 3-Formylchromones, β-ketoester, NH4OAc | Solvent-free, 80°C | 30 min | 60-99% | Wells-Dawson heteropolyacid | |
| Thio-pyridine Synthesis | Aryl aldehyde, Malononitrile, 2-Mercaptopyridine | Solvent-free, grinding, RT | - | Excellent | K2CO3 | [15] |
| Hantzsch Dihydropyridine | 5-Bromothiophene-2-carboxaldehyde, 1,3-diones, NH4OAc | Solvent-free, RT | 1-2.5 h | Good to excellent | Ceric ammonium nitrate (CAN) | [18] |
Experimental Protocol: Solvent-Free Hantzsch-like Synthesis of Functionalized Pyridines[18]
A mixture of a 3-formylchromone (1 mmol), a β-ketoester (1 mmol), ammonium acetate (1 mmol), and Wells-Dawson heteropolyacid catalyst (1 mol%) is stirred at 80°C under solvent-free conditions for 30 minutes. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the product is purified by recrystallization.
Diagram of Multicomponent Reaction Logic
Caption: Logical flow of a three-component reaction for pyridine synthesis.
Solvent-Free Synthesis: The Mechanochemical Approach
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or by simply heating a mixture of neat reactants, can significantly reduce the environmental impact of chemical synthesis.[19][20][21] These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields.
Comparative Performance Data: Solvent-Free Pyridine Synthesis
| Reaction Type | Reactants | Conditions | Time | Yield | Catalyst | Reference |
| Diindeno[1,2-b:2′,1′-e]pyridines | Aromatic aldehydes, 2,3-dihydroinden-1-one, NH4OAc | Solvent-free, heating | - | Excellent | None | [19] |
| 2,4,6-Triphenylpyridine | Benzaldehyde, Acetophenone, NH4OAc | Solvent-free, 110°C | 4 h | High | CoCl2·6H2O | [21] |
| Pyridine-2-yl ureas | Pyridine N-oxides, Dialkylcyanamides | Solvent-free | - | 63-92% | None | [20] |
Experimental Protocol: Solvent-Free Synthesis of 2,4,6-Triphenylpyridine[22]
In a round-bottom flask, combine benzaldehyde (2 mmol), acetophenone (4 mmol), ammonium acetate (3 mmol), and CoCl₂·6H₂O (2.5 mol%). The flask is placed in a preheated oil bath at 110°C and the mixture is stirred vigorously for 4 hours. The resulting viscous liquid is poured into ice water and stirred for 10 minutes. The precipitated solid is collected by vacuum filtration, washed with distilled water, and recrystallized from 95% ethanol to yield pure 2,4,6-triphenylpyridine.
Diagram of Solvent-Free Synthesis Workflow
Caption: General workflow for solvent-free pyridine synthesis.
Conclusion
The adoption of green chemistry principles in the synthesis of pyridine derivatives offers significant advantages in terms of environmental impact, safety, and efficiency. Microwave-assisted synthesis, ultrasound-assisted reactions, multicomponent strategies, and solvent-free conditions have all demonstrated their potential to produce these valuable compounds with higher yields, shorter reaction times, and reduced waste generation. By providing detailed experimental protocols and comparative data, this guide aims to facilitate the integration of these sustainable practices into the research and development of novel pyridine-based molecules. The continued exploration and optimization of these green approaches will be crucial in advancing the field of sustainable chemical synthesis.
References
- 1. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 2. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ecofriendly microwave assisted synthesis of some new pyridine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines and Evaluation of Their Antibacterial Activities [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02556K [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5,6-Dichloropyridine-2,3-diamine: A Safety and Operations Guide
The proper disposal of 5,6-Dichloropyridine-2,3-diamine is critical for ensuring laboratory safety and environmental protection. As a chlorinated aromatic amine, this compound is classified as hazardous waste and must be managed according to strict protocols. Under no circumstances should this chemical or its containers be disposed of in standard refuse or via sanitary sewer systems.[1][2] Disposal must be conducted through a licensed hazardous waste disposal service in compliance with all local, state, and federal regulations.
Immediate Safety Protocols Before Disposal
Before handling the waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) and work in a designated, well-ventilated area, preferably a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.[1][2]
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator is necessary.[1]
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, as well as contaminated materials (e.g., weigh boats, gloves, absorbent pads), in a designated hazardous waste container.[3] This compound should be segregated as a chlorinated organic waste.[2]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible container designated for halogenated organic liquid waste.
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases to prevent hazardous reactions.[4]
2. Container Selection and Labeling:
-
Container Type: Use only robust, chemically compatible, and leak-proof containers with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.[1]
-
Labeling: The container must be clearly and accurately labeled as soon as waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " (do not use abbreviations).
-
A clear description of the contents, including any solvents and their approximate percentages.
-
The date accumulation started.
-
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources or direct sunlight.[5]
-
Ensure the storage location is secure and accessible only to authorized personnel.
4. Arranging for Disposal:
-
Contact your institution’s Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][5]
-
Do not attempt to transport the waste off-site yourself. Only licensed professionals are permitted to transport hazardous materials.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing full PPE, absorb the spill using an inert material like vermiculite, sand, or a spill pillow.[1][6]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.[3]
-
Wash the spill area thoroughly, collecting the rinsate as hazardous waste. Do not allow the chemical or cleaning materials to enter drains.[1][3]
Hazard and Disposal Data Summary
| Parameter | Guideline | Source Analogs |
| Hazard Class | Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant.[4][7][8] | 2,6-Dichloropyridine, Pyridine-2,3-diyldiamine |
| PPE Required | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (as needed).[2] | General Chemical Handling |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases.[4] | 2,6-Dichloropyridine |
| Spill Cleanup | Absorb with inert material (vermiculite, sand); collect for hazardous disposal.[1][3] | General Chemical Handling |
| Recommended Disposal | Incineration by a licensed hazardous waste disposal facility.[3][9] | 2,6-Dichloropyridine |
| Container Type | Sealed, labeled, chemically compatible (e.g., HDPE, glass).[1][5] | General Chemical Waste |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5,6-Dichloropyridine-2,3-diamine
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is recommended based on the analysis of analogous compounds.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and full-length pants.[1] | Prevents skin contact, which may cause irritation. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher.[1][3] | Necessary when handling the powder outside of a fume hood to prevent inhalation of dust. |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of 5,6-Dichloropyridine-2,3-diamine.
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.[4] Verify that the container is properly labeled with the chemical name and any available hazard information. The sealed container should be immediately transported to a designated and secure storage area.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] The container must be kept tightly closed to prevent moisture absorption and contamination.[4] Access to the storage location should be restricted to authorized personnel only.
-
Preparation and Weighing: All handling of the solid compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure. Use non-sparking tools and ensure proper grounding to prevent static discharge.
-
Experimental Use: When using the compound in experiments, ensure that all manipulations are performed in a well-ventilated area or within a fume hood. Avoid the formation of dust and aerosols. All solutions should be clearly labeled with the chemical name, concentration, solvent, and the date of preparation.
-
Spill Management: In the event of a spill, the immediate area should be evacuated.[4] Appropriate PPE must be worn before any cleanup is attempted. For solid spills, gently cover the material to avoid generating dust and carefully collect it into a sealed container for disposal. For liquid spills, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for disposal.[4] Following the removal of the spilled material, the area should be thoroughly ventilated and the spill site decontaminated.
Disposal Plan
The disposal of this compound and any associated waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Segregation: All waste containing this compound, including unused material, contaminated lab supplies (e.g., gloves, weighing paper), and experimental solutions, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[4][7]
-
Halogenated Waste: As a chlorinated compound, it should be disposed of in a container specifically marked for halogenated organic waste.[4]
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.
-
Decontamination: All glassware and equipment that have come into contact with the chemical should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., acetone, ethanol), with the rinsate being collected as hazardous waste.[4]
Experimental Workflow
Caption: Recommended workflow for the safe handling and disposal of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
